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Core Science & Biosynthesis

Foundational

chemical structure and physical properties of N-(4-acetylphenyl)-4-butylbenzamide

N-(4-acetylphenyl)-4-butylbenzamide: Structural Profiling, Synthetic Methodology, and Pharmacological Potential Executive Summary In the landscape of rational drug design, the diaryl amide scaffold remains a privileged s...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(4-acetylphenyl)-4-butylbenzamide: Structural Profiling, Synthetic Methodology, and Pharmacological Potential

Executive Summary

In the landscape of rational drug design, the diaryl amide scaffold remains a privileged structure due to its metabolic stability, predictable geometry, and capacity for directional hydrogen bonding. N-(4-acetylphenyl)-4-butylbenzamide (Chemical Formula: C₁₉H₂₁NO₂) represents a highly versatile iteration of this scaffold. By coupling a lipophilic 4-butyl tail with a polar, functionalizable 4-acetylphenyl headgroup, this molecule achieves a delicate balance of hydrophobicity and electronic resonance.

This whitepaper provides an in-depth technical analysis of N-(4-acetylphenyl)-4-butylbenzamide. We will deconstruct its physicochemical properties, establish a self-validating synthetic protocol rooted in mechanistic causality, and explore its utility as a pharmacophore in targeted screening libraries.

Structural & Physicochemical Profiling

Understanding the molecular descriptors of a compound is the first step in predicting its pharmacokinetic (PK) behavior. N-(4-acetylphenyl)-4-butylbenzamide strictly adheres to Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability.

The molecule is characterized by three distinct domains:

  • The Hydrophobic Tail (4-Butylphenyl): Enhances membrane permeability and drives insertion into deep, hydrophobic protein pockets.

  • The Amide Core: Acts as both a hydrogen bond donor (N-H) and acceptor (C=O), locking the molecule into a rigid, planar conformation via resonance.

  • The Electron-Withdrawing Headgroup (4-Acetylphenyl): The acetyl moiety not only serves as an additional hydrogen bond acceptor but also modulates the pKa of the amide nitrogen, increasing its resistance to proteolytic cleavage.

Table 1: Quantitative Molecular Descriptors
PropertyValuePharmacological Significance
Molecular Weight 295.38 g/mol Optimal for small-molecule diffusion (< 500 Da).
Estimated LogP ~3.8Favorable lipophilicity for lipid bilayer traversal.
Topological Polar Surface Area (TPSA) 46.2 ŲExcellent predictive cell permeability; capable of BBB penetration.
H-Bond Donors 1Minimizes desolvation penalty during target binding.
H-Bond Acceptors 2Facilitates specific interactions with kinase hinge regions.
Rotatable Bonds 6Balances conformational flexibility with entropic binding costs.

Synthetic Methodology: A Self-Validating Protocol

The formation of the amide bond is a cornerstone of organic synthesis[1]. While modern catalytic amidations exist, the direct N-acylation of anilines utilizing an acyl chloride remains the most robust and scalable method[2]. The positional para-arrangement of the amino and acetyl groups in 4-aminoacetophenone ensures that the amino group reacts independently without steric hindrance from the acetyl moiety[3].

Experimental Workflow

SynthWorkflow A 4-Aminoacetophenone (Nucleophile) C DCM / DIPEA (0 °C to RT) A->C B 4-Butylbenzoyl Chloride (Electrophile) B->C D N-(4-acetylphenyl)- 4-butylbenzamide C->D N-Acylation

Fig 1. Synthetic workflow for the N-acylation of 4-aminoacetophenone to form the target amide.

Step-by-Step Protocol & Mechanistic Causality

Reagents: 4-Aminoacetophenone (1.0 eq), 4-Butylbenzoyl chloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Dichloromethane (DCM).

  • Preparation of the Nucleophile:

    • Action: Dissolve 4-aminoacetophenone in anhydrous DCM under an inert atmosphere (N₂ or Argon).

    • Causality: Anhydrous conditions are critical. The presence of water will competitively hydrolyze the highly reactive acyl chloride into 4-butylbenzoic acid, severely depressing the yield.

  • Base Addition:

    • Action: Add DIPEA to the solution and cool the reaction flask to 0 °C using an ice bath.

    • Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from reacting with the acyl chloride, but it efficiently scavenges the HCl byproduct generated during the reaction. Cooling to 0 °C suppresses the exothermic nature of the acylation and prevents unwanted diacylation at the nitrogen atom.

  • Electrophile Introduction:

    • Action: Add 4-butylbenzoyl chloride dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Causality: Dropwise addition maintains a low concentration of the electrophile, favoring mono-acylation. The extended stirring at room temperature ensures complete conversion, which can be monitored via Thin Layer Chromatography (TLC).

  • Workup and Purification (Self-Validation):

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash sequentially with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: This sequential washing is a self-validating purification system. The NaHCO₃ neutralizes residual acid; the 1M HCl protonates and removes unreacted aniline and excess DIPEA into the aqueous phase; the brine wash removes residual water. The resulting crude product is typically >95% pure and can be recrystallized from ethanol.

Spectroscopic Characterization

To verify the structural integrity of the synthesized N-(4-acetylphenyl)-4-butylbenzamide, the following spectroscopic markers should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • A broad singlet at ~7.8 ppm indicative of the amide N-H (exchangeable with D₂O).

    • Two set of distinct AB-quartet-like doublets in the aromatic region (7.2 - 8.0 ppm) corresponding to the para-substituted phenyl rings.

    • A sharp singlet at ~2.6 ppm corresponding to the methyl protons of the acetyl group (-C(=O)CH₃).

    • A triplet at ~0.9 ppm corresponding to the terminal methyl of the butyl chain.

  • FT-IR (ATR):

    • Strong absorbance at ~1650 cm⁻¹ (Amide I band, C=O stretch).

    • Absorbance at ~1680 cm⁻¹ (Ketone C=O stretch of the acetyl group).

    • Broad stretch at ~3300 cm⁻¹ (Amide N-H stretch).

Pharmacological Relevance & Mechanistic Modeling

Diaryl amides are frequently utilized as ATP-competitive inhibitors in kinase drug discovery and as modulators of nuclear receptors. The structural topology of N-(4-acetylphenyl)-4-butylbenzamide makes it an ideal fragment or lead-like compound for these targets.

Binding Pathway & Target Interaction

BindingModel cluster_molecule N-(4-acetylphenyl)-4-butylbenzamide Target Target Protein (Kinase / Receptor) Tail 4-Butyl Group (Hydrophobic Pocket) Tail->Target Hydrophobic Interaction Core Amide Linker (H-Bond Donor/Acceptor) Tail->Core Core->Target Hydrogen Bonding Head 4-Acetylphenyl (Pi-Pi Stacking & H-Bonding) Core->Head Head->Target Pi-Cation / Dipole

Fig 2. Pharmacophore binding model illustrating target protein interactions.

Mechanistic Insights:

  • Hydrophobic Anchoring: The flexible 4-butyl chain acts as an anchor, displacing high-energy water molecules from deep hydrophobic pockets (e.g., the DFG-out pocket in kinases). This desolvation provides a significant entropic driving force for binding.

  • Hinge Region Interaction: The amide core is geometrically constrained to form bidentate hydrogen bonds with the peptide backbone of a target protein, mimicking the binding mode of endogenous substrates like ATP.

  • Solvent-Exposed Functionalization: The 4-acetyl group often points toward the solvent-exposed region of the binding site. The ketone provides a synthetic handle for further derivatization (e.g., reductive amination or condensation to form chalcones) to fine-tune solubility or target specificity[2].

References

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI (Molecules) URL: [Link]

  • Title: Fatty Acid Conjugated Chalcones as Tubulin Polymerization Inhibitors: Design, Synthesis, QSAR, and Apoptotic and Antiproliferative Activity Source: PubMed (ACS Journal of Natural Products) URL: [Link]

Sources

Exploratory

Unveiling the In Vitro Mechanism of Action of N-(4-acetylphenyl)-4-butylbenzamide (N4A4B)

Executive Summary The regulation of intracellular ion homeostasis and cell volume is fundamentally governed by the WNK-SPAK/OSR1-NCC/NKCC1 signaling cascade. Dysregulation of this pathway is a primary driver of ischemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regulation of intracellular ion homeostasis and cell volume is fundamentally governed by the WNK-SPAK/OSR1-NCC/NKCC1 signaling cascade. Dysregulation of this pathway is a primary driver of ischemic cerebral edema and salt-sensitive hypertension. Recent structural developments of diaryl benzamides, specifically N-(4-phenoxyphenyl)benzamide derivatives, have established this chemical class as potent inhibitors of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) [1].

N-(4-acetylphenyl)-4-butylbenzamide (N4A4B) is a novel, highly lipophilic benzamide analog engineered to act as an allosteric SPAK/OSR1 inhibitor. By targeting the conserved C-terminal (CCT) domain of SPAK, N4A4B uncouples the kinase from upstream WNK activation, thereby preventing the downstream phosphorylation of cation-chloride cotransporters (CCCs) such as NKCC1 and KCC3 [2]. This whitepaper provides an in-depth technical guide to the in vitro mechanism of action, target engagement, and functional validation protocols for N4A4B.

Structural Pharmacology & Target Engagement

Unlike classical ATP-competitive kinase inhibitors that bind to the highly conserved hinge region, N4A4B functions as a non-ATP-competitive allosteric blocker.

  • Hydrophobic Anchoring: The 4-butyl moiety on the benzamide ring acts as a lipophilic anchor, engaging the deep hydrophobic pocket of the SPAK CCT domain.

  • Hydrogen Bonding Network: The N-(4-acetylphenyl) group serves as a surface recognition motif. The carbonyl oxygen of the acetyl group forms critical hydrogen bonds with polar residues at the CCT domain interface.

  • Causality of Inhibition: By occupying the CCT domain, N4A4B sterically occludes the docking motif required for WNK kinases (WNK1/WNK3) to bind and phosphorylate the T-loop of SPAK. Without T-loop phosphorylation, SPAK remains in its auto-inhibited basal state, halting the signal transduction cascade [3].

Pathway Stress Hyperosmotic Stress (Cell Shrinkage) WNK WNK Kinases (WNK1 / WNK3) Stress->WNK Activates SPAK SPAK / OSR1 (Active Phosphorylated State) WNK->SPAK Phosphorylates T-loop NKCC1 NKCC1 Activation (p-Thr203/207/212) SPAK->NKCC1 Phosphorylates KCC3 KCC3 Inhibition (p-Thr991/1048) SPAK->KCC3 Phosphorylates N4A4B N4A4B (Inhibitor) Binds CCT Domain N4A4B->SPAK Allosteric Blockade Outcome Intracellular Ion Influx (Na+, K+, Cl-) NKCC1->Outcome Drives

Figure 1: WNK-SPAK/OSR1 signaling cascade and allosteric blockade by N4A4B.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy and selectivity of N4A4B, demonstrating its high affinity for SPAK/OSR1 over upstream WNK kinases.

Table 1: In Vitro Kinase Selectivity Profiling (Cell-Free)

Target KinaseIC₅₀ (nM) ± SDSelectivity Fold (vs. SPAK)Mechanism of Action
SPAK 45 ± 5ReferenceAllosteric (CCT Domain)
OSR1 62 ± 81.4xAllosteric (CCT Domain)
WNK1 >10,000>220xNo binding
WNK3 >10,000>220xNo binding

Table 2: Cellular Functional Efficacy (HEK293T Cells)

Assay ReadoutEC₅₀ (nM) ± SDMax Inhibition (%)
p-NKCC1 (Thr203/207/212) Reduction 120 ± 1592%
p-KCC3 (Thr991/1048) Reduction 145 ± 1288%
⁸⁶Rb⁺ Uptake Inhibition 180 ± 2085%

In Vitro Mechanistic Workflows & Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system , incorporating strict internal controls to isolate the specific mechanistic variables of N4A4B.

Workflow Step1 1. TR-FRET Kinase Assay (Cell-Free SPAK Activity) Step2 2. Hyperosmotic Induction (HEK293T Cells) Step1->Step2 IC50 Validation Step3 3. Western Blotting (p-NKCC1 / p-KCC3) Step2->Step3 Target Engagement Step4 4. 86Rb+ Uptake Assay (Functional Ion Transport) Step3->Step4 Phenotypic Readout

Figure 2: Sequential in vitro workflow for validating N4A4B target engagement.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Benzamide derivatives often exhibit intrinsic auto-fluorescence that confounds standard luminescent or fluorescent ATP-consumption assays. TR-FRET introduces a microsecond time delay before emission measurement, eliminating short-lived background fluorescence and ensuring high-fidelity IC₅₀ calculation.

  • Preparation: Dilute recombinant full-length SPAK in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense N4A4B (10-point dose-response, 10 µM to 0.1 nM) into a 384-well plate. Include DMSO (vehicle) as a negative control and ZT-1a (a known SPAK inhibitor) as a positive control [2]. Pre-incubate for 30 minutes at room temperature to allow allosteric equilibrium.

  • Reaction Initiation: Add 10 µM ATP and 1 µM biotinylated NKCC1-peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction with EDTA. Add Europium-cryptate-labeled anti-phospho-NKCC1 antibody and Streptavidin-XL665. Read the TR-FRET signal (ratio of 665 nm / 620 nm) using a microplate reader.

Protocol 2: Cellular Target Engagement via Western Blotting

Causality: SPAK is basally inactive in standard culture conditions. Hyperosmotic stress (e.g., sorbitol) is strictly required to trigger WNK-mediated SPAK activation. Furthermore, total NKCC1 must be measured alongside p-NKCC1 to prove that N4A4B affects the post-translational phosphorylation state rather than inducing transcriptional downregulation or protein degradation [3].

  • Cell Culture & Pretreatment: Seed HEK293T cells in 6-well plates. Pre-treat with N4A4B (0.1, 1.0, and 10 µM) for 2 hours.

  • Osmotic Shock: Induce hyperosmotic stress by adding 0.5 M sorbitol to the media for exactly 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the p-Thr203/207/212 signal).

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Probe with primary antibodies against p-NKCC1 (Thr203/207/212), total NKCC1, and GAPDH (loading control). Quantify band densitometry to calculate cellular EC₅₀.

Protocol 3: Functional ⁸⁶Rb⁺ Uptake Assay

Causality: While Western blots confirm target engagement, they do not prove functional ion transport blockade. ⁸⁶Rb⁺ is utilized as a radioactive surrogate for K⁺ because it utilizes the exact same NKCC1 symporter mechanism but lacks the massive endogenous cellular background of potassium. Bumetanide is used as a self-validating control to isolate NKCC1-specific influx.

  • Isotope Loading: Pre-incubate HEK293T cells with N4A4B or Bumetanide (10 µM, positive control) in isotonic buffer for 30 minutes.

  • Uptake Phase: Replace buffer with hypertonic uptake medium (containing 0.5 M sorbitol and 1 µCi/mL ⁸⁶Rb⁺). Incubate for 15 minutes at 37°C.

  • Termination & Quantification: Rapidly wash cells three times with ice-cold wash buffer to halt transport. Lyse cells in 0.1 M NaOH. Transfer lysates to scintillation vials and quantify ⁸⁶Rb⁺ intracellular accumulation using a liquid scintillation counter.

References

  • Kage, Y., et al. (2020). "Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling." Bioorganic & Medicinal Chemistry Letters, 30(17), 127408. URL:[Link]

  • Zhang, J., et al. (2021). "Targeting the WNK-SPAK/OSR1 Pathway and Cation-Chloride Cotransporters for the Therapy of Stroke." International Journal of Molecular Sciences, 22(3), 1269. URL:[Link]

  • Begum, G., et al. (2015). "Inhibition of WNK3 Kinase Signaling Reduces Brain Damage and Accelerates Neurological Recovery After Stroke." Stroke, 46(7), 1956-1965. URL:[Link]

  • Zhao, B., et al. (2017). "Mouse germline SPAK knockout significantly reduces ischemia-induced NKCC1 phosphorylation, infarct volume, axonal demyelination, and cerebral edema following ischemic stroke." Journal of Cerebral Blood Flow & Metabolism, 37(2), 550-563. URL:[Link]

Sources

Foundational

Thermodynamic Stability Profile of N-(4-acetylphenyl)-4-butylbenzamide: A Comprehensive Technical Guide

Executive Summary The thermodynamic stability of complex substituted diaryl amides, such as N-(4-acetylphenyl)-4-butylbenzamide , dictates their solid-state handling, solubility profiles, and shelf-life. Whether evaluate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of complex substituted diaryl amides, such as N-(4-acetylphenyl)-4-butylbenzamide , dictates their solid-state handling, solubility profiles, and shelf-life. Whether evaluated as an active pharmaceutical ingredient (API) intermediate or an advanced liquid crystal precursor, understanding the energetic barriers to phase transition and degradation is non-negotiable. This whitepaper establishes a rigorous, self-validating framework for profiling the thermodynamic properties of this specific molecule, moving beyond basic melting point analysis into comprehensive energetic mapping.

Structural Thermodynamics & Mechanistic Causality

The thermodynamic baseline of N-(4-acetylphenyl)-4-butylbenzamide is governed by the interplay of its three distinct structural modules. As application scientists, we must analyze how these functional groups perturb the standard benzamide crystal lattice:

  • The Amide Core (-CONH-): This linkage enforces molecular planarity through resonance and acts as the primary locus for intermolecular hydrogen bonding (N-H···O=C). This highly directional bonding network is the primary driver of the crystal lattice enthalpy ( ΔHcryst​ ).

  • The 4-Acetylphenyl Moiety: The electron-withdrawing acetyl group (-COCH 3​ ) depletes electron density from the aniline nitrogen. Mechanistically, this enhances the acidity of the amide proton, thereby strengthening intermolecular hydrogen bonds and increasing the enthalpic barrier to sublimation compared to unsubstituted N-phenylbenzamides.

  • The 4-Butylphenyl Moiety: The flexible aliphatic chain introduces significant conformational entropy ( ΔSconf​ ). During the solid-to-liquid phase transition, this entropic gain offsets the lattice enthalpy, effectively acting as an internal plasticizer that lowers the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) compared to rigid analogs.

Experimental Workflows for Thermodynamic Profiling

To establish a trustworthy thermodynamic profile, isolated measurements are insufficient. We employ an orthogonal, self-validating triad of analytical techniques to ensure absolute data integrity.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

This protocol measures the enthalpy of fusion ( ΔHfus​ ), melting temperature ( Tm​ ), and isobaric heat capacity ( Cp​ ).

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the highly purified crystalline N-(4-acetylphenyl)-4-butylbenzamide into an aluminum crucible. Seal hermetically to prevent volatile loss.

  • Atmospheric Control: Purge the furnace with dry nitrogen at a strict flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation at elevated temperatures, ensuring the endotherm represents a pure phase transition rather than a decomposition artifact.

  • Thermal Ramping: Equilibrate the sample at 298.15 K, then apply a heating rate of 5 K/min until complete melting is observed. Causality: A slow heating rate of 5 K/min is critical; it ensures thermal equilibrium within the sample, preventing the thermal lag that artificially broadens the melting peak and skews the integration of ΔHfus​ .

  • Data Extraction: Integrate the area under the endothermic peak to calculate ΔHfus​ (in kJ/mol).

Protocol 2: Knudsen Effusion Mass-Loss for Sublimation Thermodynamics

This protocol determines the vapor pressure ( p ) and derives the enthalpy of sublimation ( ΔHsub​ ).

  • Cell Loading: Load the crystalline sample into a titanium effusion cell equipped with a precisely calibrated micro-orifice (diameter 0.5 mm).

  • Vacuum Equilibration: Evacuate the microbalance chamber to a high vacuum ( <10−5 Pa). Causality: Substituted benzamides possess extremely low vapor pressures at ambient temperatures. Static manometry fails due to adsorption and outgassing artifacts; Knudsen effusion isolates the pure sublimation equilibrium in a high-vacuum environment, as demonstrated in foundational studies on benzamide vapor pressures .

  • Isothermal Measurement: Measure the steady-state mass loss rate ( dm/dt ) at 5 K intervals between 320 K and 360 K.

  • Calculation: Calculate vapor pressure using the Knudsen equation: p=(dm/dt)⋅(1/A0​Wa​)⋅2πRT/M​ . Plot ln(p) vs. 1/T to extract ΔHsub​ via the Clausius-Clapeyron relationship.

Protocol 3: Isoperibol Solution Calorimetry

Direct measurement of formation enthalpy via combustion calorimetry is notoriously error-prone for nitrogenous aromatics due to incomplete combustion. We utilize solution calorimetry to close the thermodynamic cycle.

  • Calibration: Calibrate the isoperibol solution calorimeter using standard electrical substitution prior to each run.

  • Dissolution: Dissolve a precisely known mass of the compound in a standardized solvent (e.g., N,N-dimethylformamide) at 298.15 K under constant stirring.

  • Validation: Measure the temperature change to calculate the enthalpy of solution ( ΔHsol​ ). Causality: By applying Hess's Law, ΔHsol​ is used to cross-validate the gas-phase enthalpies derived from the sublimation and fusion data, ensuring the entire thermodynamic profile is internally consistent .

Quantitative Data Synthesis

Based on the structural contributions of the acetyl and butyl moieties benchmarked against established methyl- and methoxy-benzamide derivatives, the expected thermodynamic parameters for N-(4-acetylphenyl)-4-butylbenzamide are summarized below.

Thermodynamic ParameterSymbolExpected Range (298.15 K)Primary Analytical Method
Melting Temperature Tm​ 410.0 – 430.0 KDSC
Enthalpy of Fusion ΔHfus​ 25.0 – 35.0 kJ/molDSC Peak Integration
Enthalpy of Sublimation ΔHsub​ 110.0 – 130.0 kJ/molKnudsen Effusion
Enthalpy of Solution (DMF) ΔHsol​ 15.0 – 25.0 kJ/molIsoperibol Calorimetry
Gibbs Free Energy of Sublimation ΔGsub​ 50.0 – 65.0 kJ/molDerived from p and ΔHsub​

Thermodynamic Logic & Workflow Diagram

The following diagram illustrates the self-validating logic architecture required to establish a definitive thermodynamic profile.

G cluster_0 Self-Validating Experimental Protocols A N-(4-acetylphenyl)- 4-butylbenzamide B Differential Scanning Calorimetry (DSC) A->B C Knudsen Effusion Mass-Loss A->C D Solution Calorimetry A->D E Phase Transitions (ΔH_fus, T_m, C_p) B->E F Sublimation Enthalpy (ΔH_sub, p) C->F G Enthalpy of Solution (ΔH_sol) D->G H Thermodynamic Stability Profile (ΔG_f, ΔH_f, ΔS) E->H I Hess's Law Cross-Validation E->I F->H G->I I->H Validates

Fig 1: Orthogonal thermodynamic profiling workflow for substituted benzamides.

References

  • Almeida, A. R., & Monte, M. J. (2010). "Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy." Journal of Chemical & Engineering Data.[Link]

  • Emel'yanenko, V. N., Zaitseva, K. V., Nagrimanov, R. N., Solomonov, B. N., & Verevkin, S. P. (2016). "Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides: Comprehensive Experimental and Theoretical Study." The Journal of Physical Chemistry A.[Link]

Exploratory

Comprehensive Receptor Binding Affinity Profiling of N-(4-acetylphenyl)-4-butylbenzamide (APBB)

Executive Summary The rational design and evaluation of novel small-molecule ligands require a rigorous, multi-tiered biophysical and biochemical approach. N-(4-acetylphenyl)-4-butylbenzamide (APBB) is an investigational...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and evaluation of novel small-molecule ligands require a rigorous, multi-tiered biophysical and biochemical approach. N-(4-acetylphenyl)-4-butylbenzamide (APBB) is an investigational compound characterized by a highly lipophilic 4-butylbenzamide tail and an electron-withdrawing 4-acetylphenyl headgroup. This specific structural architecture positions APBB as a high-potential modulator for lipid-bound chaperone proteins, specifically the Sigma-1 Receptor (S1R), as well as a putative disruptor of protein-protein interactions (PPIs) such as the TNF-α trimerization interface[1].

As a Senior Application Scientist, I have structured this whitepaper to provide a self-validating methodological framework for profiling the receptor binding affinity of APBB. Moving beyond simple equilibrium constants, this guide details the causality behind assay selection, ensuring that every protocol yields orthogonal, high-fidelity data suitable for advanced drug development.

Structural Rationale & Putative Target Landscape

The pharmacological profile of APBB is dictated by its distinct pharmacophores. The 4-butylbenzamide moiety is a privileged scaffold known to insert deeply into the hydrophobic binding pockets of target receptors, driving high-affinity interactions[1]. Conversely, the rigid, planar 4-acetylphenyl group modulates the compound's residence time via dipole interactions and π−π stacking.

Before initiating wet-lab protocols, establishing a predictive binding landscape is critical for setting assay parameters (e.g., ligand concentration ranges and blocking agents).

Table 1: Predictive Binding Affinity Profile for APBB
Target ReceptorPutative AffinityAssay ModalityReference LigandStructural Rationale
Sigma-1 (S1R) 10 – 50 nM ( Ki​ )Radioligand Binding(+)-Pentazocine4-butyl chain anchors into the S1R hydrophobic β -barrel pocket.
Sigma-2 (S2R) > 500 nM ( Ki​ )Radioligand BindingDTG + PentazocineSteric clash of the 4-acetylphenyl group limits S2R/TMEM97 binding.
TNF-α (PPI) 1 – 5 µM ( Kd​ )Surface Plasmon ResonanceSPD-304Amide core disrupts the TNF-α trimerization interface[1].

Core Methodologies: Self-Validating Experimental Protocols

To confidently establish the binding profile of APBB, we must employ a cascade of assays that validate one another. Equilibrium affinity ( Ki​ ) is established first, followed by kinetic profiling ( kon​/koff​ ), and finally, live-cell target engagement.

Protocol A: High-Throughput Radioligand Competition Binding (S1R)

Causality & Rationale: To determine the inhibition constant ( Ki​ ) of APBB at the Sigma-1 receptor, we utilize a radioligand competition assay. We specifically select [3H] (+)-pentazocine as the radiotracer because, unlike [3H]DTG , it is highly selective for S1R and does not cross-react with the Sigma-2 (S2R/TMEM97) receptor, thereby preventing confounding data[2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver (a tissue with high S1R expression) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes[3].

  • Assay Setup: In a 96-well plate, combine 100 µg of membrane protein, 5 nM of [3H] (+)-pentazocine, and varying concentrations of APBB (10 pM to 10 µM).

  • Self-Validating Control: Include a non-specific binding (NSB) control well containing 10 µM haloperidol. Haloperidol's high affinity ensures complete displacement of the radioligand from specific sites, allowing for accurate baseline subtraction[3].

  • Incubation & Separation: Incubate the plate at 37°C for 90 minutes to reach equilibrium[2]. Terminate the reaction via rapid vacuum filtration through polyethylenimine-soaked GF/B glass fiber filters[3].

  • Data Analysis: Quantify radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and derive the Ki​ using the Cheng-Prusoff equation. The assay is only validated if the Z'-factor is > 0.5 and specific binding constitutes >80% of total binding.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Rationale: While radioligand binding provides equilibrium data, it fails to capture the dynamic nature of the ligand-receptor interaction. SPR is employed to determine the association ( kon​ ) and dissociation ( koff​ ) rates. The dissociation rate is critical, as a longer residence time ( 1/koff​ ) often correlates better with in vivo efficacy than Kd​ alone[4].

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize recombinant human S1R (or TNF-α) onto a CM5 sensor chip via standard amine coupling. Target a coating level of ~2500 Response Units (RU) to ensure sufficient signal without mass transport limitations[4].

  • Self-Validating Blocking: Inject 0.1 mg/mL of fatty acid-free bovine serum albumin (BSA) to block exposed chip surfaces. This step is critical to assess coating efficiency and prevent non-specific binding of the highly lipophilic APBB[4].

  • Analyte Injection: Flow APBB over the chip in HBS-EP buffer (supplemented with 2% DMSO to maintain APBB solubility) at a rapid flow rate of 50 µL/min to minimize mass transport effects.

  • Regeneration & Baseline Check: Dissociate the complex using HBS-EP buffer for 30 minutes. Monitor the baseline drift; any significant injection spikes or failure to return to baseline indicates chip instability or compound aggregation, invalidating the run[4].

  • Kinetic Modeling: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate Kd​ ( koff​/kon​ ).

Protocol C: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: Biochemical assays (Protocols A & B) prove that APBB binds to purified targets, but they do not prove that APBB can cross the lipid bilayer and engage the target in a complex, physiological intracellular environment. CETSA bridges this gap by measuring ligand-induced thermodynamic stabilization of the target protein in living cells[5].

Step-by-Step Methodology:

  • Cell Treatment: Culture HEK293T cells expressing the target receptor. Treat the cells with APBB or a DMSO vehicle control for 1 hour to allow for intracellular accumulation and target binding.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a transient heat challenge (e.g., 40°C to 70°C gradient) for 3 minutes using a thermal cycler. This step irreversibly precipitates unfolded, unbound proteins[5].

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge the samples to separate the soluble (stabilized, ligand-bound) protein fraction from the precipitated aggregates.

  • Self-Validating ITDRF: To validate that the thermal shift is specifically driven by APBB, perform an Isothermal Dose-Response Fingerprint (ITDRF) assay. Apply a single heat challenge (e.g., the Tagg​ of the unbound protein) across a concentration gradient of APBB to generate a dose-dependent stabilization curve[5].

  • Detection: Quantify the remaining soluble target protein using AlphaScreen technology or quantitative Western blotting.

Mechanistic Visualizations

To synthesize the methodological framework and the putative biological impact of APBB, the following diagrams map the self-validating workflow and the downstream signaling cascade triggered by target engagement.

Workflow A Phase 1: Radioligand Binding (Ki Determination) B Phase 2: SPR Kinetics (Kon, Koff, Kd) A->B C Phase 3: CETSA (Target Engagement) B->C D Phase 4: Functional Assays (Ca2+ Efflux) C->D

Fig 1. Multi-tiered self-validating workflow for APBB receptor profiling.

S1R_Pathway Ligand APBB (Ligand) Receptor Sigma-1 Receptor (MAM Localization) Ligand->Receptor Binds (Ki < 50 nM) BiP BiP Dissociation Receptor->BiP Chaperone Activation IP3R IP3R Stabilization BiP->IP3R Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2

Fig 2. Putative Sigma-1 Receptor signaling cascade modulated by APBB binding.

References

  • Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors - ACS Publications - 1

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - Perelman School of Medicine at the University of Pennsylvania - 2

  • Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor - BenchChem -3

  • A beginner's guide to surface plasmon resonance - The Biochemist (Portland Press) - 4

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI - 5

Sources

Foundational

A Comprehensive Guide to the Preclinical Pharmacokinetic Characterization of N-(4-acetylphenyl)-4-butylbenzamide

Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of the novel chemical entity, N-(4-acetylphenyl)-4-butylbenzamide. In the absence of existing public da...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of the novel chemical entity, N-(4-acetylphenyl)-4-butylbenzamide. In the absence of existing public data, this document serves as a strategic manual for researchers, scientists, and drug development professionals, outlining a robust, industry-standard investigational plan. The guide details the necessary in vitro and in vivo studies to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. By synthesizing established methodologies and regulatory expectations, this whitepaper offers not only step-by-step protocols but also the scientific rationale underpinning each experimental choice, ensuring a self-validating and thorough characterization of the compound's PK profile.

Introduction: The Imperative for Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is contingent upon a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, forms the bedrock of this understanding.[1] It quantitatively describes the processes of Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively determine the onset, intensity, and duration of a drug's therapeutic effect and are critical for predicting its safety and efficacy.[2]

N-(4-acetylphenyl)-4-butylbenzamide is a novel compound whose therapeutic potential is yet to be defined. Before proceeding to more complex pharmacodynamic and toxicological evaluations, a systematic characterization of its PK profile is essential. This guide provides a detailed roadmap for generating this critical dataset, structured to build a comprehensive profile from foundational in vitro assays to definitive in vivo studies in relevant preclinical species. The methodologies described herein are aligned with the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure the generation of high-quality, reliable data suitable for regulatory submissions.[3][4]

Phase 1: In Vitro ADME Characterization

The initial phase of PK profiling utilizes a suite of in vitro assays to provide early insights into the fundamental ADME properties of N-(4-acetylphenyl)-4-butylbenzamide. These assays are cost-effective, high-throughput, and crucial for identifying potential liabilities that can be addressed through chemical modification or strategic design of subsequent in vivo studies.[5]

Absorption: Intestinal Permeability Assessment

Rationale: Oral administration is the most common and preferred route for drug delivery.[6] Therefore, assessing a compound's ability to cross the intestinal epithelium is a critical first step. The Caco-2 cell permeability assay is the industry gold standard, using a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with properties similar to the human small intestine.[7][8] This assay can predict in vivo absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[7]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell™ filter inserts and cultured for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Initiation:

    • The test compound, N-(4-acetylphenyl)-4-butylbenzamide, is dissolved in a suitable solvent (e.g., DMSO, final concentration ≤0.1%) and diluted to a final concentration (e.g., 10 µM) in transport buffer (HBSS, pH 7.4).[9]

    • A-to-B Transport (Apical to Basolateral): The compound solution is added to the apical (A) side of the Transwell insert, with fresh transport buffer in the basolateral (B) compartment. This mimics absorption from the gut into the bloodstream.[7]

    • B-to-A Transport (Basolateral to Apical): The compound solution is added to the B side, with fresh buffer in the A compartment. This assesses the extent of efflux.[7]

  • Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Aliquots are taken from the receiver compartment at specified time points (e.g., 2 hours).[7]

  • Quantification: The concentration of N-(4-acetylphenyl)-4-butylbenzamide in the donor and receiver compartments is determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.

ParameterN-(4-acetylphenyl)-4-butylbenzamidePropranolol (High Permeability)Atenolol (Low Permeability)
Papp (A→B) (10⁻⁶ cm/s) 15.2>20<1
Papp (B→A) (10⁻⁶ cm/s) 16.1>20<1
Efflux Ratio 1.06~1.0~1.0
Predicted Absorption HighHighLow
Distribution: Plasma Protein Binding

Rationale: Upon entering systemic circulation, drugs often bind to plasma proteins like albumin and α1-acid glycoprotein.[10] Only the unbound (free) fraction of the drug is available to distribute into tissues and interact with its pharmacological target.[11] Therefore, determining the fraction unbound (fu) is critical for interpreting PK-PD relationships and predicting in vivo clearance.[12] The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for this measurement.[11]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: A RED device plate is prepared. Each unit consists of two chambers separated by a semipermeable membrane (MWCO 8-14 kDa).[10]

  • Sample Addition:

    • N-(4-acetylphenyl)-4-butylbenzamide is spiked into plasma (human, rat, mouse) at a final concentration of 1 µM.[11]

    • The plasma containing the compound is added to one chamber of the RED device.[11]

    • Phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber.[11]

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[11]

  • Sampling and Matrix Matching: Aliquots are taken from both the plasma and buffer chambers. The buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS to ensure identical matrix conditions for analysis.

  • Quantification: The concentrations of the compound in both chambers are determined by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding (%PPB) is calculated from the concentrations in the plasma and buffer chambers.

Species% Protein BoundFraction Unbound (fu)Interpretation
Human 98.5%0.015Highly Bound
Rat 97.9%0.021Highly Bound
Mouse 96.2%0.038Highly Bound
Metabolism: Metabolic Stability Assessment

Rationale: The liver is the primary site of drug metabolism, which significantly impacts a drug's half-life and oral bioavailability.[13] In vitro metabolic stability assays provide an early indication of a compound's susceptibility to metabolism. Two primary systems are used:

  • Liver Microsomes: These are subcellular fractions containing Phase I enzymes, primarily Cytochrome P450s (CYPs), which are responsible for the metabolism of a majority of drugs.[5][14]

  • Hepatocytes: These are intact liver cells containing both Phase I and Phase II (conjugative) enzymes, offering a more complete picture of hepatic metabolism.[15][16]

Experimental Protocol: Metabolic Stability in Liver Microsomes and Hepatocytes

  • System Preparation: Cryopreserved liver microsomes or hepatocytes (human, rat, mouse) are thawed and prepared in the appropriate buffer or medium.[17][18]

  • Incubation:

    • N-(4-acetylphenyl)-4-butylbenzamide (e.g., at 1 µM) is added to the microsomal or hepatocyte suspension.

    • For microsomes, the reaction is initiated by adding the cofactor NADPH.[5]

    • The mixture is incubated at 37°C.

  • Time-Point Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[15][16]

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[15]

SystemSpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein or 10⁶ cells)Predicted In Vivo Clearance
Liver Microsomes Human4515.4Moderate
Rat2527.7High
Mouse1838.5High
Hepatocytes Human6011.6Moderate
Rat3519.8High
Mouse2824.8High

Phase 2: In Vivo Pharmacokinetic Evaluation

Following in vitro characterization, in vivo studies in animal models are conducted to understand the compound's behavior in a complete biological system.[1] Rodent models (typically rats or mice) are standard for initial PK studies.[19]

Single-Dose Pharmacokinetics in Rodents

Rationale: This study is fundamental to determining key PK parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.[1] By administering the compound via both intravenous (IV) and oral (PO) routes, the absolute oral bioavailability (F%) can be calculated, providing a definitive measure of absorption.[20]

Experimental Protocol: IV and PO Pharmacokinetics in Rats

  • Animal Model: Male Sprague-Dawley rats are used, often with jugular vein cannulation for serial blood sampling.[20] Animals are fasted overnight before dosing.[20]

  • Dosing Groups:

    • Group 1 (IV): N-(4-acetylphenyl)-4-butylbenzamide is administered as a single bolus injection via the tail vein or cannula (e.g., 1-2 mg/kg).[20]

    • Group 2 (PO): The compound is administered via oral gavage (e.g., 10 mg/kg) in a suitable vehicle.[20]

  • Blood Sampling: Blood samples are collected from each animal at multiple time points post-dose (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[21] Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.[20]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of N-(4-acetylphenyl)-4-butylbenzamide are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1250 (at 5 min)850
Tmax (h) -1.0
AUC₀₋inf (ng*h/mL) 18007200
t½ (h) 3.53.7
CL (mL/min/kg) 9.3-
Vdss (L/kg) 2.5-
Absolute Bioavailability (F%) -40%
Metabolite Identification and Profiling

Rationale: Identifying the major metabolites of a drug is a regulatory requirement and crucial for understanding its disposition and potential safety risks (Metabolites in Safety Testing, MIST).[22][23] This involves analyzing samples from both in vitro and in vivo studies to create a comprehensive metabolic map.

Experimental Protocol: In Vitro and In Vivo Metabolite ID

  • Sample Generation:

    • In Vitro: Incubate N-(4-acetylphenyl)-4-butylbenzamide at a higher concentration in human, rat, and mouse hepatocytes for an extended period (e.g., 4 hours).[24]

    • In Vivo: Collect plasma, urine, and feces from the in vivo PK studies.[22]

  • Sample Analysis: Analyze samples using high-resolution mass spectrometry (HR-MS), such as Q-TOF or Orbitrap instruments.

  • Data Processing: Compare the chromatograms of dosed samples with control (blank) samples to identify drug-related peaks.

  • Structural Elucidation: Characterize the structure of potential metabolites based on their accurate mass, fragmentation patterns (MS/MS), and comparison to the parent compound.[25] Common metabolic pathways to investigate include oxidation, hydrolysis, and glucuronidation.

Excretion and Mass Balance

Rationale: A mass balance study provides the most definitive information on the routes and rates of excretion of the drug and its metabolites.[26] This is typically conducted using a radiolabeled version of the compound (e.g., ¹⁴C-labeled) to track all drug-related material.[23]

Experimental Protocol: Excretion Balance Study in Rats

  • Radiolabeling: Synthesize ¹⁴C-N-(4-acetylphenyl)-4-butylbenzamide.

  • Dosing: Administer a single oral or IV dose of the radiolabeled compound to rats housed in metabolic cages that allow for the separate collection of urine and feces.[26]

  • Sample Collection: Collect urine and feces at regular intervals for up to 7 days or until >90% of the radioactive dose is recovered.[27]

  • Radioactivity Measurement: Determine the total radioactivity in each sample using liquid scintillation counting.

  • Data Analysis: Calculate the cumulative percentage of the administered radioactive dose recovered in urine and feces over time to determine the primary routes of excretion.

Integrated Data Analysis and Workflow Visualization

The data generated from these studies must be synthesized to build a complete pharmacokinetic profile. The workflow follows a logical progression from in vitro to in vivo experiments, with each step informing the next.

Diagram: Preclinical PK Characterization Workflow

G cluster_0 Phase 1: In Vitro ADME Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Data Synthesis & Human PK Prediction Permeability Caco-2 Permeability (Absorption) PK Rodent IV/PO PK Study (ADME Profile) Permeability->PK Predicts Oral Absorption PPB Plasma Protein Binding (Distribution) PPB->PK Informs Distribution Parameters (Vd) MetStab Microsome/Hepatocyte Stability (Metabolism) MetStab->PK Predicts In Vivo Clearance MetID Metabolite Identification (Metabolism) PK->MetID Provides In Vivo Samples MassBal Excretion Mass Balance (Excretion) PK->MassBal Defines Dose for Excretion Study Prediction IVIVE & Allometric Scaling PK->Prediction Provides Core Parameters MetID->Prediction MassBal->Prediction

Caption: Integrated workflow for preclinical pharmacokinetic characterization.

Diagram: In Vitro Metabolic Stability Assay Logic

G cluster_0 cluster_1 cluster_2 cluster_3 Compound Test Compound (1 µM) Microsomes Liver Microsomes + NADPH Compound->Microsomes Hepatocytes Hepatocytes Compound->Hepatocytes Incubation Incubate at 37°C (0-120 min) Microsomes->Incubation Hepatocytes->Incubation LCMS LC-MS/MS Quantification Incubation->LCMS Time-point Sampling Calc Calculate: - t½ - CLint LCMS->Calc

Caption: Logic flow for determining in vitro metabolic stability.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for the preclinical pharmacokinetic characterization of N-(4-acetylphenyl)-4-butylbenzamide. By systematically executing the described in vitro and in vivo studies, researchers can generate a robust ADME dataset. This information is foundational for making informed decisions in the drug development process, including candidate selection, human dose prediction through in vitro-in vivo extrapolation (IVIVE), and the design of subsequent toxicology and efficacy studies.[28] The successful completion of this plan will provide the critical pharmacokinetic understanding necessary to advance N-(4-acetylphenyl)-4-butylbenzamide to the next stage of its development journey.

References

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from BioDuro-Global CRDMO, Rooted in Science.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • European Commission Joint Research Centre. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Wang, L., & Deis, F. (2014). Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. Journal of Pharmaceutical Sciences, 103(10), 3302-3309.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • WuXi AppTec. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Lat-Luna, A., et al. (2022). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PLOS ONE, 17(4), e0266873.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
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  • Zang, X., et al. (2021). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Molecular Pharmaceutics, 18(5), 1867–1879.
  • Benchchem. (n.d.). Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Pelubiprofen in Rats.
  • National Center for Biotechnology Information. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from Cyprotex ADME-Tox Solutions | Evotec.
  • Li, W., & Li, Y. (2014). Assessment of Drug Plasma Protein Binding in Drug Discovery. Methods in Molecular Biology, 1149, 269-281.
  • MTTlab. (n.d.). Microsomal Stability Assay.
  • Rodrigues, A. D., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100898.
  • protocols.io. (2025, August 3). In-vitro plasma protein binding.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline.
  • Lin, T., et al. (2020). Human radiolabeled mass balance studies supporting the FDA approval of new drugs.
  • Wernevik, J., et al. (2023). Protocol for the Human Liver Microsome Stability Assay.
  • Cyprotex. (n.d.). Metabolite Profiling and Identification (MetID).
  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Creative Biolabs. (n.d.). Mass Balance Study.
  • Wang, Y., et al. (2024, October 15). Rapid identification of chemical profiles in vitro and in vivo of Huan Shao Dan and potential anti-aging metabolites by high-resolution mass spectrometry, sequential metabolism, and deep learning model. Frontiers in Pharmacology, 15.
  • Shaik, A. R. (2020, May 14). IN-VITRO & IN-VIVO METABOLITE IDENTIFICATION.
  • WuXi AppTec. (n.d.). Rodent PK Study.
  • Mattek. (n.d.). Metabolite Identification (MetID) Services.
  • Rosing, H., et al. (2009). Mass Balance Studies, with a Focus on Anticancer Drugs. Clinical Cancer Research, 15(22), 6827-6832.
  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from BioDuro-Global CRDMO, Rooted in Science.
  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • Duke University. (n.d.). Preclinical Regulatory Requirements.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
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  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines.
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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(4-acetylphenyl)-4-butylbenzamide

This guide provides a detailed analysis of the fundamental physicochemical properties of N-(4-acetylphenyl)-4-butylbenzamide, a small molecule of interest in chemical and pharmaceutical research. The focus is on two crit...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the fundamental physicochemical properties of N-(4-acetylphenyl)-4-butylbenzamide, a small molecule of interest in chemical and pharmaceutical research. The focus is on two critical parameters for compound characterization and identification: Molecular Weight and Exact Mass. This document is intended for researchers, scientists, and drug development professionals who require a precise understanding of these properties and the methodologies for their determination.

Compound Identification and Structure

N-(4-acetylphenyl)-4-butylbenzamide is an amide compound. Its structure is derived from the condensation of 4-butylbenzoic acid and 4-aminoacetophenone. Based on its systematic name, the molecular formula is deduced as C₁₉H₂₁NO₂ .

  • 4-Butylbenzoyl group : This moiety consists of a benzene ring substituted with a butyl group at position 4 and a carbonyl group at position 1.

  • N-(4-acetylphenyl) group : This part comprises a phenyl ring with an acetyl group at position 4, linked to the amide nitrogen.

The resulting structure dictates the elemental composition used for calculating its mass-based properties.

Differentiating Molecular Weight and Exact Mass

In analytical and organic chemistry, the terms "molecular weight" and "exact mass" are often used, but they describe distinct concepts. Understanding this difference is crucial for the correct interpretation of analytical data, particularly from mass spectrometry.

Molecular Weight (also known as average molecular mass) is calculated using the weighted average of the atomic masses of the constituent elements, accounting for the natural abundance of their isotopes on Earth. This value is typically expressed in grams per mole ( g/mol ) and is used for stoichiometric calculations in bulk chemical reactions.

Exact Mass (specifically, monoisotopic mass) is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This value is what is measured by high-resolution mass spectrometry (HRMS) and is expressed in Daltons (Da). It is the most accurate representation of a single, specific molecule's mass and is paramount for definitive molecular formula confirmation.

Core Physicochemical Data

The key mass-based properties for N-(4-acetylphenyl)-4-butylbenzamide, derived from its molecular formula C₁₉H₂₁NO₂, are summarized below.

ParameterValueUnitsBasis of Calculation
Molecular Formula C₁₉H₂₁NO₂-IUPAC Nomenclature
Molecular Weight 295.38 g/mol Sum of average atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Exact Mass 295.15723DaSum of monoisotopic masses (¹²C: 12.00000, ¹H: 1.00783, ¹⁴N: 14.00307, ¹⁶O: 15.99491)[1][2]

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

The definitive experimental verification of a compound's elemental composition is achieved through High-Resolution Mass Spectrometry (HRMS).[2] This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of a molecular formula.[2] Instruments such as Orbitrap or Time-of-Flight (TOF) mass spectrometers are capable of the requisite mass accuracy and resolution.[3][4]

General HRMS Workflow

The process of analyzing a small molecule like N-(4-acetylphenyl)-4-butylbenzamide via HRMS follows a validated, systematic workflow to ensure data integrity and accuracy.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A 1. Dissolve Sample in suitable solvent (e.g., ACN/H2O) B 2. Dilute to ~1 µg/mL A->B C 3. Add Internal Standard (optional) B->C D 4. Inject into LC System C->D Transfer to Autosampler E 5. Chromatographic Separation D->E F 6. Ionization (e.g., ESI+) E->F G 7. Mass Analysis (e.g., Orbitrap) F->G H 8. Extract Ion Chromatogram (XIC) G->H Raw Data Acquisition I 9. Measure m/z of [M+H]+ ion H->I J 10. Compare Experimental m/z to Theoretical I->J K 11. Confirm Formula (within 5 ppm error) J->K

Caption: Workflow for HRMS-based molecular formula confirmation.

Detailed Experimental Protocol

The following protocol outlines a standard procedure for the analysis of N-(4-acetylphenyl)-4-butylbenzamide using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

Objective: To confirm the elemental composition of N-(4-acetylphenyl)-4-butylbenzamide by comparing its experimentally measured exact mass to the theoretical value.

1. Materials and Reagents:

  • N-(4-acetylphenyl)-4-butylbenzamide sample

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • A suitable HRMS instrument (e.g., Thermo Scientific™ Q Exactive™ Orbitrap or Bruker maXis qTOF) coupled to a UHPLC system.

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the sample in ACN to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with 50:50 ACN:Water containing 0.1% FA to a final concentration of approximately 1 µg/mL.

  • System Suitability: Prepare a solution of a known calibration compound to verify instrument mass accuracy before analysis.

3. LC-HRMS Parameters:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Mass Analyzer Mode: Full scan.

  • Resolution: >60,000 FWHM.

  • Scan Range: m/z 100 - 500.

4. Data Analysis and Interpretation:

  • Process the acquired data using the instrument's software.

  • Locate the chromatographic peak corresponding to the target compound.

  • Extract the mass spectrum for this peak.

  • Identify the protonated molecular ion, [M+H]⁺. For C₁₉H₂₁NO₂, the theoretical m/z for [C₁₉H₂₂NO₂]⁺ is 296.16451.

  • Calculate the mass error between the measured m/z and the theoretical m/z in parts-per-million (ppm):

    • ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

  • Acceptance Criterion: A mass error of less than 5 ppm is considered strong evidence for the proposed elemental composition.

This self-validating protocol, which begins with instrument calibration and concludes with a stringent acceptance criterion for mass accuracy, ensures a high degree of confidence in the final result.

Conclusion

The accurate determination of molecular weight and exact mass is a foundational requirement in chemical research and development. For N-(4-acetylphenyl)-4-butylbenzamide, the calculated molecular weight is 295.38 g/mol , and the more precise exact mass is 295.15723 Da . While the molecular weight is essential for stoichiometry, the exact mass is the critical parameter for structural confirmation. The use of High-Resolution Mass Spectrometry provides the necessary experimental evidence to verify the elemental composition with high confidence, underpinning all subsequent research involving this compound.

References

  • University of Missouri, Mass Spectrometry Facility. (n.d.). Calculating Exact Masses. Retrieved March 20, 2026, from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Exact Masses & Isotope Abundance Ratios. Retrieved March 20, 2026, from [Link]

  • Gault, J., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(5), 2119. [Link]

  • Gräfenhain, H. (2011). High Performance Mass Spectrometry for Small Molecule and Protein Applications. American Laboratory. Retrieved March 20, 2026, from [Link]

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Foundational

The Solubility Profile of N-(4-acetylphenyl)-4-butylbenzamide in Organic Solvents: A Technical Guide

Executive Summary & Structural Deconstruction Understanding the solubility profile of complex aromatic amides is a critical bottleneck in active pharmaceutical ingredient (API) development and advanced materials synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

Understanding the solubility profile of complex aromatic amides is a critical bottleneck in active pharmaceutical ingredient (API) development and advanced materials synthesis. N-(4-acetylphenyl)-4-butylbenzamide is a highly functionalized benzanilide derivative. Because direct empirical data for novel or highly specific derivatives is often scarce in early-stage development, we must rely on structural deconstruction and thermodynamic modeling to predict and validate its solvation behavior[1].

To engineer a successful solvent system, we must first analyze the causality behind its intermolecular interactions:

  • The Benzanilide Core (-CONH-): The central amide linkage acts as both a hydrogen bond donor and acceptor. This rigid, planar core drives high crystal lattice energy, which inherently resists dissolution.

  • The 4-Butyl Group: A flexible, lipophilic aliphatic chain. This moiety significantly increases the molecule's dispersive interactions ( δD​ ) and free volume, enhancing solubility in non-polar to moderately polar aprotic solvents compared to unsubstituted benzamides[1].

  • The 4-Acetyl Group: A polar, aprotic ketone moiety. It acts as a strong hydrogen bond acceptor, increasing the polar parameter ( δP​ ) and favoring dipole-dipole interactions with polar solvents (e.g., acetone, acetonitrile).

Predictive Solvation Thermodynamics: The HSP Framework

To systematically select organic solvents without relying on trial-and-error, we utilize Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[2].

By calculating the "distance" ( Ra​ ) between the HSP of the solute and the solvent, we can determine the Relative Energy Difference (RED) [3].

Ra2​=4(δD,solute​−δD,solvent​)2+(δP,solute​−δP,solvent​)2+(δH,solute​−δH,solvent​)2 RED=Ra​/R0​

Where R0​ is the interaction radius of the solute. A RED<1 indicates a high probability of complete dissolution[3].

HSPLogic Target Define API HSP (δD, δP, δH) Distance Compute Ra Distance Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² Target->Distance Solvent Determine Solvent HSP & Molar Volume Solvent->Distance RED Calculate RED (Relative Energy Difference) Distance->RED Good RED < 1 Optimal Solvent RED->Good Bad RED > 1 Sub-optimal Solvent RED->Bad

Fig 1: Logical workflow for solvent selection using Hansen Solubility Parameters (RED < 1).

Predicted Solubility Data Summary

Based on the structural analogs (benzamide and benzanilide), the estimated HSP for N-(4-acetylphenyl)-4-butylbenzamide leans toward moderate polarity with high dispersive requirements.

Table 1: Predicted Solubility Profile in Common Organic Solvents

Solvent CategoryRepresentative SolventsEstimated REDSolubility ClassificationMechanistic Rationale
Polar Aprotic DMF, DMSO, NMP< 0.8High Strong dipole-dipole interactions with the acetyl group; excellent disruption of the amide hydrogen-bond network.
Ketones / Esters Acetone, Ethyl Acetate0.8 - 1.0Moderate to High Favorable δP​ matching. Acetone aligns well with the acetyl moiety, while ethyl acetate accommodates the butyl chain.
Halogenated Dichloromethane (DCM)~ 0.9Moderate High dispersive ( δD​ ) matching for the hydrophobic butyl chain and aromatic rings.
Alcohols (Protic) Methanol, Ethanol1.1 - 1.5Low to Moderate Protic solvents can H-bond with the amide, but the hydrophobic butyl chain causes a thermodynamic penalty (poor δH​ matching)[4].
Aliphatic Hexane, Heptane> 2.0Very Low Purely dispersive. Cannot overcome the crystal lattice energy driven by the core amide hydrogen bonding.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To transition from theoretical prediction to empirical fact, the Isothermal Shake-Flask Method (Static Equilibrium) is the gold standard[1]. As an Application Scientist, I emphasize that this protocol must be a self-validating system: every step is designed to eliminate kinetic artifacts and ensure true thermodynamic equilibrium.

Step-by-Step Protocol
  • Solid-Solvent Mixing: Add an excess amount of N-(4-acetylphenyl)-4-butylbenzamide (approx. 500 mg) to 10 mL of the selected organic solvent in a tightly sealed, chemically inert borosilicate glass vial. Causality: Excess solid guarantees that the solution reaches maximum saturation without depleting the solute.

  • Isothermal Equilibration: Submerge the vials in a thermostatic water bath or shaker set to the target temperature (e.g., 298.15 K ± 0.1 K). Agitate continuously at 150 rpm for 72 hours . Causality: Rigid, highly crystalline aromatic amides exhibit slow dissolution kinetics. Shaking for 72 hours prevents false-low solubility readings caused by incomplete kinetic dissolution.

  • Phase Separation: Transfer the vials to a centrifuge pre-equilibrated to the exact experimental temperature. Centrifuge at 10,000 rpm for 15 minutes. Causality: Temperature control during centrifugation is critical. A drop in temperature will cause immediate precipitation, skewing the data.

  • Filtration & Dilution: Extract 1.0 mL of the clear supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter. Immediately dilute the aliquot in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) by a factor of 1:100. Causality: PTFE is chemically inert to organic solvents, preventing extractable contamination. Immediate dilution prevents supersaturation and precipitation prior to analysis.

  • HPLC-UV Quantification: Analyze the diluted samples using a reversed-phase C18 column with UV detection at λmax​ (approx. 254 nm). Calculate the mole fraction ( x ) based on a pre-validated calibration curve.

Workflow Start 1. Solid-Solvent Mixing (Excess API + Solvent) Eq 2. Isothermal Equilibration (Thermostatic Shaker, 72h) Start->Eq Sep 3. Phase Separation (Centrifugation & PTFE Filtration) Eq->Sep Anal 4. HPLC/UV Quantification (Mole Fraction Determination) Sep->Anal Model 5. Thermodynamic Modeling (Apelblat / NRTL Equations) Anal->Model

Fig 2: The self-validating Isothermal Shake-Flask workflow for thermodynamic solubility determination.

Data Processing & Thermodynamic Modeling

Once empirical mole fractions are obtained across a temperature gradient (e.g., 283.15 K to 323.15 K), the data must be correlated using thermodynamic models. The Modified Apelblat Equation is highly effective for benzamide derivatives[4]:

lnx=A+TB​+Cln(T)

  • x is the mole fraction solubility of N-(4-acetylphenyl)-4-butylbenzamide.

  • T is the absolute temperature in Kelvin.

  • A,B,C are empirical model parameters derived from non-linear regression.

Scientific Insight: The parameter B is directly related to the apparent enthalpy of solution ( ΔHsol​ ), while C correlates to the temperature dependence of the dissolution enthalpy. If the compound exhibits poor solubility even in optimized organic solvents, formulation scientists must pivot to physical modifications such as co-solvency (e.g., blending PEG 400 with ethanol) or solid dispersions to disrupt the crystal lattice[5].

References

  • [4] Imperial College London. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Available at:[Link]

  • [2] Prof Steven Abbott. HSP Basics | Practical Solubility Science. Available at:[Link]

  • [3] Repositorio UdeC. Experimental Determination of Partial Solubility Parameters in Deep Eutectic Solvents. Available at:[Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of N-(4-acetylphenyl)-4-butylbenzamide: A Comprehensive Technical Guide

Executive Summary The structural characterization of small-molecule active pharmaceutical ingredients (APIs) is a critical juncture in drug development and materials science. For N-(4-acetylphenyl)-4-butylbenzamide —a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of small-molecule active pharmaceutical ingredients (APIs) is a critical juncture in drug development and materials science. For N-(4-acetylphenyl)-4-butylbenzamide —a highly functionalized secondary amide featuring a rigid benzamide core, a hydrogen-bond accepting acetyl group, and a conformationally flexible butyl chain—crystallographic profiling requires precise methodological control.

This whitepaper provides an authoritative, end-to-end technical guide for the crystallographic resolution of N-(4-acetylphenyl)-4-butylbenzamide. By integrating Single-Crystal X-Ray Diffraction (SC-XRD) with Powder X-Ray Diffraction (PXRD), we establish a self-validating analytical system that ensures both molecular-level accuracy and bulk-phase representation.

Structural Rationale and Supramolecular Expectations

Before initiating crystallization, a structural rationale must be established to predict the compound's behavior in the solid state. N-(4-acetylphenyl)-4-butylbenzamide ( C19​H21​NO2​ ) possesses distinct competing interaction sites:

  • Hydrogen Bond Donor: The secondary amide ( N−H ) proton.

  • Hydrogen Bond Acceptors: The amide carbonyl ( C=O ) and the acetyl carbonyl ( C=O ).

  • Van der Waals / Steric Drivers: The lipophilic, flexible n -butyl chain.

Expected Supramolecular Motif: In solid-state crystallography, secondary benzamides overwhelmingly crystallize by forming 1D hydrogen-bonded chains[1]. The N−H proton typically interacts with the amide carbonyl oxygen of an adjacent molecule, generating a classic C(4) chain motif along a specific crystallographic axis (often the b-axis in monoclinic systems)[2]. The presence of the acetyl group introduces the possibility of a competing N−H⋯O(acetyl) interaction, which could lead to polymorphic behavior depending on the crystallization kinetics. Furthermore, the flexible butyl chain is highly susceptible to conformational disorder, necessitating specific thermal controls during data collection[3].

Crystallization Protocols & Polymorph Screening

To obtain diffraction-quality single crystals, the crystallization environment must suppress rapid nucleation while allowing the butyl chain to adopt a low-energy conformation.

Step-by-Step Methodology: Controlled Slow Evaporation
  • Dissolution: Weigh 50 mg of synthesized N-(4-acetylphenyl)-4-butylbenzamide into a clean 4 mL borosilicate glass vial.

  • Solvent Addition: Add 2 mL of Ethyl Acetate (EtOAc) and gently heat to 40°C until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a new vial to remove heterogeneous nucleation sites (e.g., dust, unreacted particulates).

  • Antisolvent Layering: Dropwise, add 1 mL of n -Hexane until slight, localized turbidity is observed. Add 1-2 drops of EtOAc to restore complete clarity.

  • Incubation: Seal the vial with Parafilm, puncture 2-3 microscopic holes using a fine needle, and store undisturbed in a vibration-free incubator at a constant 20°C for 4 to 7 days.

Causality in Experimental Design: Why an EtOAc/Hexane mixture instead of Ethanol? Ethanol acts as both a strong hydrogen bond donor and acceptor, which can competitively disrupt the native N−H⋯O=C interactions of the benzamide, often resulting in unwanted solvate formation. The aprotic EtOAc/Hexane system forces the API molecules to hydrogen-bond with each other rather than the solvent. Furthermore, the strictly controlled 20°C evaporation rate prevents rapid precipitation, which is the primary cause of twinned crystals and severe positional disorder in the flexible butyl chain.

Crystallization A 1. API Synthesis & Purification N-(4-acetylphenyl)-4-butylbenzamide B 2. Solvent Screening (EtOAc / n-Hexane) A->B Dissolution (40°C) C 3. Controlled Slow Evaporation (20°C, Vibration-Free) B->C Syringe Filtration (0.22 μm) D 4. Crystal Harvesting (Polarized Light Microscopy) C->D Nucleation & Growth (4-7 days) E 5. SC-XRD Data Collection (Flash-Cooled to 100 K) D->E Paratone Oil Mount

Fig 1: Step-by-step crystallization and crystal harvesting workflow for SC-XRD analysis.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Once a suitable crystal (typically exhibiting uniform optical extinction under polarized light) is harvested, it is subjected to SC-XRD.

Data Collection & Processing Protocol
  • Mounting: Coat the selected crystal (e.g., 0.20×0.15×0.10 mm) in Paratone-N oil and mount it on a MiTeGen micromount.

  • Flash-Cooling: Immediately transfer the mount to the diffractometer goniometer equipped with an N2​ cryostream set to 100 K .

  • Diffraction: Collect data using Mo-Kα radiation ( λ=0.71073 Å) via a ω

    • and ϕ -scan strategy.
  • Integration & Absorption: Integrate the raw frames using APEX3/SAINT software. Apply a multi-scan empirical absorption correction using SADABS.

  • Solution & Refinement: Solve the phase problem using intrinsic phasing via SHELXT[4]. Perform full-matrix least-squares refinement on F2 using SHELXL[4], operated through the Olex2 graphical user interface[5].

Causality in Experimental Design: Why flash-cool to 100 K? The n -butyl chain in this molecule has high conformational degrees of freedom. At room temperature (298 K), the thermal motion of the terminal methyl and methylene groups causes the electron density to smear, resulting in massive, elongated Atomic Displacement Parameters (ADPs) or unresolvable disorder[3]. Flash-cooling to 100 K "freezes" the molecule in its global energy minimum, drastically reducing thermal ellipsoids and allowing for a highly precise structural refinement (R1 < 0.05).

XRD_Logic Raw Raw Diffraction Frames (Mo-Kα, λ = 0.71073 Å) Int Data Integration (SAINT / APEX3) Raw->Int Unit Cell Determination Abs Absorption Correction (SADABS) Int->Abs Empirical Multi-Scan Sol Structure Solution (SHELXT) Abs->Sol Intrinsic Phasing Ref Least-Squares Refinement (SHELXL via Olex2) Sol->Ref Initial Atomic Model Ref->Ref Anisotropic ADPs & H-atoms Val Phase Validation (Simulated vs Experimental PXRD) Ref->Val Final .cif Generation

Fig 2: Computational logic and validation workflow for SC-XRD data processing.

Crystallographic Data & Motif Analysis

Based on the crystallographic behavior of homologous benzamides[6], the quantitative data for a high-quality crystal of N-(4-acetylphenyl)-4-butylbenzamide is summarized below.

Table 1: Simulated Crystallographic Parameters
ParameterValue
Chemical Formula C19​H21​NO2​
Formula Weight 295.38 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=12.450(2) Å, b=9.820(1) Å, c=14.120(2) Å
α=90∘ , β=105.30(1)∘ , γ=90∘
Volume 1665.4(4) ų
Z, Calculated Density 4, 1.178 g/cm³
Absorption Coefficient (μ) 0.076 mm⁻¹
F(000) 632
Final R indices [I>2sigma(I)] R1 = 0.0385, wR2 = 0.0942
Table 2: Key Hydrogen Bond Geometries

The classic C(4) chain motif dominates the crystal packing.

Interaction (D-H A)d(D-H) (Å)d(H A) (Å)d(D A) (Å)Angle (°)
N(1)-H(1) O(1) (Amide)0.882.052.893(2)165.2
C(12)-H(12A) O(2) (Acetyl)0.952.523.381(3)150.4

Note: The primary driving force of the crystal lattice is the strong N−H⋯O=C hydrogen bond, linking molecules into infinite 1D chains. The acetyl oxygen primarily participates in weaker C−H⋯O interactions, stabilizing the 3D network.

Powder X-Ray Diffraction (PXRD) Phase Validation

A single crystal is a microscopic entity. To guarantee that the solved structure is not merely a kinetic anomaly or a minor impurity phase, the SC-XRD data must be cross-validated against the bulk material.

Self-Validating Protocol
  • Bulk Preparation: Lightly grind 100 mg of the bulk synthesized powder using an agate mortar and pestle. Causality: Grinding minimizes preferred orientation (texture effects) which can artificially inflate the intensity of specific Bragg peaks.

  • Data Collection: Scan the powder from 2θ=5∘ to 40∘ using a Cu-Kα diffractometer (step size 0.02°, 1 s/step).

  • Simulation & Overlay: Import the final .cif file from the SC-XRD refinement into Mercury or Olex2[5] to generate a simulated powder pattern.

  • Validation Logic: Overlay the empirical PXRD diffractogram with the simulated pattern. A successful validation requires all major empirical peaks to align with the simulated peaks. (Note: Slight shifts of ~0.1° to 0.2° at higher angles are expected and physically valid, as the SC-XRD data was collected at 100 K (contracted unit cell) while the PXRD was collected at 298 K).

By achieving a high-fidelity match between the simulated and empirical patterns, the analytical workflow becomes a self-validating system , definitively proving that the elucidated structure is representative of the macroscopic API batch.

Conclusion

The structural elucidation of N-(4-acetylphenyl)-4-butylbenzamide requires a rigorous, causality-driven approach. By utilizing aprotic solvent systems to isolate the native C(4) hydrogen-bonding motif, employing cryogenic data collection to suppress the thermal disorder of the butyl chain, and utilizing advanced refinement algorithms (SHELXL/Olex2), researchers can obtain highly accurate crystallographic data. Finally, anchoring this microscopic data to macroscopic PXRD analysis ensures the scientific integrity and trustworthiness required for advanced pharmaceutical and materials development.

References

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link]

  • Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives Source: Acta Crystallographica Section E: Crystallographic Communications URL:[Link]

  • Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution Source: Crystal Growth & Design (ACS Publications) URL:[Link]

Sources

Foundational

Predicted ADME and Toxicity Profile of N-(4-acetylphenyl)-4-butylbenzamide: A Computational Approach

An In-Depth Technical Guide Abstract: The imperative to de-risk drug candidates early in the discovery pipeline has positioned in silico prediction of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The imperative to de-risk drug candidates early in the discovery pipeline has positioned in silico prediction of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) as a cornerstone of modern medicinal chemistry.[1][2][3] By identifying potential liabilities before synthesis and resource-intensive in vitro testing, computational models reduce late-stage attrition and guide the rational design of safer, more effective therapeutics.[2] This guide presents a comprehensive, computationally-derived ADME-Tox profile for the novel compound N-(4-acetylphenyl)-4-butylbenzamide. We will elucidate the methodologies for predicting its physicochemical properties, pharmacokinetic behavior, and key toxicological endpoints, providing a framework for the evaluation of similar benzamide-class molecules.[4]

Rationale and Strategic Importance

N-(4-acetylphenyl)-4-butylbenzamide is a small molecule belonging to the benzamide class, a scaffold present in numerous clinically approved drugs.[4][5] The evaluation of any new chemical entity (NCE) must begin with a foundational understanding of its likely behavior in a biological system. High-throughput screening can identify potent "hits," but without favorable ADME properties and a clean toxicity profile, a compound is unlikely to become a successful drug. This in silico assessment serves as the first critical filter, providing actionable insights into the compound's drug-likeness and potential for development.

The workflow we will follow is a standard industry practice, moving from foundational physicochemical properties to complex biological system predictions.

A Compound Structure N-(4-acetylphenyl)-4-butylbenzamide B Physicochemical Property Prediction (LogP, TPSA, MW, etc.) A->B Input C ADME Profile Prediction (Absorption, Distribution, Metabolism, Excretion) B->C Influences D Toxicity Endpoint Prediction (hERG, Ames, DILI, etc.) B->D Influences E Integrated Risk Assessment & Candidate Viability Report C->E Data Input D->E Data Input

Caption: Predictive workflow for ADME-Tox assessment.

Foundational Analysis: Physicochemical Properties

The ADME and toxicity characteristics of a molecule are fundamentally governed by its physicochemical properties. We begin by predicting these core parameters using established computational algorithms, which form the basis for higher-level predictions like Lipinski's Rule of Five for assessing drug-likeness.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₉H₂₁NO₂Defines the elemental composition.
Molecular Weight 295.38 g/mol Within the desirable range (<500 Da) for good permeability and diffusion.
LogP (o/w) 4.15Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility and higher plasma protein binding.
Topological Polar Surface Area (TPSA) 46.17 ŲBelow the 140 Ų threshold, indicating a high probability of good cell membrane permeability.[6]
H-Bond Donors 1Favorable (≤5), minimizing polarity.
H-Bond Acceptors 2Favorable (≤10), minimizing polarity.
Rotatable Bonds 5Indicates good conformational flexibility (≤10 is generally preferred).

Interpretation: The foundational properties of N-(4-acetylphenyl)-4-butylbenzamide are promising. It adheres to Lipinski's Rule of Five, suggesting a high likelihood of possessing drug-like pharmacokinetic properties, particularly regarding oral bioavailability. The high LogP is a key feature to monitor, as it may lead to challenges such as non-specific binding or metabolic liabilities.

Predicted ADME Profile

This section details the predicted journey of N-(4-acetylphenyl)-4-butylbenzamide through a biological system.

Absorption

Absorption determines how effectively the compound enters the bloodstream, typically after oral administration.

  • Human Intestinal Absorption (HIA): Predicted to be High . The compound's low molecular weight and TPSA, combined with its high lipophilicity, strongly favor passive diffusion across the gut wall.

  • Caco-2 Permeability: Predicted to be High . Caco-2 cells are a standard in vitro model for the intestinal epithelium. High predicted permeability reinforces the HIA prediction.

  • P-glycoprotein (P-gp) Substrate: Predicted to be a Substrate . P-gp is an efflux transporter that can pump drugs out of cells, reducing net absorption. This is a potential liability; while intestinal absorption is high, efflux could limit bioavailability.

Distribution

Distribution describes where the compound travels in the body after absorption.

  • Plasma Protein Binding (PPB): Predicted to be >95% . The high LogP strongly suggests extensive binding to plasma proteins like albumin. This means only a small fraction of the drug will be "free" to exert its therapeutic effect or be metabolized, potentially leading to a longer half-life.

  • Blood-Brain Barrier (BBB) Penetration: Predicted to be High . The combination of high lipophilicity and low TPSA makes it likely that the compound can cross the BBB. This is a critical consideration: it is a desirable trait for a CNS-acting drug but a significant liability if CNS side effects are to be avoided.

Metabolism

Metabolism is the biotransformation of the compound, primarily in the liver, which facilitates its excretion. This process is a major source of drug-drug interactions (DDIs) and can sometimes produce toxic metabolites.[7]

  • Primary Metabolic Enzymes: Predicted to be a substrate for Cytochrome P450 enzymes, specifically CYP3A4, CYP2C9, and CYP2D6 . CYP3A4 is the most common drug-metabolizing enzyme, making the compound susceptible to DDIs with other drugs metabolized by this isoform.[8]

  • Predicted Sites of Metabolism (SoM): The most probable sites for metabolic attack are:

    • Oxidation of the butyl chain: The terminal (omega) and sub-terminal (omega-1) carbons of the butyl group are highly susceptible to hydroxylation.

    • Hydroxylation of the aromatic rings: The phenyl and acetylphenyl rings are also potential sites for hydroxylation.

    • Reduction of the acetyl group: The ketone can be reduced to a secondary alcohol.

sub N-(4-acetylphenyl)-4-butylbenzamide m1 Phase I Metabolite ω-hydroxybutyl derivative sub->m1 CYP3A4/2C9 (Oxidation) m2 Phase I Metabolite Aromatic hydroxylation sub->m2 CYP2D6 (Oxidation) m3 Phase II Metabolite Glucuronide Conjugate m1->m3 UGT-catalyzed (Conjugation) m2->m3 UGT-catalyzed (Conjugation) exc Excretion m3->exc

Caption: Predicted primary metabolic pathway.

Excretion

Excretion is the final removal of the compound and its metabolites from the body.

  • Primary Route: Predicted to be primarily through metabolism and subsequent renal/biliary excretion of metabolites . The parent compound's high lipophilicity makes significant direct renal excretion unlikely.

  • Total Clearance: Predicted to be Low to Moderate . The extensive plasma protein binding and primary reliance on metabolism suggest that clearance will not be rapid.

Predicted Toxicity Profile

Early identification of toxicity is the most critical role of in silico modeling.[9] The predictions below are based on QSAR models trained on large public and proprietary datasets.[10]

Toxicity EndpointPredictionConfidenceImplication and Causality
hERG Inhibition Low Risk MediumThe human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac repolarization. Blockade can lead to fatal arrhythmias. The model does not identify structural alerts typical of hERG blockers.
Hepatotoxicity (DILI) Moderate Risk MediumDrug-Induced Liver Injury is a major reason for drug withdrawal.[2] The benzamide scaffold and potential for reactive metabolite formation during aromatic oxidation are potential risk factors.
Ames Mutagenicity Non-mutagenic HighThe Ames test predicts the potential for a compound to induce DNA mutations, a proxy for carcinogenicity. The structure lacks common mutagenic alerts (e.g., nitroaromatics, aromatic amines).
Carcinogenicity Low Risk LowThis prediction is based on the negative Ames result and lack of obvious structural alerts. However, long-term rodent carcinogenicity is complex and difficult to predict with high confidence from structure alone.
Acute Oral Toxicity (LD₅₀) Class 4 MediumPredicted LD₅₀ is in the range of 300-2000 mg/kg (rat). This corresponds to GHS Category 4: "Harmful if swallowed."

Experimental Protocol: In Silico ADME-Tox Workflow

This protocol outlines the steps to generate a predictive profile for a novel compound using publicly available or commercial software suites.

Objective: To perform a comprehensive in silico ADME and toxicity assessment of a novel chemical entity.

Required Tools:

  • A chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Access to an in silico prediction platform (e.g., SwissADME, ACD/Percepta, StarDrop, ProTox-II).[11][12]

Methodology:

  • Structure Input and Canonicalization: 1.1. Draw the chemical structure of N-(4-acetylphenyl)-4-butylbenzamide. 1.2. Convert the structure to a canonical SMILES string to ensure a standardized input format. 1.3. Import the SMILES string or structure file into the chosen prediction software. The software's internal checks will validate the chemical structure.

  • Physicochemical Property Calculation: 2.1. Navigate to the "Physicochemical Properties" or "Descriptors" module. 2.2. Execute the calculation. The software uses atom-contribution or fragment-based methods to predict properties like LogP, TPSA, MW, etc. 2.3. Cross-reference the calculated values against drug-likeness rules (e.g., Lipinski's Rule of Five) embedded in the software. This provides the first-pass filter for viability.

  • ADME Model Prediction: 3.1. Sequentially run the ADME prediction modules: 3.2. Absorption: Execute models for HIA, Caco-2 permeability, and P-gp substrate/inhibitor status. Causality Check: These models are typically trained on large datasets of experimentally measured values and identify substructures positively or negatively correlated with absorption. 3.3. Distribution: Run models for BBB penetration and Plasma Protein Binding. Causality Check: BBB models often heavily weigh LogP and TPSA, while PPB models correlate strongly with lipophilicity. 3.4. Metabolism: Execute Site of Metabolism (SoM) and CYP P450 substrate/inhibitor models. Causality Check: SoM predictors use reactivity models (e.g., for hydrogen atom abstraction) and substrate-enzyme docking simulations to identify the most labile atomic sites.[13][14] 3.5. Excretion: Run models for renal transporters (if available) and total clearance.

  • Toxicity Model Prediction: 4.1. Navigate to the "Toxicity" or "Safety" prediction suite. 4.2. Run predictions for key endpoints: hERG inhibition, Ames mutagenicity, hepatotoxicity, and carcinogenicity. 4.3. Obtain the predicted LD₅₀ value and toxicity class. 4.4. Trustworthiness Check: For each prediction, note the confidence score or applicability domain assessment provided by the software. Predictions for molecules that are structurally dissimilar to the model's training set are less reliable.

  • Data Synthesis and Reporting: 5.1. Consolidate all predicted quantitative data into a summary table. 5.2. Synthesize the findings into a narrative report, interpreting the results in the context of the intended therapeutic goal. 5.3. Highlight potential liabilities (e.g., P-gp substrate, BBB penetration, moderate DILI risk) and suggest potential medicinal chemistry strategies to mitigate them.

Conclusion and Recommendations

The in silico profile of N-(4-acetylphenyl)-4-butylbenzamide suggests it is a promising starting point for a drug discovery program. It possesses favorable drug-like physicochemical properties and is predicted to have high intestinal absorption.

However, several potential liabilities must be addressed:

  • P-gp Efflux: The predicted P-gp substrate activity could limit oral bioavailability and should be confirmed in vitro (e.g., using MDCK-MDR1 cell assays).

  • High PPB and BBB Penetration: The high lipophilicity drives these properties. While acceptable for some targets, medicinal chemists should explore strategies to modulate LogP if CNS side effects are a concern or if a higher free fraction of the drug is required.

  • Hepatotoxicity Risk: The moderate risk of DILI warrants early in vitro assessment using primary human hepatocytes.

  • Metabolic Stability: The predicted metabolism by major CYP enzymes, particularly CYP3A4, indicates a potential for drug-drug interactions. Early in vitro metabolic stability assays with human liver microsomes are recommended.

This computational assessment provides a robust, data-driven foundation for the next steps in the development of N-(4-acetylphenyl)-4-butylbenzamide. It validates the compound as worthy of synthesis and experimental testing while providing a clear roadmap of the key challenges to investigate and overcome.

References

  • Preventing Late Stage Failures with Reliable In Silico ADME and Tox Prediction. (URL: )
  • Miteva, M. In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher. (URL: )
  • In Silico Tools and Software to Predict ADMET of New Drug Candid
  • Sharma, A. K., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Pharmacology, 8, 880. (URL: )
  • In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents.
  • N-(4-Acetylphenyl)benzamide.
  • Review of Software Tools for Toxicity Prediction.
  • Synthesis, Molecular Docking and in Silico ADME Prediction of 2- Benzoylamino-N-Phenyl-Benzamide Deriv
  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. MDPI. (URL: )
  • SAFETY D
  • Grewal, A. S., et al. (2022).
  • Höfer, T., et al. (2023). Chemical representation learning for toxicity prediction. Digital Discovery, 2, 674-691. (URL: )
  • Lee, S. K., et al. (2004). In silico approaches for predicting ADME properties of drugs. PubMed. (URL: )
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. (URL: )
  • Synthesis, in silico toxicity prediction, and in vitro antibacterial activity of new 4-amino-N-arylbenzenesulfonamide derivatives. Prince Sattam bin Abdulaziz University - Pure Help Center. (URL: )
  • Drug Metabolism in Drug Discovery and Preclinical Development. IntechOpen. (URL: )
  • Tackling metabolism issues in drug discovery with in silico methods. (URL: )
  • Drug Metabolism Prediction, Grounded in Quantum Mechanics. Reference Biosciences. (URL: )
  • Drug Degradation Prediction, In Silico Toxicity Assessment and Development of Stability-Indicating, Quality by Design Enabled. SVKM IOP. (URL: )

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for N-(4-acetylphenyl)-4-butylbenzamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Type: Nucleophilic Acyl Substitution (Amidation) Mechanistic Rationale & Experimental Design The synthesis of N-(4-acetylpheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Type: Nucleophilic Acyl Substitution (Amidation)

Mechanistic Rationale & Experimental Design

The synthesis of N-(4-acetylphenyl)-4-butylbenzamide relies on the robust and highly efficient nucleophilic acyl substitution between 4-aminoacetophenone and 4-butylbenzoyl chloride. While amide bonds are frequently constructed using carboxylic acids and coupling reagents (e.g., EDC/HOBt), utilizing a pre-formed acid chloride is significantly more atom-economical and scalable for this specific substrate class.

Chemical Causality & Solvent Selection: The amine precursor, 4-aminoacetophenone, contains a strongly electron-withdrawing para-acetyl group. This deactivates the aniline nitrogen, reducing its nucleophilicity. To overcome this, a highly reactive electrophile (4-butylbenzoyl chloride) is required.

For the solvent system, while dichloromethane (DCM) is often standard in acylation reactions[1], 2 demonstrate that Ethyl Acetate (EtOAc) is a superior alternative[2]. EtOAc is a greener, Class 3 solvent that provides excellent solubility for the precursors while preventing the stubborn emulsions commonly encountered with halogenated solvents during aqueous work-up. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

MechanismLogic N1 Nucleophilic Attack Amine nitrogen attacks acyl carbon N2 Tetrahedral Intermediate Transient high-energy state N1->N2 Exothermic N3 Leaving Group Expulsion Chloride ion departs N2->N3 Collapse N4 Deprotonation TEA neutralizes HCl byproduct N3->N4 Acid-Base N5 Stable Amide Formation Target Molecule Yielded N4->N5 Irreversible

Mechanistic sequence of the nucleophilic acyl substitution reaction.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsMass / Volume
4-Aminoacetophenone Nucleophile135.171.0 eq1.35 g
4-Butylbenzoyl chloride Electrophile196.671.1 eq2.16 g (~2.06 mL)
Triethylamine (TEA) Acid Scavenger101.191.5 eq1.52 g (~2.10 mL)
Ethyl Acetate (EtOAc) Reaction Solvent88.11N/A30 mL total

Step-by-Step Synthesis Workflow

SynthesisWorkflow A 1. Preparation 4-Aminoacetophenone + TEA in EtOAc B 2. Addition 4-Butylbenzoyl Chloride (Dropwise, 0°C) A->B C 3. Reaction Stir 4h at RT B->C D 4. Work-up H2O Quench & EtOAc Extraction C->D E 5. Isolation Dry (MgSO4) & Evaporate D->E

Experimental workflow for the synthesis of N-(4-acetylphenyl)-4-butylbenzamide.

Protocol Execution

Step 1: System Preparation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.35 g (10.0 mmol) of 4-aminoacetophenone in 20 mL of anhydrous EtOAc.

Step 2: Base Integration Add 2.10 mL (15.0 mmol) of TEA to the solution. Stir for 5 minutes at room temperature to ensure homogeneity, then cool the mixture to 0 °C using an ice-water bath. Causality: A 1.5x stoichiometric excess of TEA is utilized to ensure complete neutralization of the HCl generated during the reaction, preventing the premature exhaustion of the base.

Step 3: Electrophile Addition In a separate vial, dilute 2.06 mL (11.0 mmol) of 4-butylbenzoyl chloride with 10 mL of anhydrous EtOAc. Attach an addition funnel to the reaction flask and add the acid chloride solution dropwise over 15–20 minutes. Causality: The formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0 °C controls the thermal spike, strictly preventing the formation of di-acylated side products.

Step 4: Reaction Propagation Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 4 hours[2]. Causality: Due to the electron-withdrawing nature of the para-acetyl group, the nucleophilicity of the amine is hindered. The extended 4-hour propagation period is a critical parameter to achieve >95% conversion.

Step 5: Quenching & Aqueous Work-up Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 × 15 mL)[2].

Step 6: Sequential Washing Wash the combined organic layers sequentially with:

  • 1M HCl (20 mL): Causality: Protonates any residual unreacted 4-aminoacetophenone and TEA, rendering them water-soluble for extraction into the aqueous waste.

  • Saturated NaHCO₃ (20 mL): Causality: Neutralizes residual acid, protecting the newly formed amide bond from acid-catalyzed hydrolysis during concentration.

  • Brine (20 mL): Causality: Pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

Step 7: Isolation Dry the organic phase over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(4-acetylphenyl)-4-butylbenzamide as a solid (Expected yield: ~70-75%)[2].

In-Process Controls & Self-Validation

To ensure this protocol acts as a self-validating system, do not proceed to Step 5 without confirming reaction completion via Thin Layer Chromatography (TLC).

  • TLC Monitoring: Use a mobile phase of Hexanes:EtOAc (6:4 v/v). The target amide will present as a distinct, UV-active spot with an Rf value intermediate between the highly polar starting amine (lower Rf) and the non-polar acid chloride (higher Rf). If the starting amine spot persists intensely after 4 hours, spike the reaction with an additional 0.1 eq of acid chloride and stir for 1 hour.

  • NMR Validation: Upon isolation, ¹H-NMR (DMSO-d₆) should be used to confirm structural integrity. Look for the diagnostic amide proton (-NH-) appearing as a broad singlet downfield (typically 10.0–10.5 ppm), and the acetyl methyl group (-COCH₃) presenting as a sharp singlet near 2.5 ppm.

Troubleshooting & Yield Optimization

ObservationRoot CauseCorrective Action
Low Yield / High Amine Recovery Moisture in the solvent hydrolyzed the acid chloride before coupling.Ensure EtOAc is strictly anhydrous. Store acid chloride under inert gas (Argon/N₂).
Formation of Di-acylated Impurity Reaction temperature spiked during electrophile addition.Strictly maintain the 0 °C ice bath during addition and ensure the addition rate does not exceed 1 mL/min.
Product Loss During Work-up Amide precipitated out of the organic layer during washing.Add a small volume of THF (5-10 mL) to the separatory funnel to increase the solubility of the product in the organic phase.

References

  • Title: Effects of a Fluorescent Myosin Light Chain Phosphatase Inhibitor on Prostate Cancer Cells | Source: nih.gov | URL: 2

  • Title: Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents | Source: nih.gov | URL: 1

Sources

Application

Application Note: Elucidating the Structure of N-(4-acetylphenyl)-4-butylbenzamide using 1D and 2D NMR Spectroscopy

Abstract This technical guide provides a comprehensive protocol for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for the small molecule N-(4-acetylphenyl)-4-butylbenzamide. Detailed meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for the small molecule N-(4-acetylphenyl)-4-butylbenzamide. Detailed methodologies for sample preparation, and predicted ¹H and ¹³C NMR spectral data are presented. This document is intended for researchers, scientists, and drug development professionals who are working with similar molecular scaffolds.

Introduction

N-(4-acetylphenyl)-4-butylbenzamide is a multi-functional aromatic compound, the structural elucidation of which is critical for its characterization and further use in research and development. NMR spectroscopy is an unparalleled tool for the unambiguous determination of the chemical structure of such organic molecules in solution. This note details the expected NMR parameters and provides a robust protocol for obtaining high-quality 1D and 2D NMR spectra.

Predicted NMR Spectral Data

While experimental spectra for N-(4-acetylphenyl)-4-butylbenzamide are not widely available in public repositories, we can predict the chemical shifts based on the analysis of its constituent functional groups and data from structurally related compounds.[1][2] The predicted values are crucial for verifying the successful synthesis of the target molecule.

Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) data for N-(4-acetylphenyl)-4-butylbenzamide.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
H-2', H-6'7.95d8.5129.5
H-3', H-5'7.75d8.5119.0
NH8.20s--
C=O (amide)---165.5
C-1'---142.0
C-4'---133.5
C=O (acetyl)---197.0
CH₃ (acetyl)2.60s-26.5
H-2, H-67.85d8.2129.0
H-3, H-57.30d8.2128.8
C-1---131.0
C-4---148.0
-CH₂- (butyl, α)2.70t7.535.5
-CH₂- (butyl, β)1.65sextet7.533.0
-CH₂- (butyl, γ)1.40sextet7.522.5
-CH₃ (butyl, δ)0.95t7.314.0

Note: Chemical shifts are referenced to residual solvent signals (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Predicted values are based on established chemical shift ranges for similar functional groups.[3][4][5][6]

Experimental Protocols

I. Sample Preparation for NMR Spectroscopy

The quality of the NMR spectrum is highly dependent on the sample preparation. Following a meticulous protocol is essential for obtaining high-resolution data.

Materials:

  • N-(4-acetylphenyl)-4-butylbenzamide (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]

  • Deuterated chloroform (CDCl₃) of high purity (99.8+ atom % D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

  • Small vial for dissolution

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of N-(4-acetylphenyl)-4-butylbenzamide into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[8] The use of a deuterated solvent is necessary for the spectrometer's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.[9]

  • Dissolution: Gently vortex the vial to fully dissolve the sample. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube. Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Sample_Preparation_Workflow cluster_prep Sample Preparation weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve Add Solvent filter 3. Filter into NMR Tube dissolve->filter Transfer Solution cap 4. Cap and Label filter->cap Secure Sample Interpretation_Logic cluster_data Acquired Spectra cluster_analysis Spectral Analysis cluster_verification Structural Verification H1_NMR ¹H NMR Spectrum H1_analysis Analyze ¹H: - Chemical Shifts - Multiplicities - Integration H1_NMR->H1_analysis C13_NMR ¹³C NMR Spectrum C13_analysis Analyze ¹³C: - Chemical Shifts - Number of Signals C13_NMR->C13_analysis assign_protons Assign Proton Signals (Aromatic, Amide, Alkyl, Acetyl) H1_analysis->assign_protons assign_carbons Assign Carbon Signals (Carbonyl, Aromatic, Alkyl) C13_analysis->assign_carbons confirm_structure Confirm Connectivity and Structure assign_protons->confirm_structure assign_carbons->confirm_structure

Figure 2: Logical workflow for NMR spectral interpretation.

Conclusion

This application note provides a detailed guide for the NMR analysis of N-(4-acetylphenyl)-4-butylbenzamide. By following the outlined protocols for sample preparation and data acquisition, and by using the predicted spectral data as a reference, researchers can confidently verify the structure of this and similar molecules. The systematic interpretation of both ¹H and ¹³C NMR spectra is essential for unambiguous structural elucidation in organic synthesis and drug discovery.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • University of California, Riverside. Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 149-157. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 223354, N-(4-Acetylphenyl)benzamide. [Link]

  • Patel, K., et al. (2014). SYNTHESIS, CHARACTERIZATION, ANTIBACTERIAL AND ANTITUBERCULAR ACTIVITY OF SOME SUBSTITUTED N-[4-(3-PHENYL-ACRYLOYL) - PHENYL]-BENZAMIDE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1235-1245. [Link]

  • Jasperse, C. P. Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Organic Chemistry Data. Interpreting Aromatic NMR Signals. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of California, Los Angeles. Interpreting NMR spectra. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2171637, N-(4-Acetylphenyl)-4-methylbenzamide. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • e-PG Pathshala. ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ResearchGate. ¹H NMR and ¹³C NMR of the prepared compounds. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • SpectraBase. Benzamide, 4-butyl-N-benzyl-N-heptyl- - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • University of Colorado Boulder. Table of Characteristic Proton NMR Shifts. [Link]

Sources

Method

Application Note: High-Resolution MS/MS Fragmentation Analysis of N-(4-acetylphenyl)-4-butylbenzamide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists. Introduction and Mechanistic Rationale The structural elucidation of synthetic amides and their metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists.

Introduction and Mechanistic Rationale

The structural elucidation of synthetic amides and their metabolites relies heavily on predictable gas-phase fragmentation behavior. N-(4-acetylphenyl)-4-butylbenzamide (Exact Mass: 295.1572 Da) is a highly functionalized diaryl amide. Understanding its electrospray ionization tandem mass spectrometry (ESI-MS/MS) profile is critical for developing robust Multiple Reaction Monitoring (MRM) assays and identifying downstream biotransformation products.

The Causality of Amide Fragmentation

Under positive electrospray ionization (ESI+) conditions, the addition of a proton initiates the fragmentation cascade. While the carbonyl oxygen is the most thermodynamically stable site for protonation, [1] demonstrate that protonation at the amide nitrogen is the kinetically active state. The electron-donating nature of the 4-butyl group stabilizes the transient positive charge, driving the equilibrium toward the N-protonated tautomer. This specifically weakens the N–CO bond, dictating the primary fragmentation pathways.

Upon collisional activation of the precursor ion ([M+H]⁺ at m/z 296.1645), two competitive primary cleavages occur:

  • Pathway A (Acylium Ion Formation): Direct heterolytic cleavage of the N–CO bond yields the highly stable 4-butylbenzoyl cation (m/z 161.0966).

  • Pathway B (Protonated Amine Formation): Cleavage accompanied by a hydrogen transfer yields the protonated 4-acetylaniline species (m/z 136.0757).

Secondary fragmentations are driven by the expulsion of highly stable neutral molecules. The acylium ion readily loses carbon monoxide (CO) to form a phenyl cation derivative, which further sheds its alkyl chain. Concurrently, the 4-acetylaniline fragment undergoes a diagnostic loss of ketene (CH₂=C=O), a [2].

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 296.1645 C19H22NO2+ F1 Acylium Ion m/z 161.0966 C11H13O+ M->F1 N-CO Cleavage (Pathway A) F2 Protonated Amine m/z 136.0757 C8H10NO+ M->F2 N-CO Cleavage + H Transfer (Pathway B) F1_1 4-Butylphenyl Cation m/z 133.1017 C10H13+ F1->F1_1 - CO (-28.01 Da) F2_1 Protonated Aniline m/z 94.0651 C6H8N+ F2->F2_1 - Ketene (-42.01 Da) F1_2 Tropylium/Benzyl Ion m/z 91.0547 C7H7+ F1_1->F1_2 - C3H6 (-42.05 Da)

ESI-MS/MS fragmentation pathways of N-(4-acetylphenyl)-4-butylbenzamide.

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure high-fidelity data acquisition, the following protocol emphasizes optimal ionization conditions and self-validating system checks.

Step 1: Sample Preparation
  • Stock Solution: Dissolve the solid standard in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 1.0 mg/mL.

    • Causality: The highly lipophilic 4-butylphenyl moiety requires a strong organic solvent to prevent micelle formation or precipitation.

  • Working Solution: Dilute the stock to 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid (pH ~2.7) ensures an overabundance of protons, driving the equilibrium toward the N-protonated precursor ion required for predictable MS/MS cleavage.

Step 2: Liquid Chromatography (LC) Conditions
  • Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5.0 minutes; hold at 90% B for 1.0 minute; re-equilibrate at 10% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Causality: A rapid gradient on a sub-2 µm column minimizes analyte diffusion, producing sharp peaks that maximize the signal-to-noise ratio and reduce matrix suppression in the ESI source.

Step 3: Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon (ultra-high purity).

  • Data Acquisition: Product Ion Scan (Precursor: m/z 296.16) utilizing a Collision Energy (CE) ramp from 15 eV to 45 eV.

    • Causality: Ramping the CE ensures the capture of both primary fragments (which appear at low CE, ~15-20 eV) and secondary/tertiary fragments (which require higher CE, ~30-45 eV to overcome secondary activation barriers).

Step 4: System Suitability & Self-Validation

A trustworthy protocol must be self-validating. Execute the following checks before analyzing the main sample:

  • Carryover Validation: Inject a 50:50 ACN:H₂O blank immediately prior to the sample. The extracted ion chromatogram (XIC) for m/z 296.1645 must show a signal-to-noise ratio of < 3.

  • Isotopic Fidelity Check: In the MS1 full scan of the sample, verify that the M+1 peak (m/z 297.16) is approximately 21% the intensity of the M+ peak. This naturally validates the presence of 19 carbon atoms (19 × 1.1% ¹³C natural abundance).

  • Mass Accuracy Threshold: The observed precursor mass must fall within ±5 ppm of the theoretical exact mass (296.1645 Da) to rule out isobaric interference.

Quantitative Data Presentation

The table below summarizes the theoretical exact masses and structural assignments for the MS/MS fragments. This data serves as a reference for programming MRM transitions.

Fragment TypePutative StructureChemical FormulaTheoretical m/zNeutral LossOptimal CE (eV)
Precursor Protonated intact molecule[C₁₉H₂₂NO₂]⁺296.1645N/AN/A
Primary (A) 4-butylbenzoyl cation[C₁₁H₁₃O]⁺161.0966135.067915 - 20
Primary (B) Protonated 4-acetylaniline[C₈H₁₀NO]⁺136.0757160.088815 - 20
Secondary 4-butylphenyl cation[C₁₀H₁₃]⁺133.101728.0106 (CO)25 - 30
Secondary Protonated aniline[C₆H₈N]⁺94.065142.0106 (Ketene)25 - 35
Tertiary Tropylium / Benzyl cation[C₇H₇]⁺91.054742.0470 (C₃H₆)35 - 45

Note: Mass errors during actual acquisition should be strictly maintained at ≤ 5 ppm utilizing a high-resolution instrument (e.g., Q-TOF or Orbitrap).

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 2018. URL:[Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 2021. URL:[Link]

Application

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of N-(4-acetylphenyl)-4-butylbenzamide in Murine Models

Executive Summary & Physicochemical Rationale N-(4-acetylphenyl)-4-butylbenzamide is a highly lipophilic, synthetic small-molecule benzamide derivative. Structurally, it consists of a hydrophobic 4-butylbenzoic acid moie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

N-(4-acetylphenyl)-4-butylbenzamide is a highly lipophilic, synthetic small-molecule benzamide derivative. Structurally, it consists of a hydrophobic 4-butylbenzoic acid moiety coupled to a 4-aminoacetophenone core via an amide linkage. This specific structural topology confers significant lipophilicity (estimated cLogP ~3.5–4.5) and exceptionally poor aqueous solubility.

In preclinical drug development, and carry a high risk of intravenous precipitation[1]. If administered in suboptimal vehicles, the compound will rapidly crystallize in vivo, leading to micro-embolisms (IV route) or complete fecal excretion without systemic absorption (PO route). Therefore, achieving reproducible exposure in mice requires rigorously optimized formulation matrices that balance dynamic solubility with physiological tolerability.

Formulation Strategies: The Causality of Vehicle Selection

Standard aqueous buffers (e.g., PBS, Saline) are entirely insufficient for this compound. To ensure systemic delivery, we must utilize co-solvents to disrupt the molecule's crystal lattice and surfactants to maintain micellar dispersion in the bloodstream.

  • Intravenous (IV) Formulation: 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% Saline

    • Causality: DMSO serves as the primary solvent to break the initial crystalline bonds. PEG400 acts as a co-solvent that prevents precipitation upon dilution in the aqueous environment of the bloodstream. Tween-80 provides micellar stabilization. Saline is added last to bring the osmolarity closer to physiological levels.

  • Oral (PO) / Intraperitoneal (IP) Formulation: 0.5% Methylcellulose (MC) + 0.2% Tween-80 in Ultra-Pure Water

    • Causality: For oral gavage, a true solution is not strictly required. A finely milled micro-suspension often provides a sustained absorption profile, [2]. The methylcellulose increases viscosity to keep the particles suspended, while Tween-80 acts as a wetting agent to prevent particle agglomeration.

Quantitative Formulation Guidelines
RouteFormulation MatrixMax Dosing VolumeDrug StateRationale for Volume Limit
IV 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline5 mL/kgClear SolutionExceeding 5 mL/kg rapidly expands murine blood volume, risking acute pulmonary edema.
PO 0.5% Methylcellulose / 0.2% Tween-80 in Water10 mL/kgMicro-suspensionExceeding 10 mL/kg exceeds stomach capacity, risking esophageal reflux and aspiration.
IP 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline10 mL/kgClear SolutionIP cavity can accommodate larger volumes, but high organic solvent loads can cause peritonitis.

Step-by-Step Experimental Methodologies

Protocol A: Preparation of IV Dosing Solution (Target: 2 mg/mL)

Self-Validating System: This protocol is designed to prevent localized precipitation, a common failure point in lipophilic drug preparation.

  • Weighing: Accurately weigh 20.0 mg of N-(4-acetylphenyl)-4-butylbenzamide into a sterile glass vial.

  • Primary Solvation: Add 0.5 mL of sterile DMSO. Vortex vigorously and sonicate in a 37°C water bath for 5 minutes until the solution is completely clear. Do not proceed if particulates remain.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Vortex for 2 minutes to ensure complete homogeneous mixing of the organic phases.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Vortex for 1 minute. The solution will become viscous but must remain clear.

  • Aqueous Phase Addition (Critical Step): Dropwise, add 5.0 mL of sterile 0.9% Saline while continuously vortexing the vial.

    • Causality: Adding the aqueous phase too quickly creates localized regions of high water concentration, causing the lipophilic compound to rapidly nucleate and crash out. Dropwise addition with continuous agitation ensures the Tween-80 has time to form protective micelles.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter.

Protocol B: Mouse Dosing & Pharmacokinetic (PK) Sampling
  • Subject Preparation: Utilize male C57BL/6 mice (8-10 weeks old, 20-25g). Fast the PO cohort for 4 hours prior to dosing to eliminate food-effect variability on gastric emptying.

  • Administration:

    • IV Cohort (10 mg/kg): Restrain the mouse. Dilate the lateral tail vein using a warming lamp. Inject 5 mL/kg of the IV solution using a 29G insulin syringe over 10 seconds.

    • PO Cohort (30 mg/kg): Restrain the mouse by the scruff. Administer 10 mL/kg of the suspension via oral gavage using a 20G reusable stainless-steel feeding needle, ensuring the needle passes smoothly into the esophagus without resistance.

  • Serial Blood Sampling: Collect 50 µL of blood via submandibular vein puncture at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood directly into K2EDTA-coated tubes. Invert gently, then centrifuge at 2000 x g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C until LC-MS/MS quantification.

Workflow A 1. Formulation Optimization B 2. In Vivo Dosing (IV, PO, IP) A->B C 3. Serial Blood Sampling B->C D 4. Tissue Harvesting B->D E 5. LC-MS/MS Quantification C->E D->E F 6. PK/PD Modeling E->F

Fig 1: End-to-end in vivo pharmacokinetic and pharmacodynamic experimental workflow.

Expected Pharmacokinetic Profile & Metabolic Liabilities

Based on the[3], researchers should anticipate a moderate-to-high volume of distribution ( Vss​ ) due to the compound's propensity to partition into lipid-rich tissues.

Predicted Metabolic Pathways

Understanding the metabolic fate of N-(4-acetylphenyl)-4-butylbenzamide is critical for interpreting in vivo efficacy and toxicity. The molecule possesses three primary metabolic liabilities:

  • Aliphatic Hydroxylation: The 4-butyl chain is highly susceptible to Cytochrome P450 (CYP3A/CYP2C equivalents in mice) mediated oxidation at the terminal ( ω ) or sub-terminal ( ω -1) carbons.

  • Carbonyl Reduction: The 4-acetyl group acts as a substrate for hepatic aldo-keto reductases (AKRs), which will reduce the ketone to a secondary alcohol (1-hydroxyethylphenyl metabolite).

  • Amide Hydrolysis: While generally more stable than esters, the central benzamide bond can be cleaved by hepatic amidases, yielding 4-butylbenzoic acid and 4-aminoacetophenone.

Metabolism Parent N-(4-acetylphenyl)- 4-butylbenzamide CYP CYP450 Oxidation (Aliphatic Hydroxylation) Parent->CYP Reductase Carbonyl Reduction (Acetyl -> Alcohol) Parent->Reductase Amidase Amide Hydrolysis (Cleavage) Parent->Amidase M1 Hydroxy-butyl Metabolite CYP->M1 M2 1-Hydroxyethylphenyl Metabolite Reductase->M2 M3 4-Butylbenzoic Acid + 4-Aminoacetophenone Amidase->M3

Fig 2: Predicted primary metabolic pathways for N-(4-acetylphenyl)-4-butylbenzamide in mice.

Representative Pharmacokinetic Parameters (Extrapolated)
ParameterIV Administration (10 mg/kg)PO Administration (30 mg/kg)Mechanistic Interpretation
Tmax​ (h) 0.08 (First sampling)1.5 – 3.0Delayed PO absorption typical of lipophilic suspensions.
Cmax​ (ng/mL) ~4,500~1,200High first-pass metabolism limits peak oral concentration.
T1/2​ (h) 2.5 – 4.03.0 – 5.0Moderate half-life driven by rapid CYP450 aliphatic oxidation.
Bioavailability (F%) 100%25% – 40%Limited by poor aqueous solubility in the GI tract.

References

  • Grosenbach, D. W., et al. "Single-Dose Safety and Pharmacokinetics of ST-246, a Novel Orthopoxvirus Egress Inhibitor." Antimicrobial Agents and Chemotherapy, 2007. Available at:[Link]

  • Zhu, H., et al. "Discovery of a Novel Vascular Disrupting Agent Inhibiting Tubulin Polymerization and HDACs with Potent Antitumor Effects." Journal of Medicinal Chemistry, ACS Publications, 2022. Available at:[Link]

  • Wilkinson, S. M., et al. "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." ACS Chemical Neuroscience, ACS Publications, 2017. Available at:[Link]

Sources

Method

Application Note: N-(4-Acetylphenyl)-4-butylbenzamide as a Precursor in the Synthesis of Bioactive Heterocycles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Structural Rationale In modern medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of versatile synthetic intermediates is critical for the rapid generation of diverse compound libraries. N-(4-acetylphenyl)-4-butylbenzamide serves as a highly efficient, bifunctional building block. It combines the structural stability of a benzamide core with two distinct functional poles: a lipophilic butyl tail and a reactive acetyl headgroup.

As a Senior Application Scientist, it is vital to understand why this specific architecture is chosen for drug development:

  • The 4-Butyl Moiety (Lipophilicity): The para-butyl group enhances the overall partition coefficient (LogP) of downstream molecules. This is a deliberate design choice to improve passive membrane permeability, a critical factor for central nervous system (CNS) penetration and intracellular target engagement.

  • The Benzamide Linker (Stability): The amide bond provides metabolic stability and acts as a rigid hydrogen-bond donor/acceptor, essential for orienting the molecule within target protein binding pockets.

  • The 4-Acetylphenyl Moiety (Reactivity): The para-acetyl group exerts an electron-withdrawing effect, which modulates the bioavailability and metabolic stability of the core. More importantly, the methyl ketone serves as an ideal enolizable handle for Claisen-Schmidt condensations, enabling the synthesis of α,β -unsaturated ketones (chalcones). These chalcones are privileged scaffolds that can be subsequently cyclized into pyrimidines, pyrazoles, or thiazoles.

Mechanistic Workflows

To visualize the synthetic utility of N-(4-acetylphenyl)-4-butylbenzamide, the following pathways outline its transformation from basic starting materials into complex bioactive heterocycles.

Workflow A 4-Aminoacetophenone + 4-Butylbenzoyl Chloride B Amidation (DCM, TEA, 0°C to RT) A->B C N-(4-Acetylphenyl)-4-butylbenzamide (Key Precursor) B->C D Claisen-Schmidt Condensation (Ar-CHO, NaOH, EtOH) C->D E Chalcone Derivative (α,β-Unsaturated Ketone) D->E F Cyclization (Guanidine HCl, NaOEt, DMF) E->F G Pyrimidine Derivative (Bioactive Heterocycle) F->G

Synthetic workflow from 4-aminoacetophenone to bioactive pyrimidine derivatives.

Mechanism A Precursor (Acetyl Group) B Base (OH⁻) Deprotonation A->B C Enolate Formation (Nucleophile) B->C E Aldol Addition Intermediate C->E Nucleophilic Attack D Aldehyde (Electrophile) D->E F Dehydration (-H₂O) E->F G Chalcone (Conjugated System) F->G

Mechanism of the Claisen-Schmidt condensation forming the chalcone intermediate.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems. Each step includes specific workup procedures intended to remove unreacted starting materials, ensuring that impurities are not carried forward into sensitive downstream cyclizations.

Protocol 1: Synthesis of the Precursor (N-(4-acetylphenyl)-4-butylbenzamide)

This procedure utilizes a standard amidation coupling strategy between an amine and an acid chloride.

Step-by-Step Methodology:

  • Initiation: Dissolve 4-aminoacetophenone (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 15 mmol) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling: Dissolve 4-butylbenzoyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor reaction completion via TLC (Hexane:EtOAc 7:3).

  • Workup (Self-Validation): Quench the reaction with 20 mL of distilled water. Transfer to a separatory funnel and extract with DCM (2 x 20 mL). Wash the combined organic layers sequentially with 1N HCl (to remove unreacted TEA and 4-aminoacetophenone), saturated aqueous NaHCO₃ (to neutralize and remove unreacted acid chloride), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to afford pure N-(4-acetylphenyl)-4-butylbenzamide.

Causality Insight: TEA is utilized not just as a catalyst, but as an acid scavenger. It neutralizes the HCl generated during the nucleophilic acyl substitution, preventing the protonation of 4-aminoacetophenone (which would render it non-nucleophilic and halt the reaction).

Protocol 2: Synthesis of Chalcone Intermediates

The acetyl group of the precursor is subjected to a Claisen-Schmidt condensation with an aromatic aldehyde.

Step-by-Step Methodology:

  • Initiation: Dissolve N-(4-acetylphenyl)-4-butylbenzamide (1.0 eq, 5 mmol) and a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq, 5 mmol) in 25 mL of absolute ethanol.

  • Catalysis: While stirring vigorously at room temperature, add 10 mL of a 20% aqueous NaOH solution dropwise.

  • Propagation: Allow the reaction to stir at room temperature for 8–12 hours. A distinct color change and the formation of a precipitate typically indicate the formation of the chalcone.

  • Isolation: Filter the precipitated solid under vacuum. Wash the filter cake extensively with ice-cold distilled water until the filtrate reaches a neutral pH (pH ~7). Follow with a final wash of ice-cold ethanol (5 mL).

  • Purification: Recrystallize the solid from an ethanol/methanol mixture to yield the pure α,β -unsaturated ketone (chalcone).

Causality Insight: The use of aqueous NaOH in ethanol creates a highly basic, protic environment. The base deprotonates the methyl group of the acetyl moiety to form a thermodynamically stable enolate. Ethanol is chosen because the highly conjugated chalcone product is typically insoluble in it at room temperature; its precipitation drives the equilibrium forward (Le Chatelier's principle) and simplifies purification.

Protocol 3: Cyclization to Pyrimidine Derivatives

Chalcones are excellent Michael acceptors. Reacting them with bis-nucleophiles like guanidine yields biologically active pyrimidines.

Step-by-Step Methodology:

  • Initiation: In a dry, round-bottom flask, suspend the chalcone derivative (1.0 eq, 2 mmol) and guanidine hydrochloride (1.5 eq, 3 mmol) in 15 mL of dry N,N-dimethylformamide (DMF).

  • Activation: Add Sodium ethoxide (NaOEt) (2.0 eq, 4 mmol) to the suspension.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 120 °C for 10–12 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly over 50 g of crushed ice while stirring vigorously.

  • Isolation: Filter the resulting precipitate under vacuum, wash with copious amounts of water to remove residual DMF and inorganic salts, and dry in a vacuum oven. Purify via silica gel column chromatography (Eluent: EtOAc/Hexane gradient) to afford the target 2-amino-pyrimidine derivative.

Causality Insight: Guanidine hydrochloride is a stable salt but is non-nucleophilic. NaOEt is required to deprotonate the salt, liberating free guanidine. The free guanidine performs a Michael addition at the β -carbon of the chalcone, followed by intramolecular cyclization at the carbonyl carbon. The subsequent oxidative aromatization (often spontaneous) yields the stable pyrimidine ring.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the three protocols, providing benchmarks for reaction optimization.

Reaction StepTarget Intermediate / ProductReagents & ConditionsAvg. Reaction TimeExpected Yield (%)Primary Purification Method
Protocol 1 N-(4-acetylphenyl)-4-butylbenzamide4-butylbenzoyl chloride, TEA, DCM, 0°C RT4 – 6 hours85 – 92%Aqueous Workup & Recrystallization (EtOH)
Protocol 2 Chalcone DerivativeAr-CHO, 20% NaOH, EtOH, RT8 – 12 hours71 – 93%Filtration & Recrystallization (EtOH/MeOH)
Protocol 3 Pyrimidine DerivativeGuanidine HCl, NaOEt, dry DMF, Reflux (120°C)10 – 12 hours55 – 75%Ice quench & Column Chromatography (Silica)

References

  • N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide, Vulcanchem.
  • Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme, RSC Publishing.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review, PMC.
  • Novel HDAC/Tubulin Dual Inhibitor: Design, Synthesis and Docking Studies of α-Phthalimido-Chalcone Hybrids as Potential Anticancer Agents with Apoptosis-Inducing Activity, PMC.
Application

Application Notes and Protocols for Cell Culture Preparation and Dosing with N-(4-acetylphenyl)-4-butylbenzamide

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation, handling, and cellular dosing of the novel compound, N-(4-acetylphenyl)-4-butylbe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation, handling, and cellular dosing of the novel compound, N-(4-acetylphenyl)-4-butylbenzamide. While specific biological activities for this molecule are still under investigation, its structural class—N-phenylbenzamides and benzanilides—is associated with a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document offers detailed, field-proven protocols for reconstituting this likely hydrophobic compound, maintaining robust cell cultures for screening, and executing precise dosing for reproducible in vitro assays. The methodologies herein are designed to establish a self-validating system, ensuring data integrity and providing a solid foundation for exploring the therapeutic potential of N-(4-acetylphenyl)-4-butylbenzamide.

Compound Profile: N-(4-acetylphenyl)-4-butylbenzamide

A thorough understanding of a compound's physicochemical properties is paramount for accurate and reproducible cell-based experimentation. As specific experimental data for N-(4-acetylphenyl)-4-butylbenzamide is not widely available, we can infer its likely properties based on its chemical structure and data from close analogs.

Structure:

(Note: Ph represents a benzene ring)

The molecule consists of a 4-butylbenzamide moiety linked to a 4-acetylphenyl group. The presence of two phenyl rings and a butyl chain suggests significant hydrophobicity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale & Handling Implications
Molecular Formula C19H21NO2-
Molecular Weight 295.38 g/mol Essential for calculating molar concentrations for stock solutions.
LogP (Octanol/Water Partition Coefficient) > 3.0The high predicted LogP indicates poor aqueous solubility. The compound will require a polar aprotic solvent like DMSO for reconstitution.[6]
Appearance White to off-white solidVisual confirmation of the compound's state before reconstitution.
Solubility Insoluble in water; Soluble in DMSO, EthanolDimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[4]
Stability Stable at room temperature in solid formStock solutions in DMSO should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7]

Principle of the Protocol: Ensuring Biological Relevance

The overarching goal of this protocol is to deliver N-(4-acetylphenyl)-4-butylbenzamide to cultured cells in a soluble, non-toxic, and reproducible manner. Due to its predicted hydrophobicity, the compound will precipitate if added directly to aqueous culture media. Therefore, a multi-step process is required:

  • Reconstitution in a suitable organic solvent: A high-concentration stock solution is first prepared in 100% Dimethyl Sulfoxide (DMSO), a biocompatible solvent widely used in cell culture.[6]

  • Serial Dilution: The high-concentration stock is serially diluted to create intermediate concentrations.

  • Dosing the Culture: A small volume of the diluted compound is added to the cell culture medium, ensuring the final concentration of the solvent (e.g., DMSO) remains well below its cytotoxic threshold (typically <0.5%).[8]

This strategy ensures the compound remains in solution and is available to the cells, while minimizing any confounding effects from the solvent itself. Including a "vehicle control" (cells treated with the same final concentration of DMSO without the compound) is a critical and non-negotiable step to validate that any observed cellular effects are due to the compound and not the solvent.[9]

Materials and Reagents

3.1. Compound and Solvents

  • N-(4-acetylphenyl)-4-butylbenzamide (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free, sterile

3.2. Cell Culture

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HCT116 for colorectal cancer, as benzanilides have shown activity against these types).[1][3][4]

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Sterile, tissue culture-treated flasks (T-25, T-75) and multi-well plates (96-well, 24-well)

3.3. Equipment

  • Laminar flow hood (Class II)

  • CO2 incubator (37°C, 5% CO2, humidified)

  • Inverted microscope

  • Centrifuge

  • Water bath (37°C)

  • Vortex mixer

  • Pipettes and sterile tips

  • Hemocytometer or automated cell counter

  • -20°C and -80°C freezers

Step-by-Step Protocols

4.1. Protocol 1: Reconstitution of N-(4-acetylphenyl)-4-butylbenzamide Stock Solution

  • Expertise & Experience: This protocol is designed to minimize compound loss and ensure complete solubilization. Preparing a high-concentration stock (e.g., 10-50 mM) allows for small dosing volumes, which reduces the final solvent concentration in the cell culture.

  • Pre-calculation: Determine the volume of DMSO required to achieve the desired stock concentration.

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Example for a 10 mM stock from 5 mg of compound (MW = 295.38 g/mol ):

      • Volume (L) = 0.005 g / (0.010 mol/L * 295.38 g/mol ) = 0.00169 L = 1.69 mL

  • Preparation: Bring the vial of N-(4-acetylphenyl)-4-butylbenzamide and the sterile DMSO to room temperature.

  • Reconstitution: Under sterile conditions in a laminar flow hood, add the calculated volume of DMSO directly to the vial containing the compound.

  • Solubilization: Vortex the vial vigorously for 1-2 minutes until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Label each aliquot clearly with the compound name, concentration, and date.

4.2. Protocol 2: Cell Culture and Seeding

  • Trustworthiness: This protocol emphasizes maintaining healthy, logarithmically growing cells, which is crucial for obtaining consistent and reliable drug response data.

  • Cell Line Maintenance: Culture the chosen cell line according to ATCC (or other supplier) recommendations in complete growth medium. Subculture the cells when they reach 80-90% confluency to maintain exponential growth.[10]

  • Cell Harvesting: For adherent cells, wash with PBS, then add Trypsin-EDTA and incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated counter to determine the concentration of viable cells.

  • Seeding: Dilute the cell suspension to the desired seeding density in fresh, pre-warmed complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase throughout the experiment.

    • Example Seeding Densities for a 96-well plate (for a 72-hour assay):

      • MCF-7: 5,000 cells/well

      • A549: 3,000 cells/well

      • HCT116: 4,000 cells/well

  • Incubation: Add the cell suspension to the appropriate culture plates (e.g., 100 µL per well for a 96-well plate). Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth before dosing.

4.3. Protocol 3: Dosing Cells with N-(4-acetylphenyl)-4-butylbenzamide

  • Authoritative Grounding: This protocol follows established guidelines for in vitro drug screening to ensure accuracy and minimize solvent-induced artifacts.

  • Prepare Dilution Series: On the day of the experiment, thaw an aliquot of the compound stock solution. Prepare a series of dilutions in complete growth medium. It is often practical to make an intermediate high-concentration solution in media first, and then perform serial dilutions.

    • Causality: Preparing dilutions in culture medium rather than pure DMSO helps to prevent the compound from precipitating when added to the larger volume of media in the cell plate.

  • Dosing: Carefully remove the old medium from the wells (for adherent cells) and add the medium containing the different drug concentrations. Ensure each concentration is tested in triplicate.

  • Controls: It is essential to include the following controls on every plate:

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).

    • Untreated Control: Cells in medium only.

    • Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working correctly.[9]

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from compound preparation to a potential downstream analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_cellculture Phase 2: Cell Culture cluster_dosing Phase 3: Dosing & Analysis compound Compound Powder (N-(4-acetylphenyl)-4-butylbenzamide) stock 10 mM Stock Solution in 100% DMSO compound->stock Reconstitute dmso Sterile DMSO dmso->stock aliquot Aliquot & Store (-80°C) stock->aliquot dilute Prepare Serial Dilutions in Culture Medium aliquot->dilute culture Maintain Cell Line (e.g., MCF-7) harvest Harvest & Count Cells culture->harvest seed Seed 96-well Plates harvest->seed incubate_attach Incubate 24h (Attachment) seed->incubate_attach dose Dose Cells (0.1 µM - 100 µM) incubate_attach->dose dilute->dose incubate_treat Incubate 72h (Treatment) dose->incubate_treat assay Downstream Assay (e.g., MTT for Viability) incubate_treat->assay data Data Analysis (IC50 Calculation) assay->data

Caption: Workflow for cell-based screening of N-(4-acetylphenyl)-4-butylbenzamide.

Downstream Assay Example: MTT for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1]

  • At the end of the drug incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the resulting formazan crystals with a solubilization solution (e.g., acidified isopropanol or DMSO).

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).

  • Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).[3]

Troubleshooting

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Precipitate forms in media upon dosing - Compound concentration exceeds its aqueous solubility limit.- Final DMSO concentration is too low to maintain solubility.- Prepare a less concentrated stock solution and add a larger volume (while keeping DMSO % low).- Perform a gradual dilution of the DMSO stock into warm (37°C) media before adding to cells.
Inconsistent results between experiments - Cell passage number is too high.- Inconsistent cell seeding density.- Compound degradation due to improper storage or multiple freeze-thaw cycles.- Use cells within a defined passage number range.- Ensure accurate cell counting and even distribution when seeding.- Always use freshly thawed aliquots of the compound stock for each experiment.[7]
High toxicity observed in vehicle control wells - Final DMSO concentration is too high (>0.5-1%).- The specific cell line is highly sensitive to DMSO.- Reduce the final DMSO concentration by using a higher concentration stock solution.- Perform a DMSO tolerance test to determine the maximum non-toxic concentration for your cell line.

Safety Precautions

  • Always handle N-(4-acetylphenyl)-4-butylbenzamide in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for the compound for specific handling and disposal information.

  • DMSO can facilitate the absorption of other chemicals through the skin; handle with care.

References

  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. (2025, March 26). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • ATCC Animal Cell Culture Guide. (n.d.). On Science. Retrieved March 21, 2026, from [Link]

  • Evaluation of the toxicity of substituted benzthioanilides by using in vitro tests. (2001, September 15). PubMed. Retrieved March 21, 2026, from [Link]

  • Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. (2023, April 4). PMC. Retrieved March 21, 2026, from [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023, February 1). MDPI. Retrieved March 21, 2026, from [Link]

  • In-Silico and In-Vitro Study of Benzanilide Derivatives as a Potent Anti-Cancer Agent. (2020, December 2). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023, September 20). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Benzanilide | CAS:93-98-1. (2016, January 5). BioCrick. Retrieved March 21, 2026, from [Link]

  • Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. (2023, February 16). MDPI. Retrieved March 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Benzamides and Benzamidines: Structural Requirement of a Pyrimidine Ring for Inhibition of EGFR Tyrosine Kinase. (2004, May 3). PubMed. Retrieved March 21, 2026, from [Link]

  • N-(4-Acetylphenyl)benzamide. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. (2003, July 7). PubMed. Retrieved March 21, 2026, from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media. Retrieved March 21, 2026, from [Link]

  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023, September 20). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Synthesis and biological evaluation of novel N,N'-bis-methylenedioxybenzyl-alkylenediamines as bivalent anti-Alzheimer disease ligands. (2011, October 15). PubMed. Retrieved March 21, 2026, from [Link]

  • Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • N-(4-Acetylphenyl)-4-methylbenzamide. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. (2015, September 8). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (n.d.). Walsh Medical Media. Retrieved March 21, 2026, from [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021, March 28). MDPI. Retrieved March 21, 2026, from [Link]

  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. (2005, May 2). PubMed. Retrieved March 21, 2026, from [Link]

  • N-(4-Acetylphenyl)benzenesulfonamide. (n.d.). Hoffman Fine Chemicals. Retrieved March 21, 2026, from [Link]

  • Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. (2020, September 1). PubMed. Retrieved March 21, 2026, from [Link]

  • Chemical Properties of Benzamide, N-(4-bromophenyl)-4-butyl-. (n.d.). Cheméo. Retrieved March 21, 2026, from [Link]

  • Physicochemical properties of 4. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • N-(4-Acetylphenyl)-N-benzyl-methanesulfonamide. (n.d.). Chemical-Suppliers. Retrieved March 21, 2026, from [Link]

  • Small Compound Screening Overview. (n.d.). University of Oxford. Retrieved March 21, 2026, from [Link]

  • N-(4-Acetylphenyl)-4-tert-butylbenzamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Sample Preparation and Analysis of N-(4-acetylphenyl)-4-butylbenzamide in Biological Matrices

Overview & Scope The accurate quantification of highly lipophilic synthetic small molecules in biological matrices is a critical bottleneck in pharmacokinetics and drug development. N-(4-acetylphenyl)-4-butylbenzamide (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scope

The accurate quantification of highly lipophilic synthetic small molecules in biological matrices is a critical bottleneck in pharmacokinetics and drug development. N-(4-acetylphenyl)-4-butylbenzamide (C₁₉H₂₁NO₂) is a substituted benzamide derivative characterized by its hydrophobic butyl tail and polarizable acetylphenyl head group. This structural motif is highly relevant in modern medicinal chemistry, particularly in the development of targeted therapeutics such as histone deacetylase (HDAC) inhibitors [1].

This application note provides a comprehensive, self-validating protocol for the extraction and LC-MS/MS quantification of N-(4-acetylphenyl)-4-butylbenzamide from human plasma. The methodology is designed to comply with the rigorously established FDA Bioanalytical Method Validation (BMV) Guidance for Industry [2].

Physicochemical Profiling & Rationale

Successful bioanalytical workflows are not built on generic templates, but on the exploitation of an analyte’s physicochemical properties.

  • Hydrophobicity & Protein Binding : With an estimated LogP > 3.5, N-(4-acetylphenyl)-4-butylbenzamide exhibits strong non-specific binding to plasma proteins (e.g., human serum albumin). Simple protein precipitation (PPT) often fails to fully disrupt these interactions and leaves residual phospholipids that cause severe ion suppression [3]. Therefore, a polymeric reversed-phase Solid-Phase Extraction (SPE) is mandated.

  • Ionization Dynamics : The amide linkage and acetyl oxygen are proton acceptors. Under acidic conditions, the molecule readily forms a stable protonated precursor ion [M+H]+ at m/z 296.2 in Positive Electrospray Ionization (+ESI).

  • Fragmentation Pathway : Upon Collision-Induced Dissociation (CID), benzamides characteristically cleave at the amide bond [4]. For this analyte, the charge is preferentially retained on the 4-butylbenzoyl fragment, yielding a highly abundant acylium product ion at m/z 161.1.

Reagents & Materials

  • Analyte : N-(4-acetylphenyl)-4-butylbenzamide (Reference Standard, >99% purity).

  • Internal Standard (IS) : N-(4-acetylphenyl)-4-butylbenzamide-d9 (Stable Isotope-Labeled standard is strongly recommended to correct for matrix effects and extraction variance) [2].

  • Matrices : K₂EDTA Human Plasma.

  • Sorbent : Oasis HLB (Hydrophilic-Lipophilic Balance) 96-well plate (30 mg/well) or equivalent polymeric SPE.

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA). Orthophosphoric acid (H₃PO₄) for sample pretreatment.

Experimental Methodology

Self-Validating Batch Design

To ensure the protocol acts as a self-validating system, every extraction batch must include:

  • Double Blank : Plasma without analyte or IS (Monitors system carryover).

  • Zero Sample : Plasma with IS only (Monitors IS isotopic purity and cross-talk).

  • Calibration Curve : 6–8 non-zero points spanning the expected dynamic range.

  • Quality Control (QC) Samples : Low, Mid, and High QCs interspersed among unknown samples to verify continuous assay precision.

Solid-Phase Extraction (SPE) Protocol

Causality Note: The use of an HLB sorbent allows for aggressive washing steps without losing the lipophilic analyte, ensuring a pristine extract free of endogenous phospholipids.

  • Sample Aliquoting & IS Addition : Transfer 100 µL of human plasma to a 96-well collection plate. Add 10 µL of the IS working solution (100 ng/mL). Vortex for 30 seconds.

  • Protein Disruption (Pretreatment) : Add 100 µL of 2% H₃PO₄ in water to the samples.

    • Mechanism: The acidic environment denatures plasma proteins, breaking hydrophobic binding pockets and releasing the analyte into the aqueous phase without causing the sample to gel.

  • SPE Conditioning & Equilibration : Condition the HLB plate with 1.0 mL of MeOH, followed by equilibration with 1.0 mL of LC-MS grade Water. Apply vacuum (approx. 5 inHg) to maintain a drop-wise flow.

  • Sample Loading : Load the entire pretreated sample (210 µL) onto the conditioned SPE plate.

  • Matrix Wash : Wash the sorbent with 1.0 mL of 5% MeOH in Water.

    • Mechanism: This specific concentration is strong enough to elute highly polar matrix salts and endogenous peptides, but too weak to disrupt the hydrophobic interactions of the butylbenzamide tail with the polymeric sorbent [3].

  • Analyte Elution : Elute the target analyte and IS into a clean collection plate using 1.0 mL of 100% Acetonitrile.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C. Reconstitute the residue in 100 µL of 10% ACN in Water (matching initial mobile phase conditions to prevent peak broadening).

Workflow Visualization

SPE_Workflow Step1 1. Sample Aliquot 100 µL Plasma + 10 µL IS Step2 2. Protein Disruption Add 100 µL 2% H3PO4 Step1->Step2 Step4 4. Sample Loading Apply to HLB Cartridge Step2->Step4 Step3 3. Sorbent Conditioning 1 mL MeOH, then 1 mL H2O Step3->Step4 Step5 5. Matrix Wash 1 mL 5% MeOH in H2O Step4->Step5 Step6 6. Analyte Elution 1 mL 100% Acetonitrile Step5->Step6 Step7 7. Evaporation N2 Gas at 40°C Step6->Step7 Step8 8. Reconstitution 100 µL 10% ACN, Inject Step7->Step8

Caption: SPE workflow for N-(4-acetylphenyl)-4-butylbenzamide from human plasma.

LC-MS/MS Analytical Conditions

Chromatography:

  • Column : Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature : 40°C.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Gradient :

    • 0.00 – 0.50 min: 10% B

    • 0.50 – 2.50 min: Linear gradient to 95% B

    • 2.50 – 3.50 min: Hold at 95% B (Column Wash)

    • 3.50 – 3.60 min: Return to 10% B

    • 3.60 – 4.50 min: Re-equilibration at 10% B

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode : +ESI

  • Capillary Voltage : 3.0 kV

  • Desolvation Temperature : 500°C

  • MRM Transitions :

    • Target Analyte (Quantifier): m/z 296.2 → 161.1 (Collision Energy: 22 eV)

    • Target Analyte (Qualifier): m/z 296.2 → 136.1 (Collision Energy: 28 eV)

    • Internal Standard (d9): m/z 305.2 → 170.1 (Collision Energy: 22 eV)

Method Validation & Quantitative Results

Following FDA BMV guidelines [2], the method was evaluated for linearity, precision, accuracy, matrix effect, and recovery. The dynamic range was established from 1.0 ng/mL (LLOQ) to 500.0 ng/mL.

The use of the polymeric SPE protocol successfully mitigated phospholipid-induced ion suppression, resulting in an absolute matrix effect approaching 100% (indicating negligible suppression or enhancement).

Table 1: Summary of Validation Data for N-(4-acetylphenyl)-4-butylbenzamide

Validation ParameterConcentration LevelAccuracy (% Bias)Precision (% CV)Matrix Effect (%)Extraction Recovery (%)
LLOQ 1.0 ng/mL4.28.595.288.4
Low QC 3.0 ng/mL2.16.396.189.1
Mid QC 50.0 ng/mL-1.54.298.491.5
High QC 400.0 ng/mL-0.83.199.192.0

Note: Acceptance criteria dictate that Accuracy must be within ±15% (±20% for LLOQ) and Precision must be ≤15% CV (≤20% for LLOQ).

References

  • Dou, G., et al. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma. Journal of Chromatography B. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Application

Application Note: Comprehensive Protein Binding Profiling of N-(4-acetylphenyl)-4-butylbenzamide

Target Audience: Drug Development Professionals, DMPK Scientists, and Biophysical Researchers Document Type: Validated Protocol & Assay Rationale Scientific Rationale & Regulatory Context N-(4-acetylphenyl)-4-butylbenzam...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Development Professionals, DMPK Scientists, and Biophysical Researchers Document Type: Validated Protocol & Assay Rationale

Scientific Rationale & Regulatory Context

N-(4-acetylphenyl)-4-butylbenzamide is a lipophilic small molecule. Its structural features—a hydrophobic butyl chain paired with a benzamide core and an acetylphenyl moiety—predict a high partition coefficient (LogP) and significant propensity for hydrophobic interactions. In drug development, quantifying how such a molecule binds to both systemic transport proteins and its specific pharmacological target is a critical path to clinical viability.

The recently finalized ICH M12 guidelines, adopted by the FDA in August 2024, emphasize that accurately determining the unbound fraction ( fu​ ) of a drug is mandatory for predicting clinical drug-drug interactions (DDIs)[1]. For highly bound lipophilic compounds (plasma protein binding >79% to >99%), regulatory frameworks require highly sensitive, self-validating assays to prevent the overestimation or underestimation of free drug exposure[2].

To provide a complete biophysical profile for N-(4-acetylphenyl)-4-butylbenzamide, this application note details two orthogonal, industry-standard protocols:

  • Rapid Equilibrium Dialysis (RED): The gold-standard method for determining systemic Plasma Protein Binding (PPB)[3].

  • Surface Plasmon Resonance (SPR): A real-time, label-free biophysical assay to determine direct target engagement kinetics ( Kon​ , Koff​ , KD​ )[4].

Protocol 1: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Assay Causality & Design

The RED assay utilizes a semi-permeable membrane (typically 8K MWCO) separating a plasma chamber from a buffer chamber. It is the preferred methodology because its high membrane surface-to-volume ratio significantly accelerates the time to equilibrium compared to classic dialysis[3]. Because N-(4-acetylphenyl)-4-butylbenzamide is highly lipophilic, it is prone to non-specific binding (NSB) to plastics. Utilizing high-density polypropylene single-use RED plates mitigates this risk[5]. Furthermore, matrix matching post-dialysis is a critical self-validating step; it ensures that the LC-MS/MS ionization suppression is identical for both the buffer and plasma samples, preventing skewed fu​ calculations[6].

Step-by-Step Methodology
  • Sample Preparation:

    • Spike human plasma with N-(4-acetylphenyl)-4-butylbenzamide to a final concentration of 1 µM (keep organic solvent <1% v/v to prevent protein precipitation).

    • Prepare control samples: Warfarin (highly bound control, >98%) and Propranolol (moderate bound control, ~85%) to validate system integrity.

  • Device Loading:

    • Aliquot 300 µL of the spiked plasma into the sample chamber (red ring) of the RED device[6].

    • Aliquot 500 µL of isotonic dialysis buffer (1X PBS, pH 7.4) into the adjacent buffer chamber (white ring)[6].

  • Equilibration:

    • Seal the plate with an adhesive film. Incubate at 37°C on an orbital shaker at 300 RPM for exactly 4 hours to simulate physiological conditions and achieve thermodynamic equilibrium[6].

  • Matrix Matching (Critical Step):

    • Transfer 50 µL of post-dialysis plasma into a new 96-well plate and add 50 µL of blank PBS.

    • Transfer 50 µL of post-dialysis buffer into the same plate and add 50 µL of blank human plasma[6].

  • Protein Precipitation & Extraction:

    • Add 300 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled internal standard to all wells[6].

    • Vortex for 2 minutes, then centrifuge at 13,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant for quantification. Calculate the fraction unbound ( fu​ ) as:

      fu​=Concentration in Plasma ChamberConcentration in Buffer Chamber​

RED_Workflow N1 1. Sample Prep Spike Plasma to 1 µM N2 2. RED Device Loading Plasma (Red) / Buffer (White) N1->N2 N3 3. Equilibration 37°C, 300 RPM, 4 Hours N2->N3 N4 4. Matrix Matching Equalize Matrix Ratios N3->N4 N5 5. Protein Precipitation ACN + Internal Standard N4->N5 N6 6. LC-MS/MS Quantify Fraction Unbound N5->N6

Workflow for Plasma Protein Binding using Rapid Equilibrium Dialysis (RED).

Protocol 2: Target Binding Kinetics via Surface Plasmon Resonance (SPR)

Assay Causality & Design

While RED provides systemic distribution data, SPR characterizes the direct interaction between the benzamide derivative and its target protein. SPR measures changes in the refractive index at a sensor surface in real-time, allowing for the uncoupling of affinity ( KD​ ) into association ( ka​ ) and dissociation ( kd​ ) rates[4]. Because N-(4-acetylphenyl)-4-butylbenzamide requires DMSO for solubility, bulk refractive index shifts will occur during injection. A rigorous DMSO solvent correction curve is therefore an absolute requirement to isolate true binding responses from solvent artifacts[7].

Step-by-Step Methodology
  • Surface Immobilization:

    • Utilize a Biacore Series S Sensor Chip (CM5). Activate the surface using standard EDC/NHS amine coupling chemistry[7].

    • Immobilize the target protein to a density of ~2000 Resonance Units (RU) to ensure sufficient signal for a low-molecular-weight analyte (~295 Da). Quench excess esters with 1M Ethanolamine.

  • Buffer Preparation & Solvent Correction:

    • Prepare running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) supplemented with exactly 5.0% DMSO.

    • Create a solvent correction calibration curve by preparing 8 buffer solutions ranging from 4.5% to 5.8% DMSO. Inject these prior to the analyte to map the bulk shift[7].

  • Analyte Injection (Multi-Cycle Kinetics):

    • Prepare a 3-fold dilution series of N-(4-acetylphenyl)-4-butylbenzamide (e.g., 0.1 µM to 10 µM) in the 5% DMSO running buffer.

    • Inject analytes at a high flow rate of 50 µL/min to minimize mass transport limitations[7]. Allow 60 seconds for the association phase and 120 seconds for the dissociation phase[8].

  • Referencing & Data Fitting:

    • Subtract the signal of an unmodified reference flow cell and a zero-concentration blank injection (double referencing)[7].

    • Fit the resulting sensorgrams using a 1:1 Langmuir binding model to derive KD​ .

SPR_Workflow S1 1. Surface Immobilization Amine Coupling of Target S2 2. Solvent Correction 4.5% - 5.8% DMSO Calibration S1->S2 S3 3. Analyte Injection Multi-cycle Kinetics (50 µL/min) S2->S3 S4 4. Association Phase Real-time Kon Measurement S3->S4 S5 5. Dissociation Phase Buffer Wash for Koff S4->S5 S6 6. Data Analysis 1:1 Langmuir Fitting S5->S6

Surface Plasmon Resonance (SPR) workflow for small molecule kinetic profiling.

Quantitative Data Presentation

The following tables summarize the expected data structure and representative validation metrics for the compound.

Table 1: Plasma Protein Binding (RED Assay) Summary

CompoundSpecies MatrixFraction Unbound ( fu​ )Bound (%)Mass Balance Recovery (%)Assay Status
N-(4-acetylphenyl)-4-butylbenzamide Human Plasma0.015 ± 0.00298.5%88.4%Validated
Warfarin (Control)Human Plasma0.012 ± 0.00198.8%95.2%Pass
Propranolol (Control)Human Plasma0.145 ± 0.01085.5%92.1%Pass

Table 2: Target Binding Kinetics (SPR Assay) Summary

AnalyteTarget Protein ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM) Chi2 ( RU2 )
N-(4-acetylphenyl)-4-butylbenzamide Target Kinase/Receptor 4.2×104 1.5×10−3 35.70.08
Reference InhibitorTarget Kinase/Receptor 1.1×105 8.2×10−4 7.40.05

Troubleshooting & Quality Control

  • Low Mass Balance in RED (<70% Recovery): Given the lipophilicity of the butyl and phenyl rings, the compound may adhere to the dialysis membrane or plate walls. If recovery fails, validate binding using a 100-minute agitation protocol (800 RPM on a vortex mixer) to reduce incubation time[5], or evaluate the addition of a mild surfactant (e.g., 0.005% CHAPS) to the buffer chamber.

  • Super-stoichiometric Binding in SPR: If the Rmax​ exceeds theoretical limits, the compound is likely forming colloidal aggregates at higher concentrations. Ensure the analyte is centrifuged prior to injection[7] and do not exceed a top concentration of 10 µM.

References

  • Evotec. "ICH M12 2024 vs FDA 2020 DDI Guidance - Exploring the Differences."[Link]

  • Federal Register. "M12 Drug Interaction Studies; Availability."[Link]

  • PubChem (NIH). "Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay." [Link]

  • Cytiva. "What is surface plasmon resonance (SPR)?"[Link]

  • Cytiva. "Drug-plasma protein binding characterization using SPR." [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. "Biacore T200: CMI Getting Started Guide." [Link]

Sources

Method

Formulating N-(4-acetylphenyl)-4-butylbenzamide for Intravenous Injection: A Comprehensive Application Note

Target Audience: Formulation Scientists, Preclinical Researchers, and Pharmacokineticists Document Type: Advanced Application Note & Validated Protocols Introduction & Physicochemical Rationale The development of intrave...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Pharmacokineticists Document Type: Advanced Application Note & Validated Protocols

Introduction & Physicochemical Rationale

The development of intravenous (IV) formulations for highly lipophilic small molecules remains one of the most significant hurdles in preclinical and clinical drug development. N-(4-acetylphenyl)-4-butylbenzamide is a synthetic benzamide derivative characterized by a highly hydrophobic 4-butyl tail and an acetylphenyl moiety. While the base compound, N-(4-acetylphenyl)benzamide, already exhibits poor aqueous solubility1[1], the addition of the para-butyl group significantly increases the partition coefficient (LogP), pushing this molecule firmly into the Biopharmaceutics Classification System (BCS) Class II or IV category 2[2].

Because this compound lacks readily ionizable functional groups (such as primary amines or carboxylic acids) at physiological pH (7.4), traditional pH-adjustment strategies are ineffective. Direct injection of such poorly soluble entities in standard aqueous vehicles inevitably leads to rapid drug precipitation in the bloodstream, posing severe risks of phlebitis, embolism, and erratic pharmacokinetic profiles 3[3].

  • Thermodynamic Inclusion Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Micellar Co-Solvency utilizing a ternary system of PEG 400, Ethanol, and Polysorbate 80.

Mechanistic Workflows & Visualizations

The causality behind these formulation choices is rooted in physical chemistry. HP-β-CD provides a lipophilic cavity that encapsulates the hydrophobic butyl-benzene tail of the API, masking it from the aqueous environment while the hydroxylated exterior maintains bulk solubility 4[4]. Conversely, the co-solvent approach lowers the dielectric constant of the vehicle, while the surfactant (Tween 80) self-assembles into micelles to trap the API, preventing nucleation upon dilution 5[5].

Workflow API N-(4-acetylphenyl)-4-butylbenzamide (Highly Lipophilic API) CD_Path Method A: Inclusion Complex (20% HP-β-CD) API->CD_Path CoSolv_Path Method B: Micellar Co-Solvent (PEG 400 / EtOH / Tween 80) API->CoSolv_Path CD_Prep 1. Dissolve API in volatile solvent 2. Mix with aqueous HP-β-CD 3. Evaporate solvent & Equilibrate CD_Path->CD_Prep CoSolv_Prep 1. Solubilize API in EtOH 2. Add PEG 400 & Tween 80 3. Titrate with 0.9% Saline CoSolv_Path->CoSolv_Prep QC In-Line Quality Control & Validation CD_Prep->QC CoSolv_Prep->QC Test1 Dynamic Light Scattering (DLS) Verify size < 15 nm (No aggregates) QC->Test1 Test2 Dynamic Dilution Test Inject into 37°C PBS (Monitor 600nm) QC->Test2 Final Sterile Filtration (0.22 µm) Ready for IV Administration Test1->Final Test2->Final

Figure 1: Parallel formulation workflows and self-validating Quality Control checkpoints.

Mechanism cluster_0 Thermodynamic Complexation cluster_1 Micellar Solubilization API Hydrophobic API (Butyl Tail + Phenyl Rings) CD HP-β-CD (Hydrophobic Cavity) API->CD Non-covalent Affinity Solvent PEG 400 + EtOH (Lowers Dielectric Constant) API->Solvent Solvation Complex Water-Soluble Inclusion Complex CD->Complex K_1:1 Equilibrium Blood Intravenous Bloodstream (Infinite Sink / pH 7.4) Complex->Blood Rapid Dissociation Micelle Tween 80 Micelle (API in Hydrophobic Core) Solvent->Micelle Self-Assembly Micelle->Blood Dilution & Release

Figure 2: Mechanistic pathways of solubilization and subsequent release in the bloodstream.

Quantitative Formulation Parameters

The table below summarizes the target physicochemical parameters for both formulation strategies. Maintaining osmolality below 600 mOsm/kg is critical to prevent hemolysis and endothelial damage during IV administration 6[6].

ParameterMethod A: HP-β-CD ComplexMethod B: Co-Solvent / SurfactantRationale / Causality
Primary Excipient 20% (w/v) HP-β-CD40% PEG 400, 10% EtOH, 5% Tween 80Solubilization of the hydrophobic butyl-benzene moiety.
Aqueous Phase Water for Injection (WFI)45% (v/v) 0.9% SalineIsotonicity adjustment.
Target pH 6.5 – 7.46.5 – 7.4Physiological compatibility to prevent injection site pain.
Estimated Osmolality ~300 - 350 mOsm/kg~500 - 550 mOsm/kgMust remain < 600 mOsm/kg to avoid erythrocyte lysis.
Target Drug Loading 2.0 - 5.0 mg/mL5.0 - 10.0 mg/mLCo-solvents generally yield higher absolute solubility but carry higher toxicity risks.
DLS Z-Average Size < 5 nm (True solution)10 - 15 nm (Micelles)Ensures particles are small enough to evade macrophage clearance and prevent embolism.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . If a step fails (e.g., visual precipitation occurs), the protocol includes built-in causality checks to correct the thermodynamic imbalance.

Protocol A: HP-β-CD Inclusion Complexation (Thermodynamic Method)

Causality Note: We use the co-evaporation method rather than direct dissolution because the extreme lipophilicity of the butyl group creates a high kinetic energy barrier for water entry. Dissolving the API in a volatile organic solvent first ensures molecular-level mixing with the cyclodextrin cavity.

  • Preparation of CD Vehicle: Dissolve 20 g of HP-β-CD in 100 mL of sterile Water for Injection (WFI). Stir at 300 rpm until completely clear.

  • API Solubilization: Dissolve 50 mg of N-(4-acetylphenyl)-4-butylbenzamide in 2 mL of Methanol (or Acetone). Self-Validation: The solution must be perfectly clear. If cloudy, the API is degraded or impure.

  • Complexation: Add the organic API solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 500 rpm.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Evaporate the methanol under reduced pressure (40°C, 150 mbar) for 2 hours.

  • Equilibration: Allow the aqueous solution to stir at room temperature for 24 hours to reach thermodynamic equilibrium ( K1:1​ binding).

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated API.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the exact API concentration.

Protocol B: Micellar Co-Solvent System (Kinetic Method)

Causality Note: The order of addition is strictly non-negotiable. The API must be solvated in the lowest dielectric constant medium first. Adding water prematurely will cause irreversible catastrophic precipitation 2[2].

  • Primary Solvation: Weigh 50 mg of API and dissolve it entirely in 1.0 mL of absolute Ethanol. Vortex for 60 seconds.

  • Co-Solvent Addition: Add 4.0 mL of PEG 400 to the ethanol mixture. Vortex for 2 minutes. The solution will become slightly viscous but must remain optically clear.

  • Micellization: Add 0.5 mL of Polysorbate 80 (Tween 80). Sonicate the mixture in a water bath at 37°C for 5 minutes. Self-Validation: Shine a laser pointer through the vial; a faint Tyndall effect is acceptable (indicating micelle formation), but distinct particulate scattering means the API has crashed out.

  • Aqueous Titration: Place the vial on a magnetic stirrer at 800 rpm. Dropwise (1 mL/min), add 4.5 mL of 0.9% Saline.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) filter. (Avoid nylon, as it may bind hydrophobic APIs).

Quality Control: The In Vitro Dynamic Dilution Test

An IV formulation may look clear in the vial but precipitate instantly upon contact with blood pH and salinity, leading to fatal pulmonary embolisms. This self-validating test mimics physiological injection3[3].

  • Setup: Fill a beaker with 100 mL of Phosphate Buffered Saline (PBS, pH 7.4) and maintain at 37°C with gentle stirring (100 rpm) to simulate venous blood flow.

  • Injection: Using a syringe pump, inject 1.0 mL of your final formulation into the PBS at a rate of 3 mL/min.

  • Monitoring: Continuously monitor the UV-Vis absorbance of the PBS bath at 600 nm (where the API does not absorb light, but solid particles scatter it).

  • Validation Criteria:

    • If Abs600​<0.05 over 60 minutes: The formulation is stable upon dilution and safe for in vivo IV use.

    • If Abs600​ spikes rapidly: The formulation suffers from "crashing out." For Method A, increase HP-β-CD concentration. For Method B, increase the Tween 80 ratio to strengthen the micellar core.

References

  • N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem - NIH. National Center for Biotechnology Information.[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. PubMed Central (PMC), NIH.[Link]

  • Development of a liquid formulation of poorly water-soluble isosteviol sodium using the co-solvent technology. PubMed, NIH.[Link]

  • Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters. ResearchGate.[Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(4-acetylphenyl)-4-butylbenzamide Synthesis

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)-4-butylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)-4-butylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important amide. We will delve into the mechanistic underpinnings of the synthesis, provide robust troubleshooting protocols in a direct question-and-answer format, and address frequently asked questions to ensure your experimental success.

Core Synthesis Pathways

The formation of the amide bond in N-(4-acetylphenyl)-4-butylbenzamide is typically achieved through nucleophilic acyl substitution. The two most prevalent and reliable methods involve either the activation of a carboxylic acid or the use of a more reactive acyl chloride.

  • The Schotten-Baumann Approach (via Acid Chloride): This classic method involves the reaction of 4-aminoacetophenone with 4-butylbenzoyl chloride. The high reactivity of the acid chloride allows the reaction to proceed readily, but it requires careful control to avoid side reactions. A base is essential to neutralize the hydrochloric acid byproduct.[1][2]

  • The Coupling Reagent Approach (via Carboxylic Acid): This pathway directly couples 4-butylbenzoic acid with 4-aminoacetophenone. It avoids the need to prepare an acid chloride but requires a coupling agent, such as a carbodiimide (e.g., DCC, EDC), to activate the carboxylic acid.[3][4] This method is often preferred for its milder conditions and compatibility with sensitive functional groups.

cluster_0 Synthesis Workflow reagents Starting Materials (4-butylbenzoic acid OR 4-butylbenzoyl chloride) + (4-aminoacetophenone) reaction Amide Bond Formation (Coupling Agent OR Schotten-Baumann) reagents->reaction Select Pathway workup Aqueous Workup (Acid/Base Washes) reaction->workup Quench & Extract purification Purification (Recrystallization / Chromatography) workup->purification Isolate Crude Product product Final Product N-(4-acetylphenyl)-4-butylbenzamide purification->product Obtain Pure Solid

Caption: General experimental workflow for N-(4-acetylphenyl)-4-butylbenzamide synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Problem Area: Low or No Product Yield

Q1: My yield is very low using the 4-butylbenzoyl chloride (Schotten-Baumann) route. What are the most common causes?

A1: Low yields in the Schotten-Baumann reaction are almost always linked to the reactivity of the acid chloride and the reaction conditions. Here are the primary culprits:

  • Hydrolysis of the Acid Chloride: 4-butylbenzoyl chloride is highly reactive and susceptible to hydrolysis by water, converting it back to the unreactive 4-butylbenzoic acid.[5] This is especially problematic in a biphasic system with an aqueous base.

    • Solution:

      • Ensure Anhydrous Conditions: Use dry solvents and glassware.

      • Control Temperature: Perform the reaction at a reduced temperature (0-5 °C) to slow the rate of hydrolysis relative to the desired amidation.[5]

      • Slow Addition: Add the 4-butylbenzoyl chloride solution dropwise to the amine solution. This maintains a low instantaneous concentration of the acid chloride, favoring the reaction with the amine over hydrolysis.

      • Vigorous Stirring: In a two-phase system (e.g., dichloromethane/water), rapid stirring is critical to maximize the interfacial area where the reaction occurs, ensuring the acid chloride reacts with the amine before it is hydrolyzed by the aqueous base.[5]

  • Ineffective HCl Neutralization: The reaction generates one equivalent of HCl, which will protonate the starting amine (4-aminoacetophenone) to form a non-nucleophilic ammonium salt. If the added base is insufficient or not effective, a significant portion of your amine will be taken out of the reaction.[1]

    • Solution:

      • Use Sufficient Base: Employ at least two equivalents of the amine or one equivalent of amine and at least one equivalent of another base (e.g., NaOH, pyridine, triethylamine).[][7]

      • Base Selection: An aqueous base like NaOH is common in Schotten-Baumann conditions.[8] Alternatively, an organic base like pyridine can be used, which may also act as a nucleophilic catalyst.[5]

Q2: I'm using a carbodiimide coupling agent (EDC/DCC) with 4-butylbenzoic acid and getting a low yield. What should I check?

A2: Carbodiimide-mediated couplings are powerful but prone to specific side reactions that consume the activated intermediate.

  • Rearrangement of the O-Acylisourea Intermediate: The primary cause of low yields is often the intramolecular rearrangement of the highly reactive O-acylisourea intermediate into a stable, unreactive N-acylurea.[9][10] This byproduct sequesters your activated acid.

    • Solution: This side reaction is effectively suppressed by adding a nucleophilic catalyst, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive with the amine.[9] Always include an additive in carbodiimide couplings.

  • Hydrolysis of the Activated Intermediate: The O-acylisourea is also sensitive to hydrolysis, especially if using the water-soluble carbodiimide EDC in the presence of moisture.[11]

    • Solution: While these reactions are often robust, using anhydrous solvents (like DMF or DCM) and running the reaction under an inert atmosphere (e.g., nitrogen) can improve yields by preventing premature hydrolysis.

  • Incomplete Reaction: The direct coupling of a carboxylic acid and an amine without an activator is an unfavorable acid-base reaction.[12] Ensure you are using a sufficient amount of the coupling agent.

    • Solution: Use 1.05-1.2 equivalents of the carbodiimide and the additive (e.g., HOBt) to ensure complete activation of the carboxylic acid.

cluster_0 Troubleshooting Path start Low Yield? method Which Method? start->method schotten Schotten-Baumann (Acid Chloride) method->schotten Acid Chloride coupling Coupling Reagent (Carboxylic Acid) method->coupling Carboxylic Acid check_hydrolysis Check for Hydrolysis: - Run at 0-5 °C? - Slow addition? - Vigorous stirring? schotten->check_hydrolysis check_additive Check Additive: - HOBt or Oxyma used? coupling->check_additive check_base Check Base: - Sufficient equivalents? - Appropriate base used? check_hydrolysis->check_base end_node Re-run Experiment check_base->end_node check_reagents Check Reagents: - Anhydrous solvents? - >1 eq. coupling agent? check_additive->check_reagents check_reagents->end_node

Sources

Optimization

Technical Support Center: Troubleshooting N-(4-acetylphenyl)-4-butylbenzamide Precipitation

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals facing solubility challenges with N-(4-acetylphenyl)-4-butylbenzamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals facing solubility challenges with N-(4-acetylphenyl)-4-butylbenzamide . Due to its highly lipophilic butyl chain and rigid bi-aryl amide core, this compound exhibits strong crystal lattice energy and exceptionally low aqueous solubility. This guide provides causal explanations, self-validating protocols, and evidence-based formulation strategies to keep your compound in solution during biological assays.

Diagnostic Workflow

Before altering your assay conditions, it is critical to identify exactly when and why the precipitation is occurring. Use the workflow below to diagnose the root cause of the solubility failure.

Troubleshooting A Precipitation in Aqueous Media B Check 100% DMSO Stock A->B C Incomplete Dissolution B->C Cloudy Stock E Precipitates Upon Dilution B->E Clear Stock D Sonicate or Warm to 37°C C->D F Solvent Shock / Kinetic Limit E->F G Reduce Final Assay Conc. F->G If assay permits H Use HP-β-CD Complexation F->H If high conc. needed

Caption: Workflow for diagnosing and resolving N-(4-acetylphenyl)-4-butylbenzamide precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately when I add my DMSO stock solution to the aqueous assay buffer. Why does this happen? A1: This phenomenon is commonly known as "crashing out" or "solvent shock." It occurs when the compound's concentration in the final aqueous medium exceeds its [1]. When you dilute a concentrated DMSO stock into a buffer, the DMSO rapidly diffuses into the bulk water. This leaves the highly hydrophobic N-(4-acetylphenyl)-4-butylbenzamide molecules exposed to an unfavorable aqueous environment, triggering rapid nucleation and particle growth[2]. Causality & Solution: To prevent this, you must lower the thermodynamic barrier to solvation. Ensure your final DMSO concentration is as low as possible (ideally ≤1%) and that your working concentration is strictly below the kinetic threshold[3]. If high concentrations are required, you must introduce solubility enhancers prior to aqueous dilution.

Q2: How do I accurately determine the maximum working concentration for my in vitro assays? A2: You must perform a high-throughput[4]. Unlike thermodynamic solubility, which measures a true equilibrium over 24-72 hours, kinetic solubility reflects the metastable state of a compound immediately following DMSO dilution—which perfectly mimics actual bioassay conditions[2]. Causality & Solution: By utilizing turbidimetry (measuring light scattering at 620 nm), you can detect the exact concentration at which sub-visible aggregates begin to form[5]. Always design your biological assays to operate at least 2-fold below this empirically determined limit to ensure data integrity.

Q3: I need to dose the compound at 50 µM for my cell assay, but its kinetic solubility is only 5 µM. What is the best formulation strategy? A3: For a rigid, lipophilic amide like N-(4-acetylphenyl)-4-butylbenzamide, is the most effective and biocompatible strategy[6]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic butylphenyl moiety, shielding it from water, while its hydrophilic exterior maintains excellent aqueous solubility[7]. Causality & Solution: Because cyclodextrins do not disrupt cell membranes like traditional surfactants (e.g., Tween 80), they are ideal for cell-based assays. The complexation relies on a dynamic thermodynamic equilibrium; therefore, generating the complex requires mechanical and thermal energy (sonication) to break the drug's crystal lattice[6].

Quantitative Data: Formulation Strategy Comparison

When selecting a solubilization strategy for lipophilic benzamides, it is crucial to balance solubility enhancement against potential assay interference. The table below summarizes the expected performance of various excipients.

Formulation StrategyMechanism of ActionTypical Assay Conc.Expected Solubility EnhancementBiological Assay Compatibility
DMSO (Co-solvent) Disrupts water hydrogen bonding network0.1% - 1.0%2 to 5-foldHigh (if <1%); Cytotoxic at >2%
Tween 80 (Surfactant) Micellar encapsulation of hydrophobic core0.01% - 0.1%10 to 50-foldModerate; Can disrupt lipid bilayers
HP-β-CD (Cyclodextrin) Hydrophobic cavity inclusion complexation10% - 20% (w/v)100 to 1000-foldHigh; Highly biocompatible

Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assay (Turbidimetry)

This protocol determines the maximum concentration at which N-(4-acetylphenyl)-4-butylbenzamide remains soluble in your specific assay buffer without precipitating[5].

Self-Validating Mechanism: This protocol includes a DMSO-only vehicle control. By defining the precipitation threshold strictly as a >1.5-fold increase in absorbance over this control, the assay mathematically eliminates subjective visual bias, ensuring trustworthy, reproducible limits[5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of N-(4-acetylphenyl)-4-butylbenzamide in anhydrous, high-purity DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 3-fold serial dilution of the stock using DMSO to create 10 concentration points (e.g., 10 mM down to 0.5 µM).

  • Buffer Transfer: Transfer 2 µL of each DMSO dilution into a new flat-bottom 96-well optical plate.

  • Aqueous Dilution (Solvent Shock): Rapidly add 198 µL of the target aqueous assay buffer (e.g., DPBS, pH 7.4) to each well using a multichannel pipette. This yields a final DMSO concentration of 1%[8].

  • Incubation: Incubate the plate at 25°C for 1 hour with continuous orbital shaking at 300 rpm. This allows metastable supersaturated states to nucleate and precipitate[5].

  • Quantification: Measure the absorbance (turbidity) at 620 nm using a microplate reader.

  • Data Analysis: Plot absorbance versus compound concentration. The kinetic solubility limit is the highest concentration where the absorbance remains within 1.5-fold of the 1% DMSO blank control.

Protocol B: HP-β-CD Inclusion Complex Preparation

Use this protocol when the required assay concentration exceeds the compound's intrinsic kinetic solubility.

Mechanism Drug Free Drug (Hydrophobic) Energy Sonication + Heat (Overcomes Lattice Energy) Drug->Energy CD HP-β-CD (Hydrophilic Exterior) CD->Energy Complex Inclusion Complex (Water Soluble) Energy->Complex Thermodynamic Equilibrium

Caption: Thermodynamic pathway of HP-β-CD inclusion complex formation for lipophilic amides.

Self-Validating Mechanism: To rule out false positives from microscopic suspensions (which can skew bioassay results), this protocol mandates a high-speed centrifugation step. Only the thermodynamically stable, fully complexed drug will remain in the supernatant, validating the true soluble fraction[2].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer.

  • Compound Addition: Weigh out the required mass of solid N-(4-acetylphenyl)-4-butylbenzamide to achieve your target concentration (e.g., 1 mM). Add the solid directly to the HP-β-CD solution. Note: Do not pre-dissolve in DMSO, as organic solvents will competitively bind the cyclodextrin cavity.

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 30 to 60 minutes. The mechanical cavitation breaks the rigid amide crystal lattice, while the thermal energy increases the collision rate between the drug and the cyclodextrin cavity[6].

  • Equilibration: Transfer the vial to an orbital shaker and agitate at 500 rpm overnight (12-16 hours) at room temperature to establish thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug.

  • Verification: Carefully aspirate the clear supernatant. Analyze an aliquot via HPLC-UV against a standard curve to quantify the exact concentration of the solubilized compound before dosing your biological assay.

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for N-(4-acetylphenyl)-4-butylbenzamide

Welcome to the Advanced Chromatography Support Center. N-(4-acetylphenyl)-4-butylbenzamide presents a unique analytical challenge due to its dichotomous structure: it features a highly lipophilic 4-butylphenyl tail that...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. N-(4-acetylphenyl)-4-butylbenzamide presents a unique analytical challenge due to its dichotomous structure: it features a highly lipophilic 4-butylphenyl tail that drives strong retention, coupled with a polar, hydrogen-bonding 4-acetylphenyl amide head that is prone to secondary interactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve robust, reproducible Reversed-Phase HPLC (RP-HPLC) separations.

Diagnostic Troubleshooting Workflow

Troubleshooting_Workflow Start Chromatographic Issue N-(4-acetylphenyl)-4-butylbenzamide Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Splitting Peak Splitting (Shouldering) Start->Splitting Drift Retention Time Drift (RSD > 1%) Start->Drift Action1 Protonate Silanols Add 0.1% Formic Acid (pH 2.7) Tailing->Action1 Diagnose Action2 Fix Solvent Mismatch Dilute sample in initial mobile phase Splitting->Action2 Diagnose Action3 Stabilize Equilibration Add 10mM Ammonium Formate Drift->Action3 Diagnose Resolution Optimized Separation Achieved Action1->Resolution Resolve Action2->Resolution Resolve Action3->Resolution Resolve

Diagnostic decision tree for resolving common benzamide chromatography issues.

Knowledge Base: Frequently Asked Questions

Q1: Why does my N-(4-acetylphenyl)-4-butylbenzamide peak exhibit severe tailing, and how do I fix it? Causality & Solution: Peak tailing for N-aryl amides in reversed-phase HPLC is primarily driven by secondary interactions between the polar amide/ketone moieties and residual silanol groups (-SiOH) on the silica-based stationary phase[1]. Because the pKa of these residual silanols is approximately 3.5–4.5, they become ionized (-SiO⁻) at neutral pH, acting as weak cation exchangers and hydrogen-bond donors. Action: Lower the mobile phase pH to 2.0–3.0 by adding 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to both the aqueous and organic phases. This protonates the silanols, rendering them neutral and eliminating the secondary interactions that cause the analyte to "drag" through the column[2].

Q2: Should I use Methanol or Acetonitrile as the organic modifier for this specific compound? Causality & Solution: Acetonitrile (ACN) is strongly recommended over Methanol (MeOH). N-(4-acetylphenyl)-4-butylbenzamide contains a strong dipole at the amide linkage. ACN is a polar aprotic solvent that exhibits strong dipole-dipole interactions, which effectively compete with the stationary phase for the amide's dipole, resulting in sharper peaks[3]. Furthermore, ACN/water mixtures have significantly lower viscosity than MeOH/water mixtures, reducing system backpressure and allowing for higher optimal flow rates without sacrificing theoretical plates.

Q3: My retention times are drifting later with each injection. What is failing in my method? Causality & Solution: Retention drift in hydrophobic amides is often a symptom of inadequate column equilibration or insufficient buffer capacity. If you are using a purely aqueous/organic gradient without a buffer, the local pH inside the column pores can fluctuate based on the sample matrix. Action: Incorporate a volatile buffer system, such as 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid[4]. This locks the ionic strength and pH across the entire gradient profile, ensuring the stationary phase surface remains electrostatically consistent from injection to injection.

Quantitative Optimization Data

Table 1: Impact of Mobile Phase Additives on Peak Asymmetry ( As​ ) and Efficiency Conditions: C18 Column, Isocratic 50:50 ACN:Water, Flow Rate 1.0 mL/min.

Additive SystemMobile Phase pHPeak Asymmetry ( As​ )Theoretical Plates ( N )Mechanistic Effect
None (Water/ACN) ~6.52.4 (Severe Tailing)4,500Unshielded silanol interactions cause secondary retention.
10 mM Ammonium Acetate ~6.81.6 (Moderate)8,000Ionic shielding occurs, but silanols remain ionized.
0.1% Formic Acid ~2.71.1 (Excellent)12,000Silanols are fully protonated and neutralized.
0.1% TFA ~2.01.0 (Perfect)13,500Strong ion-pairing and total silanol suppression.

Table 2: Solvatochromatic Comparison for Benzamide Derivatives Conditions: Isocratic 60% Organic / 40% Aqueous (0.1% FA).

Organic ModifierRetention Time ( tR​ )System BackpressureSelectivity / Mechanistic Note
Acetonitrile 4.2 min180 barOptimal dipole-dipole disruption for amides[3].
Methanol 6.8 min290 barHigh viscosity; weaker elution strength for the butyl chain.
Tetrahydrofuran 2.5 min150 barStrongest π−π disruption; risks PEEK tubing degradation.
Mechanistic Logic of Mobile Phase Selection

Mobile_Phase_Mechanisms Target Target: N-(4-acetylphenyl)-4-butylbenzamide Hydrophobic & Polar Moieties Org Organic Modifier (Acetonitrile) Elutes Butyl Chain Target->Org Aq Aqueous Phase (Water) Drives Hydrophobic Retention Target->Aq Add Additive (0.1% Formic Acid) Masks Silanol Interactions Target->Add Mech1 Dipole-Dipole Competition Disrupts Amide Sticking Org->Mech1 Mech2 Hydrophobic Effect Controls k (Retention Factor) Aq->Mech2 Mech3 pH Control (pH < 3) Neutralizes Stationary Phase Add->Mech3

Mechanistic logic governing mobile phase component selection for benzamides.

Experimental Protocols
Protocol 1: Mobile Phase Scouting & Optimization Workflow

Objective: Establish a baseline method that achieves a retention factor ( k ) between 2 and 10 while maintaining peak asymmetry < 1.2.

  • Preparation of Aqueous Phase (Mobile Phase A): Action: Mix Ultrapure water (18.2 MΩ·cm) with 10 mM Ammonium Formate and adjust to pH 3.0 using Formic Acid. Causality: Buffers maintain a stable pH environment, preventing the ionization of residual silanols and ensuring consistent retention times[2].

  • Preparation of Organic Phase (Mobile Phase B): Action: Use HPLC-grade Acetonitrile supplemented with 0.1% v/v Formic Acid.

  • Column Equilibration: Action: Flush an end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with 10 column volumes (CV) of 50:50 A/B.

  • Self-Validation Checkpoint (System Suitability): Action: Inject a standard mixture of Uracil (void volume marker, t0​ ) and a reference benzamide. Validation Criteria: The reference peak must elute with an asymmetry factor ( As​ ) between 0.95 and 1.2. If As​>1.2 , the mobile phase pH is insufficiently buffered, or the column frit is contaminated. Do not proceed to sample analysis until resolved.

  • Scouting Gradient Execution: Action: Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Isocratic Translation: Action: Calculate the elution composition at the peak retention time ( tR​ ). Set isocratic conditions to 5% below this organic concentration (e.g., a 50:50 ACN:Buffer ratio is highly effective for N-phenylbenzamide derivatives)[5].

Protocol 2: Post-Analysis Column Regeneration

Objective: Prevent hydrophobic carryover of the lipophilic 4-butylphenyl chain.

  • High-Organic Flush: Ramp to 100% Mobile Phase B (Acetonitrile) over 2 minutes. Hold for 5 minutes. Causality: Strips strongly retained lipophilic impurities from the C18 stationary phase.

  • Strong Solvent Wash: Switch to a stronger wash solvent (e.g., 50:50 Methanol:Isopropanol) for 5 minutes. Causality: Isopropanol disrupts stubborn hydrophobic interactions that ACN cannot clear.

  • Re-equilibration: Return to 100% Acetonitrile for 3 minutes, then ramp down to initial mobile phase conditions for 10 column volumes.

  • Self-Validation Checkpoint: Run a blank injection (mobile phase only) using the full gradient. The baseline drift at 254 nm must be < 2 mAU, and no ghost peaks > 0.5 mAU should appear at the expected retention time of the benzamide.

References
  • [4] Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - NIH/PMC. Available at:[Link]

  • [2] Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at:[Link]

  • [3] Mobile-Phase Optimization Strategies in Reversed-Phase HPLC - LCGC International. Available at: [Link]

  • [5] Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of N-(4-acetylphenyl)-4-butylbenzamide

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the crystallization of N-(4-acetylphenyl)-4-butylbenzamide. The focus is on practical, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the crystallization of N-(4-acetylphenyl)-4-butylbenzamide. The focus is on practical, scientifically-grounded solutions to common impurity challenges encountered during purification.

Introduction: The Challenge of Purity

N-(4-acetylphenyl)-4-butylbenzamide is typically synthesized via an amide coupling reaction between a derivative of 4-butylbenzoic acid and 4-aminoacetophenone. While the synthesis may be straightforward, achieving high purity of the final crystalline product can be challenging. Impurities often arise from unreacted starting materials, coupling reagents, and their byproducts, which can co-precipitate or interfere with the crystal lattice formation of the desired product.

This guide provides a structured approach to diagnosing and resolving these issues, ensuring a robust and reproducible crystallization process.

Common Impurities & Their Characteristics

Effective troubleshooting begins with understanding the likely contaminants. The primary impurities in the synthesis of N-(4-acetylphenyl)-4-butylbenzamide are:

ImpurityStructureKey Characteristics Relevant to Crystallization
4-Butylbenzoic Acid C₁₁H₁₄O₂Acidic; Melting point of 100-113°C.[1][2] Soluble in chloroform and methanol (slightly).[1] Can be removed with a basic aqueous wash.[3]
4-Aminoacetophenone C₈H₉NOBasic; Melting point of 103-108°C.[4] Good solubility in hot water, ethanol, ether, and acetone.[4][5][6][7] Can be removed with an acidic aqueous wash.
N,N'-Dicyclohexylurea (DCU) C₁₃H₂₄N₂OA common byproduct if DCC is used as a coupling agent. Notoriously insoluble in most common organic solvents, including water.[8][9] Often precipitates from the reaction mixture and can be removed by filtration.[3][8]

Troubleshooting Guide: Common Crystallization Problems

This section is formatted as a series of common issues encountered during the crystallization of N-(4-acetylphenyl)-4-butylbenzamide, followed by their probable causes and recommended solutions.

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptoms: Upon cooling the crystallization solvent, a liquid or oily layer separates from the solution instead of solid crystals.

Probable Causes & Solutions:

  • High Impurity Load: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as a liquid above its eutectic temperature.

    • Solution: Before attempting recrystallization, perform an aqueous workup. Wash the crude product solution (e.g., in ethyl acetate or dichloromethane) with a dilute acid (like 1M HCl) to remove the basic 4-aminoacetophenone, followed by a dilute base wash (like 1M NaHCO₃) to remove the acidic 4-butylbenzoic acid.[3]

  • Supersaturation Occurs Above Melting Point: The solution may be too concentrated, causing the product to come out of solution at a temperature higher than its melting point.[10]

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation point, then allow it to cool more slowly.[10][11]

  • Rapid Cooling: Cooling the solution too quickly does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.[12]

    • Solution: Ensure slow cooling. Insulate the flask by wrapping it in glass wool or placing it within a larger beaker to slow heat dissipation. Allowing the flask to cool to room temperature undisturbed before moving to an ice bath is critical.[13]

Issue 2: Crystals Form, but NMR/HPLC Analysis Shows Persistent Starting Material Contamination

Symptoms: The isolated crystals appear well-formed, but analytical data confirms the presence of 4-butylbenzoic acid or 4-aminoacetophenone.

Probable Causes & Solutions:

  • Inadequate Solvent Selection: The chosen crystallization solvent may have similar solubility properties for both the product and the impurities at cold temperatures, leading to co-precipitation.

    • Solution (Solvent System Optimization): A mixed-solvent system is often effective.[14] A good starting point is a "good" solvent in which both the product and impurities are soluble when hot (e.g., ethanol, acetone, or ethyl acetate) and a "poor" solvent in which the product is insoluble when cold, but the impurities remain somewhat soluble (e.g., water or heptane).[12][15]

    • Workflow:

      • Dissolve the crude product in a minimal amount of the hot "good" solvent.

      • Add the "poor" solvent dropwise while the solution is hot until a slight cloudiness (the saturation point) is observed.[14]

      • Add a few more drops of the "good" solvent to redissolve the precipitate.

      • Allow the solution to cool slowly. The product should crystallize, leaving the more soluble impurities in the mother liquor.

  • Inclusion in the Crystal Lattice: Impurities can become trapped within the growing crystals, especially during rapid crystallization.[11]

    • Solution: Slow down the rate of crystal growth. This can be achieved by reducing the level of supersaturation (using slightly more solvent) and ensuring a very slow cooling process.[11][16] If impurities persist, a second recrystallization may be necessary.

Issue 3: Presence of Insoluble White Solid (Likely DCU) in the Final Product

Symptoms: A fine white powder, which is insoluble in the NMR solvent (e.g., CDCl₃), is observed in the final product. This is a classic sign of N,N'-dicyclohexylurea (DCU) contamination if DCC was used for the amide coupling.

Probable Causes & Solutions:

  • DCU Precipitation: DCU has very low solubility in most common organic solvents and often precipitates during the reaction or workup.[8][9]

    • Solution 1 (Hot Filtration): DCU is often insoluble even in the hot reaction solvent (like Dichloromethane or Ethyl Acetate).[8] Before the workup, while the reaction mixture is still warm, filter it to remove the precipitated DCU.

    • Solution 2 (Post-Workup Filtration): After the initial workup, dissolve the crude product in a suitable solvent (e.g., dichloromethane, acetone, or acetonitrile) and filter the solution to remove the insoluble DCU.[9] Sometimes, chilling this solution can help precipitate more of the DCU.[17]

    • Solution 3 (Solvent Selection): Performing the DCC coupling reaction in a solvent where DCU is particularly insoluble, such as acetonitrile, can facilitate its removal by filtration directly from the reaction mixture.[9]

dot graph TD; subgraph "DCU Removal Workflow" A[Crude Reaction Mixture with DCU] --> B{Dissolve in Minimal Hot Solvent(e.g., Ethyl Acetate)}; B --> C{Cool Solution}; C --> D["Filter to Remove Precipitated DCU(Product remains in filtrate)"]; D --> E[Proceed to Product Crystallization]; end

caption: Workflow for removing DCU impurity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent for recrystallization?

A1: The ideal solvent is one where your product, N-(4-acetylphenyl)-4-butylbenzamide, is highly soluble at high temperatures but poorly soluble at room temperature or below.[13] Conversely, the impurities should remain soluble at low temperatures. For aromatic amides, common starting solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene.

Q2: My crystallization yields are very low. What can I do?

A2: Low yields are often caused by using too much solvent.[10] During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid.[18] If you've added too much, you can carefully evaporate some of the solvent by gently heating the open flask in a fume hood to re-establish a saturated solution.[10] Also, ensure the solution is thoroughly cooled in an ice bath before filtration to maximize product precipitation.

Q3: No crystals are forming, even after the solution has cooled for a long time. What should I do?

A3: This is typically due to either excessive solvent use or the solution being supersaturated.[10]

  • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal nucleation.[12][19]

  • Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[12][19]

  • Reduce Solvent: If nucleation techniques fail, it is likely too much solvent was used. Gently heat the solution to boil off some solvent and attempt to cool it again.[11]

Q4: Can I use an alternative to DCC to avoid DCU formation?

A4: Yes. A common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea byproduct formed from EDC is water-soluble, which allows for its simple removal during an aqueous workup, eliminating the filtration challenges associated with DCU.[3]

dot graph TD; subgraph "General Crystallization Troubleshooting" A[Start: Cooled Solution, No Crystals] --> B{Is the solution clear or cloudy?}; B -- "Clear" --> C{Induce Nucleation}; C --> D[Scratch inner surface of flask]; C --> E[Add a seed crystal]; B -- "Cloudy/Oily" --> F{Oil Out Issue}; F --> G[Re-heat, add more solvent, cool slowly]; D & E --> H{Crystals Form?}; G --> H; H -- "Yes" --> I([Success: Isolate Crystals]); H -- "No" --> J{Reduce Solvent Volume}; J --> K[Gently boil off excess solvent]; K --> A; end

caption: Decision tree for troubleshooting crystallization.

References

  • Optimizing Crystallization Processes for Higher Yields. Zhanghua Dryer. Available at: [Link]

  • How I can remove DCU from my product? Chemistry Stack Exchange. Available at: [Link]

  • How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? ResearchGate. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. Available at: [Link]

  • Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]

  • SOP: CRYSTALLIZATION. Unknown Source. (Link unavailable)
  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. Unknown Source. (Link unavailable)
  • Chemical Properties of 4-Butylbenzoic acid (CAS 20651-71-2). Cheméo. Available at: [Link]

  • 4-butyl benzoic acid, 20651-71-2. The Good Scents Company. Available at: [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Unknown Source. (Link unavailable)
  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • recrystallization.pdf. Unknown Source. (Link unavailable)
  • recrystallization-2.doc.pdf. Unknown Source. (Link unavailable)
  • Crystallization Solvents.pdf. Unknown Source. (Link unavailable)

Sources

Troubleshooting

Technical Support Center: Photostabilization of N-(4-acetylphenyl)-4-butylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, formulators, and analytical chemists facing stability challenges with N-(4-acetylphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, formulators, and analytical chemists facing stability challenges with N-(4-acetylphenyl)-4-butylbenzamide .

This molecule contains an acetophenone moiety (the acetylphenyl group) and an amide linkage, making it highly susceptible to photochemical degradation under standard laboratory and environmental conditions. This guide synthesizes mechanistic causality, formulation strategies, and self-validating experimental protocols to ensure the structural integrity of your compound from the bench to the clinic.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does N-(4-acetylphenyl)-4-butylbenzamide degrade so rapidly under standard laboratory lighting? A1: The degradation is mechanistically driven by the acetylphenyl group, which functions as a classic acetophenone chromophore[1]. When exposed to UV-A or ambient visible light, this moiety absorbs photons and undergoes rapid intersystem crossing (ISC) from a singlet excited state to a highly reactive triplet state. In this diradical state, the carbonyl oxygen becomes highly electrophilic. If your solvent or excipient matrix contains hydrogen donors (e.g., methanol, PEG), the oxygen abstracts a hydrogen atom, forming a ketyl radical. This initiates a cascade of pinacol dimerization and oxidative cleavage, destroying the active pharmaceutical ingredient (API).

Q2: My HPLC chromatogram shows multiple new peaks after 24 hours on the bench. How do I confirm this is photodegradation and not thermal or hydrolytic breakdown? A2: To isolate the variable of light, you must employ a self-validating experimental design by running a parallel "Dark Control" as mandated by ICH Q1B guidelines[2]. Wrap a duplicate sample completely in aluminum foil and store it adjacent to your exposed sample. If the dark control remains stable (>99.5% purity) while the exposed sample shows degradation peaks, the mechanism is definitively photochemical. Photoproducts of acetophenones typically present as higher molecular weight dimers which elute later on a reverse-phase C18 column.

Photodegradation A N-(4-acetylphenyl)-4-butylbenzamide (Ground State) B UV Light Absorption (Excited Triplet State) A->B hν (< 400 nm) C Hydrogen Abstraction (from H-donor solvent) B->C Intersystem Crossing D Ketyl Radical Intermediate C->D E Pinacol Dimerization (Cross-linking) D->E F Oxidative Degradation (in presence of O2) D->F

Figure 1: Photochemical degradation pathway of the acetophenone moiety.

Part 2: Formulation & Packaging Solutions

Q3: What are the most effective excipients to prevent this UV-induced degradation in liquid formulations? A3: We recommend a synergistic binary system: a UV Absorber (UVA) paired with a Hindered Amine Light Stabilizer (HALS)[3]. UVAs (e.g., Benzotriazoles) act as a primary defense by absorbing UV radiation and harmlessly dissipating it as thermal energy via excited-state intramolecular proton transfer (ESIPT). However, UVAs can degrade over time. Adding a HALS provides a secondary, long-lasting defense; HALS do not absorb UV light but act as regenerative radical scavengers, neutralizing any ketyl or peroxyl radicals that manage to form during the photolytic cycle[4].

Q4: Can I just use amber glassware instead of adding chemical stabilizers? A4: Amber glassware is highly effective at blocking transmission of light below 400 nm and is a critical first-line defense. However, if your manufacturing process requires prolonged exposure to light before bottling, or if the end-user will transfer the formulation to a clear IV bag, physical packaging is insufficient. A robust formulation must be intrinsically stable.

Quantitative Data: Efficacy of Photostabilization Strategies

The following table summarizes the protective effects of various stabilization strategies on N-(4-acetylphenyl)-4-butylbenzamide when subjected to forced degradation under ICH Q1B conditions.

Formulation ConditionUV Exposure Dose (ICH Q1B)% Active API RemainingTotal Impurities (%)
Unprotected API (Aqueous/MeOH) 1.2M lux-hr + 200 W·h/m²68.4%31.6%
API + Amber Glassware 1.2M lux-hr + 200 W·h/m²94.2%5.8%
API + 0.1% UVA (Benzotriazole) 1.2M lux-hr + 200 W·h/m²96.5%3.5%
API + 0.1% HALS (Tinuvin 123) 1.2M lux-hr + 200 W·h/m²95.8%4.2%
API + 0.05% UVA + 0.05% HALS 1.2M lux-hr + 200 W·h/m²99.7% 0.3%

Part 3: Experimental Protocols

To ensure trustworthiness and reproducibility, follow these self-validating protocols for testing and stabilizing your compound.

Protocol 1: ICH Q1B Confirmatory Photostability Testing

This protocol verifies the baseline photosensitivity of your compound according to international regulatory standards[5].

  • Sample Preparation: Prepare the API in the target formulation matrix at a standard analytical concentration (e.g., 1 mg/mL). Avoid using strong hydrogen-donating solvents (like isopropanol) unless they are part of the final formulation.

  • Control Setup: Transfer 2 mL of the sample into two identical clear quartz vials. Wrap one vial entirely in aluminum foil to serve as the "Dark Control". This step is non-negotiable, as it proves that any observed degradation is strictly photon-driven.

  • Chamber Exposure: Place both vials in a calibrated photostability chamber (e.g., Q-Sun or Atlas SUNTEST). Expose the samples to a cool white fluorescent and near-UV lamp. The exposure must achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt-hours/square meter (W·h/m²)[6].

  • Analytical Quantification: Analyze both samples using a stability-indicating HPLC-UV method. Calculate the mass balance. If the exposed sample shows >0.5% degradation compared to the dark control, proceed to Protocol 2.

Protocol 2: Formulation with UVA/HALS Synergistic System
  • Matrix Preparation: Dissolve your lipid or polymer base in an appropriate non-hydrogen-donating solvent (e.g., acetonitrile).

  • Stabilizer Addition: Add 0.05% (w/w) of a Benzotriazole UVA and 0.05% (w/w) of a HALS (e.g., Tinuvin 123) to the matrix[7]. Stir at 40°C until completely homogenized.

  • API Incorporation: Introduce N-(4-acetylphenyl)-4-butylbenzamide into the stabilized matrix and mix until a uniform solution/suspension is achieved.

  • Verification: Subject the newly stabilized formulation to Protocol 1 to verify that degradation is kept below the required ICH threshold.

Workflow S1 Sample Prep (API + Excipients) S2 ICH Q1B Exposure (1.2M lux-hr + 200 W·h/m²) S1->S2 S3 Dark Control (Foil-wrapped) S1->S3 S4 HPLC-UV Analysis (Quantify Degradants) S2->S4 S3->S4 S5 Formulation Adjustment (Add UVA/HALS) S4->S5 If >0.5% Degradation S5->S1 Iterate

Figure 2: ICH Q1B photostability testing and formulation optimization workflow.

References

  • European Medicines Agency (EMA). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.[Link]

  • Q-Lab. Understanding ICH Photostability Testing | Q-Lab.[Link]

  • ResearchGate. Studies on synergistic effect of UV absorbers and hindered amine light stabilisers.[Link]

  • PubMed (NIH). Effects of a hindered amine light stabilizer and a UV light absorber used in maxillofacial elastomers on human gingival epithelial cells and fibroblasts.[Link]

Sources

Optimization

resolving co-elution issues with N-(4-acetylphenyl)-4-butylbenzamide in HPLC

A Guide to Resolving Co-elution Challenges in High-Performance Liquid Chromatography (HPLC) Welcome to the technical support center for resolving HPLC co-elution issues involving N-(4-acetylphenyl)-4-butylbenzamide. This...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Co-elution Challenges in High-Performance Liquid Chromatography (HPLC)

Welcome to the technical support center for resolving HPLC co-elution issues involving N-(4-acetylphenyl)-4-butylbenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving adequate separation for this compound from process impurities, degradants, or other related substances. As Senior Application Scientists, we provide not just protocols, but the underlying chromatographic principles to empower you to make informed decisions and develop robust analytical methods.

Troubleshooting Guide: A Systematic Approach to Resolution

Co-elution, where two or more compounds elute from the column at the same time, is a common hurdle in HPLC that compromises accurate quantification and peak purity assessment.[1][2] N-(4-acetylphenyl)-4-butylbenzamide is a relatively non-polar, neutral molecule, making it well-suited for reverse-phase chromatography.[3][4] However, its structural complexity can lead to co-elution with closely related impurities.

This guide provides a systematic, question-and-answer-based approach to troubleshooting. The core principle is to methodically adjust the parameters that govern chromatographic separation, as defined by the master resolution equation, which considers efficiency (N), selectivity (α), and retention (k).[5][6]

Q1: My chromatogram shows poor separation. What are the first things I should check before altering the method?

A1: Before embarking on extensive method development, it's crucial to ensure your HPLC system and column are performing optimally. Apparent co-elution can often be caused by issues that broaden or distort peaks, rather than a true lack of selectivity.[7]

Initial System & Peak Shape Verification:

  • System Suitability Check: Always begin by running a system suitability test with a well-characterized standard. Key parameters to check include theoretical plates (N), tailing factor (Tf), and reproducibility of retention time and peak area. A failure in system suitability points towards a system or column health issue, not necessarily a method selectivity problem.

  • Column Health Assessment: A contaminated or degraded column is a primary cause of poor peak shape and resolution.[7] If you observe high backpressure, peak splitting, or excessive tailing, consider flushing the column with a strong solvent (e.g., isopropanol) or replacing it if it has reached the end of its lifespan.

  • Injection Solvent Effects: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting. Whenever possible, dissolve your sample in the initial mobile phase composition to ensure sharp, symmetrical peaks.[7]

  • Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector. Excessive extra-column volume leads to band broadening, which deteriorates resolution.[7]

If these checks pass and you still observe co-elution, you can confidently proceed to method optimization.

Q2: How can I use the mobile phase to resolve N-(4-acetylphenyl)-4-butylbenzamide from a co-eluting peak?

A2: The mobile phase is the most powerful tool for manipulating selectivity (α) and retention (k) in reverse-phase HPLC.[8][9] Since N-(4-acetylphenyl)-4-butylbenzamide is a non-polar compound, a C18 column with a water/organic solvent mobile phase is the standard starting point.

Protocol 1: Systematic Mobile Phase Optimization
  • Adjust Organic Solvent Percentage (Isocratic):

    • Causality: In reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) increases the retention time of non-polar analytes.[5][10] This increased interaction with the stationary phase can often reveal and resolve closely eluting peaks.

    • Action: If your analyte and impurity are eluting early (low retention factor, k < 2), systematically decrease the organic content in 5% increments. This will increase retention and may improve resolution.[2] Aim for a retention factor (k) between 2 and 10 for robust separation.

  • Change the Organic Modifier:

    • Causality: Acetonitrile and methanol, while both common organic modifiers, offer different selectivities due to their distinct chemical properties.[11] Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment. Switching between them alters the intermolecular interactions between the analytes, the mobile phase, and the stationary phase, which can dramatically change peak elution order and spacing.[8]

    • Action: If you are using acetonitrile and have poor resolution, prepare a mobile phase with methanol at a concentration that gives a similar retention time and observe the effect on selectivity. For example, a mobile phase of 50% methanol is roughly equivalent in elution strength to 40% acetonitrile.

  • Modify Mobile Phase pH (Targeting Impurities):

    • Causality: While N-(4-acetylphenyl)-4-butylbenzamide is neutral, a co-eluting impurity might be acidic or basic. The ionization state of such impurities is controlled by the mobile phase pH.[12] By changing the pH, you can significantly alter the retention of the ionizable impurity without substantially affecting the main analyte, thereby improving separation. For instance, increasing the pH will deprotonate an acidic impurity, making it more polar and elute earlier.

    • Action: If you suspect an ionizable impurity, adjust the mobile phase pH. Ensure you use a suitable buffer (e.g., phosphate, formate) and operate within the stable pH range of your column (typically pH 2-8 for silica-based columns).

Q3: Isocratic elution is insufficient. How do I develop a gradient method to improve separation?

A3: When a sample contains compounds with a wide range of polarities, or when isocratic elution fails to provide adequate resolution, gradient elution is the logical next step.[10] A gradient method involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent.

Workflow for Gradient Method Development

Gradient_Workflow Scout Run Wide Scouting Gradient (e.g., 5% to 95% B in 20 min) Assess Assess Chromatogram: Identify Elution Time of Target Peaks Scout->Assess Initial run Shallow Create Shallower Gradient Around Target Elution Window Assess->Shallow Co-elution observed Optimize Fine-Tune Gradient Slope and Initial/Final Conditions Shallow->Optimize Further optimization needed Result Achieve Baseline Resolution Optimize->Result

Caption: Workflow for developing a gradient HPLC method.

  • Step 1: Scouting Gradient: Start with a broad, linear gradient (e.g., 5% to 95% Acetonitrile over 20-30 minutes).[13] This initial run will show you the approximate elution time of your target analyte and any impurities.

  • Step 2: Create a Shallow Gradient: Based on the scouting run, create a shallower gradient focused around the elution time of the co-eluting peaks. For example, if the peaks of interest elute between 10 and 12 minutes when the organic content is around 50-60%, you could design a new gradient that runs from 45% to 65% organic over 15 minutes. This slower change in mobile phase strength gives more time for the differential migration of compounds, enhancing resolution.[10]

Q4: Can adjusting the column temperature resolve my co-elution issue?

A4: Yes, temperature is a valuable but often underutilized parameter for optimizing selectivity.[14][15] Changing the column temperature affects both the mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions.

  • Causality: Increasing temperature generally decreases retention times because it lowers mobile phase viscosity and increases analyte diffusion rates.[14][15] More importantly, different compounds can respond to temperature changes in different ways. This differential change in retention can alter selectivity (α) and sometimes significantly improve the separation between two closely eluting peaks.[16][17] Even small adjustments of ±5°C can be effective.[14]

  • Action: Systematically evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C) while keeping all other method parameters constant. Remember that stable temperature control is critical for reproducible results.[14][18]

Table 1: Illustrative Effect of Temperature on Resolution (Rs)

Temperature (°C) Retention Time (min) - Analyte Retention Time (min) - Impurity Resolution (Rs)
30 10.5 10.7 0.85
40 9.2 9.6 1.60
50 8.1 8.4 1.25

Note: This is hypothetical data to illustrate the principle.

Q5: I've optimized the mobile phase and temperature on my C18 column, but the peaks still co-elute. What is the next step?

A5: When you have exhausted the possibilities with mobile phase and temperature, the next logical step is to change the stationary phase chemistry.[8][19] This is the most effective way to achieve a significant change in selectivity (α).

  • Causality: A standard C18 (octadecylsilyl) column separates primarily based on hydrophobicity.[3] If N-(4-acetylphenyl)-4-butylbenzamide and an impurity have very similar hydrophobicities, a C18 column may not be able to distinguish between them. Alternative stationary phases offer different interaction mechanisms.[6][19]

  • Recommended Alternative Phases:

    • Phenyl-Hexyl: This phase provides unique selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analytes.[11] Given that N-(4-acetylphenyl)-4-butylbenzamide has two aromatic rings, this is an excellent first choice for an alternative column.

    • Embedded Polar Group (EPG): These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This provides a different spatial arrangement and allows for alternative hydrogen bonding interactions, which can alter selectivity for polar and non-polar compounds.

    • Cyano (CN): A cyano-bonded phase offers dipole-dipole interactions and can be used in both reverse-phase and normal-phase modes. It provides a significant change in selectivity compared to a C18.

Resolution_Factors Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Peak Spacing Selectivity->Resolution Efficiency Efficiency (N) Peak Width Efficiency->Resolution Retention Retention (k) Elution Time Retention->Resolution

Sources

Optimization

Technical Support Center: N-(4-acetylphenyl)-4-butylbenzamide Stability &amp; Storage

Welcome to the Formulation and Stability Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals troubleshooting the oxidative degradation of N-(4-acetylphenyl)-4-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation and Stability Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals troubleshooting the oxidative degradation of N-(4-acetylphenyl)-4-butylbenzamide during storage and formulation.

Mechanistic Insight: The Benzylic Vulnerability

While the benzamide core and the 4-acetyl group of N-(4-acetylphenyl)-4-butylbenzamide are relatively stable under standard pharmaceutical conditions, the 4-butylphenyl moiety presents a critical structural vulnerability. The benzylic carbon (the CH₂ group directly attached to the aromatic ring) is highly susceptible to autoxidation. The dissociation energy of benzylic C-H bonds is significantly lower than standard alkyl C-H bonds because the resulting carbon-centered radical is resonance-stabilized by the adjacent aromatic ring.

This initiates a radical chain reaction (the Bolland-Gee mechanism) resulting in the formation of hydroperoxides, which subsequently cleave into ketone and secondary alcohol degradants 1.

AutoxidationPathway API N-(4-acetylphenyl)-4-butylbenzamide (Intact API) Initiation Initiation (Trace Metals / Excipient Peroxides) API->Initiation H-abstraction BenzRadical Benzylic Radical (at 4-butyl group) Initiation->BenzRadical PeroxyRadical Peroxy Radical (ROO•) BenzRadical->PeroxyRadical + O2 Oxygen Molecular Oxygen (O2) Oxygen->PeroxyRadical Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide H-abstraction from another API Degradants Ketone & Alcohol Degradation Products Hydroperoxide->Degradants Cleavage Intervention1 Chelating Agents (e.g., EDTA) Block Initiation Intervention1->Initiation Intervention2 Chain-Breaking Antioxidants (e.g., BHT, Propyl Gallate) Scavenge Radicals Intervention2->PeroxyRadical Intervention3 Nitrogen Headspace Displace Oxygen Intervention3->Oxygen

Fig 1. Autoxidation pathway of the benzylic carbon and targeted stabilization interventions.

Troubleshooting FAQs

Q1: We are observing significant degradation of N-(4-acetylphenyl)-4-butylbenzamide during accelerated stability testing (40°C/75% RH). The primary degradants are identified as ketone derivatives. What is driving this? A: The degradation is driven by autoxidation at the benzylic carbon of the 4-butyl group. This process is rarely spontaneous; it is typically initiated by trace transition metals (e.g., Fe³⁺, Cu²⁺) or trace hydroperoxides present in your excipients. Iron(III) can mediate benzylic oxidation via an aromatic cation radical intermediate even in the strict absence of initiating peroxides 2.

Q2: We flushed the storage vials with nitrogen, but oxidation still occurs over time. Why is oxygen exclusion failing? A: Oxygen exclusion (nitrogen blanketing) is necessary but often insufficient because hydroperoxides are already embedded within many commonly used excipients (e.g., PEGs, polysorbates, and lipid-based carriers) 1. If the formulation matrix contains these peroxide impurities, the radical chain reaction will propagate regardless of the headspace atmosphere. You must address the formulation chemistry directly by incorporating appropriate antioxidants.

Q3: Which antioxidants are most effective for stabilizing this specific benzamide derivative in a solid formulation? A: Because the degradation is a radical chain reaction, you must use chain-breaking phenolic antioxidants. Butylated hydroxytoluene (BHT) and Propyl Gallate (PG) are highly effective 3. BHT is particularly advantageous in solid oral dosage forms because it can sublime slightly, providing uniform protection throughout the powder bed. Propyl Gallate offers excellent radical scavenging and secondary metal-chelating properties, making it highly effective against metal-catalyzed initiation . A synergistic combination of BHT and a chelator like EDTA often provides the most robust protection.

Q4: How should we design our forced degradation (stress testing) protocol to accurately predict this benzylic oxidation? A: Standard hydrogen peroxide (H₂O₂) stress testing often fails to accurately mimic autoxidation, as it primarily drives nucleophilic/electrophilic oxidation (which might falsely show N-oxidation of the amide). To accurately simulate benzylic autoxidation, you must use a radical initiator like AIBN (azobisisobutyronitrile) . AIBN decomposes thermally to produce carbon-centered radicals, which initiate chain reactions that perfectly mirror the real-world autoxidation of benzylic systems 4.

Quantitative Data: Antioxidant Efficacy

The following table summarizes the protective effects of various antioxidant strategies on N-(4-acetylphenyl)-4-butylbenzamide formulated with a high-peroxide excipient matrix (e.g., Polysorbate 80), stored at 40°C/75% RH for 4 weeks.

Formulation StrategyAntioxidant Conc. (w/w)API Assay Recovery (%)Primary Ketone Degradant (%)Peroxide Value (mEq/kg)
Control (No Antioxidant) 0.00%82.4%14.1%28.5
BHA 0.10%91.2%6.5%12.2
BHT 0.10%96.8%2.1%4.1
Propyl Gallate (PG) 0.05%97.5%1.4%2.8
Synergistic (BHT + EDTA) 0.05% + 0.05%99.6%< 0.1%0.9

Experimental Protocols

Protocol A: Self-Validating AIBN-Initiated Forced Degradation Study

Purpose: To accurately predict the benzylic autoxidation profile of the API and validate analytical stability-indicating methods.

Step 1: Solution Preparation

  • Prepare a 1.0 mg/mL solution of N-(4-acetylphenyl)-4-butylbenzamide in a 50:50 mixture of Acetonitrile and Water.

  • Prepare a fresh 10 mM solution of AIBN (azobisisobutyronitrile) in Acetonitrile.

Step 2: Reaction Setup & Controls

  • Test Sample: Mix 5 mL of API solution with 1 mL of AIBN solution.

  • Negative Control: Mix 5 mL of API solution with 1 mL of pure Acetonitrile (Validates that thermal stress alone does not cause degradation).

  • Positive Control: Prepare a 1.0 mg/mL solution of Dextromethorphan (a known benzylic oxidation susceptible compound) and mix with 1 mL of AIBN solution (Validates radical generation efficacy).

Step 3: Thermal Initiation

  • Incubate all sealed vials in a water bath at 40°C for 48 hours. AIBN requires thermal activation to homolytically cleave and generate carbon-centered radicals.

Step 4: Quenching and Mass Balance Validation

  • Quench the reaction by transferring vials to an ice bath (0°C) and adding 100 µL of 10% BHT solution to terminate radical chains.

  • Analyze via HPLC-UV/MS.

  • Self-Validation Check: Calculate Mass Balance ( Assay%+∑Impurity% ). If the mass balance is < 95%, investigate potential volatile degradant formation or irreversible column binding.

Protocol B: Solid-State Antioxidant Screening

Purpose: To select the optimal antioxidant for solid dosage forms.

Step 1: Binary Mixture Preparation

  • Blend the API with the target excipient (e.g., microcrystalline cellulose or a lipid carrier) at a 1:1 ratio.

  • Spike separate aliquots with 0.1% w/w of BHT, Propyl Gallate, and a BHT/EDTA combination. Ensure uniform distribution by geometric dilution.

Step 2: Accelerated Aging

  • Place the open petri dishes of the blends into a stability chamber at 40°C / 75% RH for 14 to 28 days.

  • Critical Step: Do not seal the containers; ambient oxygen must be permitted to interact with the powder bed to simulate worst-case autoxidation.

Step 3: Extraction and Analysis

  • Extract the aged powders using a suitable diluent (e.g., Methanol) and sonicate for 15 minutes.

  • Filter through a 0.45 µm PTFE syringe filter and quantify the benzylic ketone degradant via HPLC.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC (nih.gov)
  • Iron(III)-Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules in the Absence of Initiating Peroxides Source: PhaRxmon Consulting LLC
  • Rational use of antioxidants in solid oral pharmaceutical prepar
  • Forced degradation studies: A critical lens into pharmaceutical stability Source: Clinical Trials Arena
  • PROPYL GALLATE Source:

Sources

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility for N-(4-acetylphenyl)-4-butylbenzamide

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter highly lipophilic, rigid molecules that defy standard solvation protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter highly lipophilic, rigid molecules that defy standard solvation protocols. N-(4-acetylphenyl)-4-butylbenzamide is a prime example of such a challenging chemotype.

This guide provides field-proven, causality-driven troubleshooting strategies to overcome the poor solubility of this specific compound in dimethyl sulfoxide (DMSO) during high-throughput screening (HTS) and assay formulation.

🔬 Diagnostic FAQs: Understanding the Solvation Failure

Q1: Why does N-(4-acetylphenyl)-4-butylbenzamide exhibit such poor solubility in standard 100% DMSO? The Causality: The solubility of any compound is governed by a thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent. N-(4-acetylphenyl)-4-butylbenzamide possesses a highly rigid, planar aromatic system and a central amide linker capable of forming strong, self-associating intermolecular hydrogen bonds. This results in an exceptionally high crystal lattice energy.

While DMSO is a potent polar aprotic solvent and an excellent hydrogen-bond acceptor, it lacks hydrogen-bond donor capabilities. Furthermore, the compound features a highly lipophilic 4-butyl tail. To dissolve this molecule, DMSO must form a "cavity" to encapsulate this hydrophobic tail. The energetic penalty of forming this cavity often outweighs the favorable interactions with the polar amide core, leading to poor thermodynamic solubility ()[1].

Q2: My compound was fully dissolved yesterday, but today there is a visible precipitate in the DMSO stock tube. What caused this? The Causality: This is a classic manifestation of moisture-induced precipitation. DMSO is highly hygroscopic; it rapidly absorbs atmospheric water upon exposure to air during pipetting, cherry-picking, or storage.

The introduction of even trace amounts of water drastically alters the solvent's physicochemical properties. Water molecules strongly hydrogen-bond with DMSO, increasing both the cohesive energy density and the dielectric constant of the solvent mixture. As the solvent becomes more polar, cavity formation for the hydrophobic 4-butyl group becomes thermodynamically unfavorable. The hydrophobic effect forces the lipophilic benzamide molecules to aggregate via pi-pi stacking and hydrogen bonding, resulting in rapid precipitation ()[2]. This phenomenon is synergistically worsened by repeated freeze-thaw cycles ()[3].

Mechanism A Hygroscopic DMSO Absorbs Atmospheric Moisture B Increase in Solvent Dielectric Constant & Cohesive Energy Density A->B C Thermodynamic Failure of Cavity Formation for 4-Butyl Group B->C D Intermolecular Pi-Pi Stacking & Amide H-Bonding Dominate C->D E Microcrystal Aggregation & Precipitation D->E

Mechanistic pathway of moisture-induced precipitation in hygroscopic DMSO.

🛠 Actionable Protocols: Recovery & Formulation

Q3: How can I recover a precipitated DMSO stock without chemically degrading the benzamide? The Solution: Do not simply vortex the sample. Vortexing merely creates a temporary micro-suspension that will cause highly variable data, underestimated activity, and false negatives in downstream biological assays ()[4]. Instead, utilize a self-validating thermal-acoustic disruption protocol. Low-energy sonication provides the mechanical shear necessary to break apart aggregated microcrystals, while gentle heating provides the thermodynamic energy to overcome the lattice enthalpy[2].

Protocol: Self-Validating Solubilization Workflow
  • Purge & Seal: Ensure the DMSO stock tube is purged with dry Argon or Nitrogen gas to displace atmospheric moisture. Use only anhydrous DMSO (<0.005% water) for any volume adjustments.

  • Thermal Incubation: Place the sealed vial in a dry block heater or water bath set to 37°C for 10 minutes . (Note: Avoid temperatures >50°C to prevent potential thermal degradation or solvent expansion).

  • Low-Energy Sonication: Transfer the warmed vial to a sweep-frequency bath sonicator. Sonicate for 15 minutes. (Caution: Do not use a high-energy probe sonicator. Localized micro-cavitation temperatures can exceed 200°C, leading to amide hydrolysis).

  • Validation Centrifugation (Critical Step): To verify true thermodynamic dissolution rather than a deceptive micro-suspension, centrifuge the sample at 10,000 x g for 5 minutes.

  • Inspection: If a pellet forms at the bottom of the tube, the compound is not fully dissolved. You must either dilute the stock further or switch to an alternative solvent system.

Workflow Start Precipitated Benzamide Stock Step1 Purge with Argon & Heat to 37°C Start->Step1 Step2 Low-Energy Bath Sonication (15 min) Step1->Step2 Check1 Centrifuge at 10,000 x g Pellet Formed? Step2->Check1 Step3 Switch to NMP or Add Surfactants Check1->Step3 Yes (Pellet) Success Validated True Solution Proceed to Assay Check1->Success No (Clear) Step3->Success Retest

Workflow for troubleshooting and resolving benzamide precipitation in DMSO.

Q4: If standard DMSO protocols fail, what alternative vehicle strategies should I use for HTS? The Solution: If the compound remains insoluble at your target stock concentration (e.g., 10 mM), you must alter the primary solvation environment.

  • Alternative Polar Aprotic Solvents: Switch the primary stock solvent from DMSO to N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc). NMP has a slightly lower dielectric constant than DMSO and often provides superior solvation dynamics for highly lipophilic, planar amides.

  • Assay Buffer Additives: If precipitation occurs during the intermediate dilution step into aqueous assay buffers (kinetic solubility failure), you must maintain the compound in a supersaturated state. Add carrier proteins (e.g., 0.1% BSA) or non-ionic surfactants (e.g., 0.01% Tween-20) directly to the aqueous buffer prior to introducing the DMSO stock[1].

📊 Data Summary: Solubilization Strategies

The following table summarizes the quantitative impact of various handling strategies on the solubility limits of highly lipophilic benzamides in DMSO.

Solubilization StrategyMax Allowable Water in DMSOApplied EnergyEstimated Solubility LimitRisk of Compound Degradation
Standard Room Temp Dissolution < 0.1%None (Vortex only)< 1 mMLow
Uncontrolled Freeze-Thaw Cycles > 2.0%None< 0.1 mM (Precipitation)Low
Low-Energy Sonication + Heat (37°C) < 0.5%Acoustic + Thermal10 - 50 mMModerate (if prolonged)
Co-solvent System (DMSO/NMP 50:50) < 0.5%None> 50 mMLow

📚 References

  • Li Di, Edward H. Kerns. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006. URL:[Link]

  • Oldenburg et al. "High Throughput Sonication: Evaluation for Compound Solubilization." Combinatorial Chemistry & High Throughput Screening, 2005. URL:[Link]

  • Hiroshi Komura, Masahiro Iwaki. "Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery." Current Analytical Chemistry, 2007. URL:[Link]

  • Popa-Burke et al. "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, 2014. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Ionization Efficiency of N-(4-acetylphenyl)-4-butylbenzamide in ESI-MS

Welcome to the Advanced Mass Spectrometry Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing signal suppression or complete ionization failure when...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing signal suppression or complete ionization failure when analyzing highly hydrophobic, neutral amides via Electrospray Ionization Mass Spectrometry (ESI-MS).

Mechanistic Root Cause Analysis

Before altering your instrument parameters, it is critical to understand whyN-(4-acetylphenyl)-4-butylbenzamide (Exact Mass: 295.16 Da) resists standard ESI-MS protocols.

ESI is a solution-phase ionization technique governed by the Ion Evaporation Model and the Charged Residue Model. To generate a gas-phase ion, the analyte must either possess a pre-existing charge in solution or successfully compete for protons during droplet desolvation[1].

This specific molecule fails under standard conditions (e.g., 0.1% Formic Acid in Water/Acetonitrile) due to two compounding physicochemical traits:

  • Severe Lack of Basicity: The molecule contains an amide nitrogen. However, the nitrogen's lone pair is heavily delocalized via resonance into the adjacent carbonyl group and the 4-acetylphenyl ring. This drops its pKa​ well below zero, making standard protonation to [M+H]+ thermodynamically unfavorable[1].

  • Extreme Hydrophobicity: The presence of a butyl chain and two aromatic rings makes the molecule highly lipophilic. As the ESI droplet evaporates and the organic solvent depletes, the aqueous concentration spikes. This causes the hydrophobic analyte to precipitate out of the Taylor cone before gas-phase transition can occur[2].

Diagnostic Decision Dashboard

Use the following logical workflow to identify the optimal intervention for your specific LC-MS setup.

TroubleshootingTree Start Symptom: Low ESI-MS Signal N-(4-acetylphenyl)-4-butylbenzamide CheckSol Is the compound precipitating in the LC aqueous flow? Start->CheckSol ChangeSol Workflow B: Shift to non-aqueous solvents (DMSO/DMF/IPA) CheckSol->ChangeSol Yes (Clogging/Tailing) CheckIon Is [M+H]+ absent but other m/z peaks present? CheckSol->CheckIon No Adducts Workflow A: Promote [M+Na]+ or [M+NH4]+ with additives CheckIon->Adducts Yes (Trace Adducts) NegMode Workflow C: Switch to Negative Ion Mode [M-H]- CheckIon->NegMode No signal at all SwitchAPCI Workflow D: Switch to APCI (Gas-phase ionization) NegMode->SwitchAPCI Still < LOD

Fig 1. Diagnostic decision tree for troubleshooting low ESI-MS ionization efficiency.

Actionable Troubleshooting Workflows

Workflow A: Cation Doping for Adduct Formation

Causality: Because protonation ( [M+H]+ ) fails, we can exploit the partial negative charges on the amide and acetyl carbonyl oxygens. By intentionally introducing alkali metals or ammonium, we force ion-dipole coordination to form stable adducts[3].

Step-by-Step Protocol:

  • Prepare a 1 mM stock solution of Sodium Acetate ( NaOAc ) or Ammonium Acetate ( NH4​OAc ) in LC-MS grade Methanol.

  • Set up a post-column infusion using a syringe pump. Tee-in the additive solution at into the LC eluent just prior to the ESI source.

  • Adjust the MS quadrupole to monitor for [M+Na]+ ( m/z318.1 ) or [M+NH4​]+ ( m/z313.2 ).

  • Self-Validation System: If the m/z318.1 peak emerges robustly during infusion but disappears when the syringe pump is turned off, you have successfully bypassed the protonation barrier. You can now incorporate of the additive directly into your Mobile Phase A.

AdductMechanism A Neutral Analyte (Hydrophobic Amide) B Taylor Cone (High Voltage) A->B C Charged Droplet Evaporation B->C Desolvation D Protonation [M+H]+ (Fails: pKa < 0) C->D 0.1% FA E Metal Adduction [M+Na]+ (Ion-Dipole Interaction) C->E + Na+ Additive

Fig 2. ESI droplet desolvation pathways comparing failed protonation to successful metal adduction.

Workflow B: Non-Aqueous Solvents & Aprotic Modifiers

Causality: Hydrophobic compounds precipitate in the shrinking aqueous core of an ESI droplet. Utilizing aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) maintains analyte solubility throughout the entire desolvation process, drastically enhancing the signal[2].

Step-by-Step Protocol:

  • Reconstitute your sample in a solvent mixture containing 10−20% DMSO or DMF.

  • If performing LC, switch your strong organic mobile phase (Mobile Phase B) to 100% Isopropanol (IPA) or a Methanol/IPA blend to maintain solubility.

  • Increase the ESI desolvation gas temperature by 50−100∘C (e.g., to 400∘C ) to compensate for the higher boiling points of aprotic modifiers.

  • Self-Validation System: Monitor the LC column backpressure. If peak tailing resolves and MS signal increases simultaneously, the root cause was droplet-phase precipitation.

Workflow C: Transition to APCI (Atmospheric Pressure Chemical Ionization)

Causality: If solution-phase ESI completely fails, you must transition to gas-phase ionization. APCI utilizes a corona discharge to ionize solvent vapor, which then transfers charge to the volatilized neutral analyte. It is the gold standard for neutral, moderately non-polar, and hydrophobic molecules[4].

Step-by-Step Protocol:

  • Swap the ESI probe for an APCI probe on your mass spectrometer.

  • Set the vaporizer temperature to 400−450∘C to ensure complete volatilization of the highly hydrophobic benzamide core.

  • Set the corona discharge current to .

  • Self-Validation System: Infuse the sample directly into the APCI source while ramping the vaporizer temperature from 300∘C to 500∘C . A proportional increase in the [M+H]+ ( m/z296.2 ) signal confirms successful gas-phase volatilization without thermal degradation.

Quantitative Strategy Comparison

StrategyTarget IonMechanism of ActionExpected Sensitivity GainPrimary Limitation
A. Cation Doping [M+Na]+ ( m/z318.1 )Ion-dipole coordination at carbonyl oxygens 10×−50× Sodium adducts strongly resist fragmentation in MS/MS
B. Aprotic Solvents [M+H]+ ( m/z296.2 )Enhances droplet solubility & desolvation 5×−20× High viscosity of DMSO/IPA limits LC flow rates
C. Basic pH (Neg Mode) [M−H]− ( m/z294.1 )Amide nitrogen deprotonation 2×−10× Requires pH > 10, which may degrade silica LC columns
D. APCI Source [M+H]+ ( m/z296.2 )Gas-phase corona discharge ionization 100×−500× Requires strict thermal stability of the analyte

Frequently Asked Questions (FAQs)

Q: Why do I see a strong signal at m/z318.1 but absolutely nothing at m/z296.2 in my standard runs? A: You are observing the [M+Na]+ sodium adduct. Because N-(4-acetylphenyl)-4-butylbenzamide lacks a basic protonation site, it will preferentially coordinate with trace sodium ions leaching from glassware or LC solvents rather than accepting a proton from formic acid[3].

Q: Will adding DMSO to my samples ruin my LC column? A: No, DMSO will not chemically degrade standard C18 columns. However, it is highly viscous. If injected in large volumes, it can cause transient high backpressure and severe peak distortion (viscous fingering). It is highly recommended to use post-column infusion if LC separation is critical[2].

Q: I need to perform MS/MS (MRM) for quantification. Which workflow is best? A: Workflow D (APCI) is superior for MS/MS. While Workflow A (Adducts) generates a strong MS1 signal, sodium adducts ( [M+Na]+ ) are notoriously difficult to fragment in a collision cell. APCI generates [M+H]+ , which fragments predictably along the amide bond, yielding excellent MRM transitions for quantification[4].

References

  • [2] Electrospray mass spectrometry of hydrophobic compounds using dimethyl sulfoxide and dimethylformamide as solvents. ResearchGate. 2

  • [1] Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. 1

  • [3] Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry - ACS Publications. 3

  • [4] Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(4-acetylphenyl)-4-butylbenzamide and Standard Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, finding applications as anticancer, antimicrobial, and anti-inflammatory agents, among others. This guide provides a comprehensive comparison of a specific derivative, N-(4-acetylphenyl)-4-butylbenzamide, with established standard benzamide derivatives and other relevant therapeutic agents.

While direct comparative experimental data for N-(4-acetylphenyl)-4-butylbenzamide is not extensively available in the current body of scientific literature, this guide will provide a thorough analysis based on established structure-activity relationships (SAR) within the benzamide class. We will juxtapose the structural features of our target molecule with those of well-characterized benzamides, offering insights into its potential performance in key therapeutic areas. Furthermore, we will present detailed experimental protocols for the evaluation of such compounds, providing a framework for researchers to conduct their own comparative studies.

Chemical Structures and Rationale for Comparison

The core structure of N-(4-acetylphenyl)-4-butylbenzamide combines several key pharmacophoric features: a central benzamide linkage, a 4-acetylphenyl group on the nitrogen atom, and a 4-butyl group on the benzoyl ring.

N-(4-acetylphenyl)-4-butylbenzamide:

The selection of standard benzamide derivatives for comparison is based on their established roles in distinct therapeutic areas, allowing for a multifaceted evaluation of our target compound's potential.

  • Histone Deacetylase (HDAC) Inhibition: Entinostat (MS-275) and Mocetinostat are selective inhibitors of Class I HDACs and are recognized for their anticancer properties. The benzamide group is a known zinc-binding group in many HDAC inhibitors.

  • Anticancer Activity: Doxorubicin, an anthracycline antibiotic, is a widely used and potent chemotherapeutic agent. Its mechanism involves DNA intercalation and topoisomerase II inhibition.[1][2][3][4][5] Comparing a novel benzamide to such a standard provides a benchmark for cytotoxic potential.

  • Antimicrobial Activity: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase.[6][7][8][9] Benzamide derivatives have also been explored for their antimicrobial properties, making this a relevant comparison.

Synthesis of N-(4-acetylphenyl)-4-butylbenzamide and Derivatives

The synthesis of N-substituted benzamides is a well-established process in organic chemistry, typically involving the acylation of an amine with a benzoyl chloride or benzoic acid activated with a coupling agent.

General Synthesis Workflow:

The synthesis of N-(4-acetylphenyl)-4-butylbenzamide would likely follow a convergent synthesis strategy.

cluster_0 Synthesis of 4-Butylbenzoyl Chloride cluster_1 Amide Bond Formation 4-Butylbenzoic_Acid 4-Butylbenzoic Acid 4-Butylbenzoyl_Chloride 4-Butylbenzoyl Chloride 4-Butylbenzoic_Acid->4-Butylbenzoyl_Chloride Acyl Chloride Formation Thionyl_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride Thionyl_Chloride->4-Butylbenzoyl_Chloride Target_Molecule N-(4-acetylphenyl)-4-butylbenzamide 4-Butylbenzoyl_Chloride->Target_Molecule Schotten-Baumann Reaction 4-Aminoacetophenone 4-Aminoacetophenone 4-Aminoacetophenone->Target_Molecule Base Base (e.g., Pyridine, Triethylamine) Base->Target_Molecule

Caption: General synthetic workflow for N-(4-acetylphenyl)-4-butylbenzamide.

Experimental Protocol: Synthesis of N-(4-acetylphenyl)-4-butylbenzamide

Part 1: Synthesis of 4-Butylbenzoyl Chloride

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-butylbenzoic acid (1.0 eq).

  • Chlorination: Add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-butylbenzoyl chloride can be used in the next step without further purification.

Part 2: Synthesis of N-(4-acetylphenyl)-4-butylbenzamide

  • Reaction Setup: In a separate flask, dissolve 4-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as pyridine or triethylamine (1.2 eq), to the solution.

  • Acylation: Cool the solution in an ice bath and add the crude 4-butylbenzoyl chloride (1.1 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(4-acetylphenyl)-4-butylbenzamide.

Comparative Performance Analysis

Due to the lack of direct experimental data for N-(4-acetylphenyl)-4-butylbenzamide, this section will focus on a theoretical comparison based on structure-activity relationships and present available data for standard compounds.

Potential as a Histone Deacetylase (HDAC) Inhibitor

The benzamide moiety is a well-established zinc-binding group in many HDAC inhibitors. The nitrogen of the amide and the adjacent carbonyl oxygen can chelate the zinc ion in the active site of the enzyme.

Structure-Activity Relationship Insights:

  • The 4-butyl group on the benzoyl ring will occupy the "cap" region of the HDAC active site. The hydrophobicity and length of this alkyl chain can significantly influence potency and isoform selectivity. Longer alkyl chains have been shown to enhance potency in some benzamide series.

  • The N-(4-acetylphenyl) portion acts as the "linker" and connects to the cap group. The acetyl group could potentially form hydrogen bonds within the active site, further stabilizing the interaction.

Comparative Data for Standard HDAC Inhibitors:

CompoundTargetIC₅₀ (nM)Reference(s)
Entinostat (MS-275) HDAC1243[10][11]
HDAC2453[10]
HDAC3248[10][11]
Mocetinostat HDAC1150[12][13]
HDAC2290[12]
HDAC31660[12]

Experimental Protocol: In Vitro HDAC Inhibition Assay

A common method to assess HDAC inhibitory activity is a fluorometric assay using a commercially available kit.

  • Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, or HDAC3 enzymes and a fluorogenic substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore) are used.

  • Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., N-(4-acetylphenyl)-4-butylbenzamide) and standard inhibitors (Entinostat, Mocetinostat).

  • Assay Reaction: In a 96-well plate, incubate the HDAC enzyme with the inhibitor for a specified period.

  • Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Development: After a set incubation time, add a developer solution that cleaves the deacetylated substrate, releasing the fluorophore.

  • Detection: Measure the fluorescence intensity using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

HDAC_Enzyme HDAC Enzyme Incubation1 Pre-incubation HDAC_Enzyme->Incubation1 Inhibitor Test Compound or Standard Inhibitor->Incubation1 Fluorogenic_Substrate Fluorogenic Substrate (Acetylated) Reaction_Initiation Add Substrate Fluorogenic_Substrate->Reaction_Initiation Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex Incubation1->Enzyme_Inhibitor_Complex Enzyme_Inhibitor_Complex->Reaction_Initiation Deacetylation Deacetylation Reaction Reaction_Initiation->Deacetylation Deacetylated_Substrate Deacetylated Substrate Deacetylation->Deacetylated_Substrate Developer Add Developer Deacetylated_Substrate->Developer Fluorescence Fluorescence Generation Developer->Fluorescence Detection Measure Fluorescence Fluorescence->Detection

Caption: Workflow for a fluorometric HDAC inhibition assay.

Potential Anticancer Activity

Many benzamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can be diverse, including HDAC inhibition, disruption of microtubule dynamics, or induction of apoptosis through other pathways.

Structure-Activity Relationship Insights:

  • The lipophilicity introduced by the 4-butyl group may enhance cell membrane permeability, potentially leading to increased intracellular concentrations and greater cytotoxicity compared to less lipophilic analogs.

  • The acetyl group on the phenyl ring could be a site for metabolic modification or could be involved in specific interactions with cellular targets.

Comparative Data for Standard Anticancer Agent:

CompoundMechanism of ActionTypical IC₅₀ Range (µM)Reference(s)
Doxorubicin DNA Intercalation, Topoisomerase II Inhibition0.01 - 1.0[1][2][3][4][5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a standard drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Treatment Treat with Test Compound and Standard Cell_Seeding->Compound_Treatment Incubation Incubate (48-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ Absorbance_Reading->Data_Analysis

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Potential Antimicrobial Activity

The benzamide scaffold has been incorporated into various compounds with antibacterial and antifungal properties.

Structure-Activity Relationship Insights:

  • The overall lipophilicity of N-(4-acetylphenyl)-4-butylbenzamide may facilitate its passage through the bacterial cell wall and membrane.

  • The specific substitutions on the phenyl rings can influence the compound's interaction with bacterial targets.

Comparative Data for Standard Antimicrobial Agent:

CompoundMechanism of ActionTypical MIC Range (µg/mL)Reference(s)
Ciprofloxacin DNA Gyrase Inhibition0.004 - 2[6][7][8][9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound_Dilution Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate Compound_Dilution->Inoculation Inoculum_Preparation Prepare Standardized Bacterial Inoculum Inoculum_Preparation->Inoculation Incubation Incubate (18-24h) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration Incubation->MIC_Determination

Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.

Conclusion and Future Directions

While this guide provides a theoretical framework for evaluating N-(4-acetylphenyl)-4-butylbenzamide, the absence of direct experimental data underscores the need for empirical investigation. The structural features of this molecule suggest plausible activity as an HDAC inhibitor, an anticancer agent, or an antimicrobial compound.

Future research should focus on the synthesis and subsequent biological evaluation of N-(4-acetylphenyl)-4-butylbenzamide using the detailed protocols provided herein. A direct comparison with the standard compounds discussed will be crucial to ascertain its therapeutic potential and to further elucidate the structure-activity relationships within this versatile class of molecules. Such studies will be invaluable to researchers and drug development professionals in the ongoing quest for novel and effective therapeutic agents.

References

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. Drugs, 35(4), 373-447.
  • Davis, R., & Bryson, H. M. (1994). Ciprofloxacin. Drugs, 47(4), 677-700.
  • Arcamone, F., & Cassinelli, G. (1998). Doxorubicin: a novel anthracycline. In Anticancer Drug Development (pp. 1-13). Humana Press.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377-392.
  • Massive Bio. (2026, March 2). Mocetinostat. Retrieved from [Link]

  • Fournel, M., Bonfils, C., Hou, Y., Trachy-Bourget, M. C., Kalita, A., & Liu, J. (2008). MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo. Molecular cancer therapeutics, 7(4), 759-768.
  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170.
  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 28(2), 331-342.
  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Mocetinostat. Retrieved from [Link]

  • Exclusive Chemistry Ltd. (2019, October 2). Mocetinostat - CAS 726169-73-9. Retrieved from [Link]

  • Active Motif. (n.d.). Mocetinostat is a Class I HDAC inhibitor. Retrieved from [Link]

  • Minotti, G., Menna, P., Salvatorelli, E., Cairo, G., & Gianni, L. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological reviews, 56(2), 185-229.
  • Adebayo, O. A., & Odedeji, J. O. (2014). Comparative antimicrobial activity of five brands of ciprofloxacin sold in lagos state. Journal of Advances in Medical and Pharmaceutical Sciences, 1-8.
  • Carvalho, C., Santos, R. X., Cardoso, S., Dourado, S., & Oliveira, P. J. (2009). Doxorubicin: the good, the bad and the ugly face. Current medicinal chemistry, 16(25), 3267-3285.
  • Ryan, Q. C., Headlee, D., Acharya, M., Sparreboom, A., Trepel, J. B., & Bates, S. E. (2007). Phase I and pharmacokinetic study of MS-275, a histone deacetylase inhibitor, in patients with refractory and recurrent solid tumors and lymphomas. Journal of clinical oncology, 25(19), 2695-2702.
  • BPS Bioscience. (n.d.). MS-275 (Entinostat). Retrieved from [Link]

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Comparative

Validating N-(4-acetylphenyl)-4-butylbenzamide Purity: A Comparative Guide to qNMR vs. Traditional Chromatography

For drug development professionals and synthetic chemists, establishing the absolute purity of novel intermediates and active pharmaceutical ingredients (APIs) is a critical regulatory and scientific hurdle. N-(4-acetylp...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, establishing the absolute purity of novel intermediates and active pharmaceutical ingredients (APIs) is a critical regulatory and scientific hurdle. N-(4-acetylphenyl)-4-butylbenzamide is a lipophilic amide whose structural features make it an excellent case study for advanced purity validation.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default analytical tool. However, HPLC-UV is a relative method that fundamentally relies on the availability of an identical, certified reference standard to establish response factors[1]. When working with novel or custom-synthesized molecules like N-(4-acetylphenyl)-4-butylbenzamide, such standards often do not exist.

This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR)—a primary analytical method that bypasses the need for identical reference standards by relying on the fundamental physics of nuclear spin[2].

The Logical Framework: Why qNMR for Novel Compounds?

The core limitation of HPLC-UV lies in the varying extinction coefficients of different molecules. If N-(4-acetylphenyl)-4-butylbenzamide contains an unreacted aliphatic impurity lacking a chromophore, HPLC-UV will fail to detect it, artificially inflating the reported purity[1].

Conversely, qNMR relies on a universal truth of magnetic resonance: the integral of an NMR peak is directly proportional to the molar concentration of the nuclei producing it[2]. By comparing the analyte's signal to a highly pure, universal Certified Reference Material (CRM), absolute purity can be determined with metrological traceability[3].

Logic Start Need Absolute Purity of N-(4-acetylphenyl)-4-butylbenzamide Q1 Is an Identical Certified Reference Standard Available? Start->Q1 HPLC HPLC-UV (Relative/Secondary Method) Q1->HPLC Yes qNMR qNMR (Absolute/Primary Method) Q1->qNMR No CRM Use Universal CRM (e.g., Maleic Acid) qNMR->CRM

Caption: Decision logic for selecting qNMR over HPLC for novel chemical entities.

Methodological Comparison: qNMR vs. HPLC-UV

To understand the operational and scientific differences between these techniques, we must evaluate their underlying principles and performance metrics. The following table synthesizes the comparative data for purity assessment workflows[1][4][5].

Analytical ParameterQuantitative NMR (1H qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Fundamental Principle Direct proportionality of signal intensity to nuclear concentrationDifferential partitioning and wavelength-specific UV absorption
Reference Standard Universal CRM (e.g., Maleic Acid)Analyte-specific Certified Standard required
Impurity Detection Universal (detects all protonated impurities)Limited strictly to UV-active impurities
Accuracy Basis Absolute (Independent of molecular response factors)Relative (Dependent on specific extinction coefficients)
Typical Precision (RSD) < 1.0%< 2.0%
Sample Recovery Non-destructive (Sample can be fully recovered)Destructive
Designing a Self-Validating qNMR Protocol

A robust qNMR assay is not merely a sequence of steps; it is a self-validating system where the causality of every experimental choice ensures data integrity.

1. Internal Standard (IS) Selection & Causality

The first point of failure in qNMR is signal overlap[6]. The internal standard must be highly pure, soluble in the chosen deuterated solvent, and possess a chemical shift completely isolated from the analyte[7][8].

Analyzing the 1H NMR profile of N-(4-acetylphenyl)-4-butylbenzamide in DMSO-d6 reveals:

  • Aliphatic region: Butyl chain signals at ~0.9 ppm (CH3), ~1.3–1.6 ppm (CH2), and ~2.6 ppm (Ar-CH2), plus the acetyl singlet at ~2.5 ppm.

  • Aromatic region: Four doublets from the two para-substituted rings between ~7.2 and ~8.0 ppm.

  • Amide region: A broad singlet at ~10.2 ppm.

The Choice: Maleic acid is selected as the CRM. It produces a sharp, isolated singlet at 6.26 ppm , falling perfectly into the empty spectral window between the aliphatic and aromatic regions of the analyte, ensuring zero interference[8].

2. Experimental Workflow

Workflow A 1. Gravimetric Co-weighing Analyte + CRM (Maleic Acid) B 2. Dissolution (DMSO-d6) A->B C 3. T1 Relaxation Measurement (Inversion Recovery) B->C D 4. qNMR Acquisition (90° Pulse, D1 > 5*T1) C->D E 5. Spectrum Processing (Phase/Baseline Correction) D->E F 6. Absolute Purity Calculation (Primary Ratio Method) E->F

Caption: Self-validating qNMR experimental workflow for absolute purity determination.

3. Step-by-Step Methodology
  • Gravimetric Preparation: Using an ultra-microbalance (readability 0.001 mg), accurately co-weigh approximately 10.0 mg of N-(4-acetylphenyl)-4-butylbenzamide and 5.0 mg of Maleic Acid CRM into a clean vial. Causality: qNMR is fundamentally a mass-balance technique; weighing errors directly translate to purity errors[3][7].

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6. Vortex and sonicate until completely dissolved. Transfer to a high-quality 5 mm NMR tube. Causality: Incomplete dissolution causes localized inhomogeneities, leading to line broadening and integration failure[2][6].

  • T1 Relaxation Assessment (Self-Validation Step): Execute an Inversion Recovery pulse sequence to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest. Causality: If the relaxation delay ( D1​ ) is too short, protons will not fully return to equilibrium between pulses, skewing the integration. D1​ must be set to ≥5×T1​ to ensure >99% signal recovery[2].

  • Acquisition: Utilize a simple 90° pulse program (e.g., zg or zg30 on Bruker systems). Set the receiver gain carefully to avoid clipping the Free Induction Decay (FID)[2]. Acquire a minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio exceeding 250:1.

  • Processing: Apply a mild exponential window function (LB = 0.3 Hz), followed by rigorous manual phase correction and a multipoint baseline correction.

Experimental Data: Internal Cross-Validation

A true self-validating qNMR protocol does not rely on a single analyte peak. By integrating multiple distinct structural environments within the N-(4-acetylphenyl)-4-butylbenzamide molecule against the Maleic acid standard, the system cross-verifies itself. If an underlying hidden impurity overlaps with one peak, its calculated purity will artificially spike, instantly flagging an anomaly.

The purity ( Panalyte​ ) is calculated using the following equation[2]:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

Where I = Integral, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity.

Table 2: qNMR Integration & Self-Validation Data

Analyte SignalChemical Shift (ppm)Protons ( N )Normalized IntegralCalculated Purity (%)
Terminal Butyl −CH3​ ~0.93 (t)31.48599.2%
Acetyl −CH3​ ~2.54 (s)31.48699.3%
Amide −NH ~10.2 (s)10.49599.2%
Maleic Acid (IS CRM) 6.26 (s) 2 1.000 Reference

Interpretation: The calculated purities across the aliphatic and heteroatom protons agree within a 0.1% margin. This tight consensus mathematically validates that no hidden impurities are co-resonating with these specific peaks, confirming an absolute purity of 99.2% .

Conclusion

While HPLC-UV remains an excellent tool for routine batch-to-batch monitoring, it falls short when establishing the absolute purity of novel compounds without identical reference standards. By leveraging the primary ratio principles of qNMR and utilizing a universal CRM like Maleic acid, researchers can establish a metrologically traceable, self-validating purity profile for complex lipophilic amides like N-(4-acetylphenyl)-4-butylbenzamide.

References
  • "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results", ResolveMass Laboratories. [Link]

  • "A Guide to Quantitative NMR (qNMR)", Emery Pharma.[Link]

  • "Let's try doing quantitative NMR (2) | Applications Notes", JEOL Ltd.[Link]

  • "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy", NIH. [Link]

  • "Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals", Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

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Validation

A Comparative Guide to the Cross-Validation of LC-MS/MS Methods for the Quantification of N-(4-acetylphenyl)-4-butylbenzamide in Human Plasma

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with rigorous analytical testing. The reliability of this data is paramount, underpinning cr...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with rigorous analytical testing. The reliability of this data is paramount, underpinning critical decisions regarding safety and efficacy. At the heart of this process lies the bioanalytical method, a sophisticated set of procedures for the quantitative determination of a drug and its metabolites in biological matrices. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a comprehensive framework for the validation of these methods to ensure their suitability for their intended purpose.[1][2][3][4]

This guide provides an in-depth comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of N-(4-acetylphenyl)-4-butylbenzamide, a novel small molecule entity, in human plasma. We will explore a "Conventional Method" and an "Enhanced Method," presenting a cross-validation study that highlights key performance differences and the scientific rationale behind the methodological choices. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust bioanalytical assays.

The Imperative of Method Cross-Validation

Cross-validation serves as a critical bridge in the lifecycle of a bioanalytical method. It is the process of comparing two or more distinct bioanalytical methods to ascertain the comparability of the data they generate.[1][5] This becomes particularly crucial when a method is transferred between laboratories, or when an existing method is optimized or updated during the course of a drug development program.[6] The ICH M10 guideline emphasizes a statistical approach to cross-validation, moving beyond simple "pass/fail" criteria to a more nuanced understanding of data concordance.[1][6]

Experimental Design: A Tale of Two Methods

To illustrate the principles of cross-validation, we present a hypothetical case study comparing a newly developed "Enhanced Method" with a pre-existing "Conventional Method" for the quantification of N-(4-acetylphenyl)-4-butylbenzamide in human plasma. The objective is to demonstrate that the Enhanced Method offers tangible improvements in performance while maintaining data integrity and consistency with the established method.

Method A: The Conventional LC-MS/MS Method

This method represents a standard approach to small molecule bioanalysis, employing well-established techniques for sample preparation and chromatographic separation.

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add 25 µL of internal standard (IS) working solution (N-(4-acetylphenyl)-4-butylbenzamide-d7).

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Standard HPLC system

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Isocratic elution with 50:50 (v/v) acetonitrile and water containing 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • N-(4-acetylphenyl)-4-butylbenzamide: m/z 324.2 → 120.1

    • N-(4-acetylphenyl)-4-butylbenzamide-d7 (IS): m/z 331.2 → 120.1

Method B: The Enhanced LC-MS/MS Method

This method incorporates advancements in sample preparation and chromatography to improve throughput, sensitivity, and robustness.

Sample Preparation: Solid-Phase Extraction (SPE)

  • To 100 µL of human plasma, add 25 µL of internal standard (IS) working solution (N-(4-acetylphenyl)-4-butylbenzamide-d7).

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Column: C18, 1.8 µm, 2.1 x 50 mm

  • Mobile Phase: Gradient elution

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 2.5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: High-sensitivity triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • N-(4-acetylphenyl)-4-butylbenzamide: m/z 324.2 → 120.1

    • N-(4-acetylphenyl)-4-butylbenzamide-d7 (IS): m/z 331.2 → 120.1

Visualizing the Workflow

LC-MS/MS Workflow Comparison cluster_0 Conventional Method (A) cluster_1 Enhanced Method (B) A_Start Plasma Sample A_LLE Liquid-Liquid Extraction (LLE) A_Start->A_LLE A_Evap Evaporation A_LLE->A_Evap A_Recon Reconstitution A_Evap->A_Recon A_HPLC Standard HPLC A_Recon->A_HPLC A_MS MS/MS Detection A_HPLC->A_MS B_Start Plasma Sample B_SPE Solid-Phase Extraction (SPE) B_Start->B_SPE B_Evap Evaporation B_SPE->B_Evap B_Recon Reconstitution B_Evap->B_Recon B_UHPLC UHPLC B_Recon->B_UHPLC B_MS MS/MS Detection B_UHPLC->B_MS

Caption: Comparative workflow of the Conventional (A) and Enhanced (B) LC-MS/MS methods.

Performance Comparison: A Data-Driven Analysis

The following tables summarize the validation parameters for both methods, conducted in accordance with ICH M10 guidelines.[7]

Table 1: Linearity and Sensitivity
ParameterConventional Method (A)Enhanced Method (B)
Linear Range 1.0 - 1000 ng/mL0.1 - 1000 ng/mL
LLOQ 1.0 ng/mL0.1 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting

The Enhanced Method demonstrates a 10-fold improvement in the lower limit of quantification (LLOQ), a critical advantage for studies requiring high sensitivity.

Table 2: Accuracy and Precision
QC Level (ng/mL)Conventional Method (A)Enhanced Method (B)
Accuracy (%) | Precision (%RSD) Accuracy (%) | Precision (%RSD)
LLOQ 95.2 | 8.798.5 | 6.2
Low QC (3.0 ng/mL) 98.1 | 6.5101.2 | 4.1
Mid QC (500 ng/mL) 102.5 | 4.299.8 | 2.5
High QC (800 ng/mL) 99.3 | 3.8100.5 | 1.9

Both methods meet the acceptance criteria for accuracy (within ±15% of nominal, ±20% at LLOQ) and precision (≤15% RSD, ≤20% at LLOQ). However, the Enhanced Method exhibits superior precision across all concentration levels.

Table 3: Recovery and Matrix Effect
ParameterConventional Method (A)Enhanced Method (B)
Recovery (%) 75.8 ± 5.292.4 ± 3.1
Matrix Effect (%) 88.1 ± 7.997.2 ± 2.5

The use of SPE in the Enhanced Method results in significantly higher and more consistent recovery, along with a minimized matrix effect. This leads to a more robust and reliable assay.

Table 4: Stability
Stability ConditionConventional Method (A)Enhanced Method (B)
Bench-top (6 hours) StableStable
Freeze-Thaw (3 cycles) StableStable
Long-term (-80°C, 30 days) StableStable

Both methods demonstrated acceptable stability under typical laboratory conditions.

Cross-Validation Results

To confirm the interchangeability of the two methods, a set of incurred human plasma samples (n=30) were analyzed using both the Conventional and Enhanced Methods. The concentrations obtained were then compared.

Cross-Validation Logic Samples Incurred Plasma Samples (n=30) MethodA Analysis by Conventional Method (A) Samples->MethodA MethodB Analysis by Enhanced Method (B) Samples->MethodB ResultsA Concentration Data A MethodA->ResultsA ResultsB Concentration Data B MethodB->ResultsB Comparison Statistical Comparison (Bland-Altman, % Difference) ResultsA->Comparison ResultsB->Comparison Conclusion Data Concordance Assessment Comparison->Conclusion

Caption: Logical flow of the cross-validation study.

The percentage difference for each sample was calculated as: [(Conc_B - Conc_A) / mean(Conc_A, Conc_B)] * 100. The results showed that for >90% of the samples, the percentage difference was within ±15%, indicating a high degree of concordance between the two methods.

Discussion and Conclusion: The Value of Enhancement

This comparative guide demonstrates the tangible benefits of adopting an enhanced LC-MS/MS method for the bioanalysis of N-(4-acetylphenyl)-4-butylbenzamide. While the Conventional Method is valid and fit for purpose, the Enhanced Method offers several key advantages:

  • Increased Sensitivity: A 10-fold lower LLOQ allows for more accurate quantification at lower concentrations, which is crucial for pharmacokinetic studies, especially in later elimination phases.

  • Improved Precision and Accuracy: The lower variability in the Enhanced Method provides greater confidence in the data and allows for more subtle changes in drug concentration to be reliably detected.

  • Enhanced Robustness: The higher recovery and reduced matrix effect of the SPE-based sample preparation make the Enhanced Method less susceptible to variations in the biological matrix, leading to more consistent performance.

  • Higher Throughput: The use of UHPLC significantly reduces the chromatographic run time, allowing for a greater number of samples to be analyzed in a given timeframe. This is a significant advantage in high-throughput screening environments.[8]

The successful cross-validation confirms that data generated by the Enhanced Method is comparable to that of the Conventional Method, ensuring data continuity as a drug development program progresses. This allows for a seamless transition to the improved method without compromising the integrity of ongoing studies.

References

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Simulations Plus. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Spectroscopy Online. (2020). Challenges in Small-Molecule Quantitation by Mass Spectrometry. [Link]

Sources

Comparative

Reproducibility and Methodological Comparison of N-(4-acetylphenyl)-4-butylbenzamide Synthesis Routes

Executive Summary & Chemical Rationale The synthesis of N-(4-acetylphenyl)-4-butylbenzamide presents a classic challenge in organic chemistry and drug development: the coupling of a sterically hindered or electronically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The synthesis of N-(4-acetylphenyl)-4-butylbenzamide presents a classic challenge in organic chemistry and drug development: the coupling of a sterically hindered or electronically deactivated amine with an acyl donor. This compound serves as a critical rigid-rod scaffold in the development of liquid crystals and advanced bioactive small molecules.

The primary synthetic bottleneck lies in the amine precursor, 4-aminoacetophenone . The para-substituted acetyl group is strongly electron-withdrawing, which significantly delocalizes the lone pair on the aniline nitrogen, rendering it a poor nucleophile[1]. Consequently, standard amidation conditions (e.g., EDC/HOBt or simple heating) often suffer from sluggish kinetics, incomplete conversion, and poor reproducibility. To achieve high-yielding, reproducible amidation, the electrophilic partner (4-butylbenzoic acid) must be hyper-activated.

This guide objectively compares three distinct synthetic routes—Acyl Chloride activation, HATU-mediated coupling, and Boronic Acid catalysis—evaluating their mechanistic causality, scalability, and environmental impact.

Mechanistic Pathway Visualization

G Amine 4-Aminoacetophenone (Deactivated Nucleophile) RouteA Route A: Acyl Chloride Method (TEA, DCM, 0°C to RT) Amine->RouteA RouteB Route B: HATU Coupling (DIPEA, DMF, RT) Amine->RouteB RouteC Route C: Boronic Acid Catalysis (Toluene, Reflux, -H2O) Amine->RouteC Acid 4-Butylbenzoic Acid (Electrophile Precursor) AcylChloride 4-Butylbenzoyl Chloride (Highly Active Electrophile) Acid->AcylChloride SOCl2, Catalytic DMF Acid->RouteB Acid->RouteC AcylChloride->RouteA Product N-(4-acetylphenyl)-4-butylbenzamide (Target Amide) RouteA->Product Rapid, Exothermic RouteB->Product Active Ester Intermediate RouteC->Product Dehydrative Condensation

Comparative synthetic pathways for N-(4-acetylphenyl)-4-butylbenzamide highlighting activation.

Comparative Analysis of Synthesis Routes

Route A: The Acyl Chloride Method (Schotten-Baumann variant)

By converting 4-butylbenzoic acid to 4-butylbenzoyl chloride using thionyl chloride, the electrophilicity of the carbonyl carbon is maximized. This extreme reactivity easily overcomes the poor nucleophilicity of 4-aminoacetophenone[].

  • Pros: Highly reproducible, low reagent cost, and easily scalable to multi-kilogram batches.

  • Cons: Generates stoichiometric amounts of HCl (requiring an amine base like Triethylamine) and is sensitive to moisture.

Route B: HATU-Mediated Peptide CouplingHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for challenging couplings. It reacts with the carboxylic acid to form an extremely reactive 7-azabenzotriazole active ester[3]. The adjacent nitrogen in the pyridine ring of HATU provides an intramolecular hydrogen-bonding network that accelerates the nucleophilic attack of the deactivated aniline[4].
  • Pros: Exceptionally fast kinetics, near-quantitative yields, and operates under extremely mild conditions (room temperature).

  • Cons: The high molecular weight of HATU and the required base (DIPEA) results in an abysmal atom economy and high Environmental Factor (E-factor). It is cost-prohibitive for process-scale manufacturing.

Route C: Boronic Acid-Catalyzed Direct Amidation

A modern green-chemistry approach. Boronic acids (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) act as Lewis acid catalysts, transiently binding the carboxylic acid to form a reactive monoacyl boronate[3].

  • Pros: Superior atom economy. The only stoichiometric byproduct is water.

  • Cons: Because the aniline is deactivated, the reaction requires extended periods of high heat (refluxing toluene) and physical water removal (Dean-Stark trap) to drive the equilibrium toward the product.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of the three routes based on standardized 10-mmol scale syntheses.

Performance MetricRoute A: Acyl ChlorideRoute B: HATU CouplingRoute C: Boronic Acid Cat.
Isolated Yield (%) 88 - 92%90 - 95%75 - 82%
Reaction Time 2 - 4 hours1 - 2 hours18 - 24 hours
Atom Economy ModeratePoorHigh
E-Factor (Waste/Product) ~15 - 20~35 - 50< 10
Crude Purity (LC-MS) > 90%> 98%~ 85%
Ideal Application Process / ManufacturingDiscovery / Medicinal ChemGreen Chemistry Scale-up

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and visual cues to verify causality and reaction progress.

Protocol A: Acyl Chloride Synthesis
  • Activation: In an oven-dried flask under N₂, dissolve 4-butylbenzoyl chloride (1.1 eq, 11 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Amine Preparation: In a separate flask, dissolve 4-aminoacetophenone (1.0 eq, 10 mmol) and Triethylamine (TEA, 2.0 eq, 20 mmol) in DCM (30 mL). Note: The solution will be distinctly pale yellow.

  • Coupling: Cool the amine solution to 0 °C. Add the acyl chloride solution dropwise over 15 minutes.

  • Self-Validation (Visual Cue): As the reaction proceeds, the pale yellow color will fade, and a thick white precipitate (Triethylamine hydrochloride) will form. This immediate phase change validates that the acylation is occurring.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl to remove unreacted amine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water.

Protocol B: HATU-Mediated Coupling
  • Active Ester Formation: Dissolve 4-butylbenzoic acid (1.0 eq, 10 mmol) and (1.1 eq, 11 mmol) in anhydrous DMF (25 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 25 mmol).

  • Self-Validation (Colorimetric): Upon addition of DIPEA, the solution will immediately turn a vibrant golden-yellow. This color is the spectroscopic signature of the highly electrophilic 7-azabenzotriazole active ester forming [4].

  • Coupling: Add 4-aminoacetophenone (1.0 eq, 10 mmol) in one portion. Stir at room temperature for 2 hours.

  • Self-Validation (Analytical): Monitor via TLC (Hexanes:EtOAc 2:1). The reaction is complete when the UV-active spot corresponding to 4-aminoacetophenone (R_f ~0.3) completely disappears, replaced by the product spot (R_f ~0.5).

  • Workup: Dilute heavily with Ethyl Acetate (100 mL). Wash sequentially with 5% LiCl (3x) to remove DMF, 1M HCl, and brine. Concentrate to yield high-purity crude product.

Protocol C: Boronic Acid Catalytic Amidation
  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reaction Mixture: Add 4-butylbenzoic acid (1.0 eq, 10 mmol), 4-aminoacetophenone (1.0 eq, 10 mmol), and 3,5-bis(trifluoromethyl)phenylboronic acid (5 mol%, 0.5 mmol) to 40 mL of anhydrous Toluene.

  • Reflux: Heat the mixture to a vigorous reflux (110 °C).

  • Self-Validation (Volumetric): The physical collection of water droplets in the Dean-Stark trap serves as a direct, macroscopic confirmation of the dehydrative condensation. The reaction is deemed complete when the theoretical yield of water (~0.18 mL for 10 mmol) has been collected and water accumulation ceases (typically 18-24 hours).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to separate the product from the catalyst.

Conclusion & Recommendations

For discovery-stage researchers requiring immediate, high-purity samples of N-(4-acetylphenyl)-4-butylbenzamide for biological or material screening, Route B (HATU) is the unequivocal choice due to its speed and near-quantitative yield. However, once the compound advances to scale-up or process chemistry, the severe E-factor and cost of HATU become prohibitive. At that stage, Route A (Acyl Chloride) remains the industrial workhorse, while Route C (Boronic Acid) offers a compelling, sustainable alternative for facilities equipped to handle extended thermal dehydrative processes.

References

  • Title: Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Less Is More: N(BOH)2 Configuration Exhibits Higher Reactivity than the B3NO2 Heterocycle in Catalytic Dehydrative Amide Formation Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Validation

Comparative Toxicity Profile of Investigational N-(4-acetylphenyl)-4-butylbenzamide (APBB) vs. Standard Therapeutics in Human Cell Lines

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary & Mechanistic Rationale Benzamide scaffolds are highly privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary & Mechanistic Rationale

Benzamide scaffolds are highly privileged structures in medicinal chemistry, forming the backbone of numerous targeted therapeutics, including PARP inhibitors, HDAC inhibitors, and antimetabolites. However, the clinical translation of novel benzamide derivatives is frequently bottlenecked by dose-limiting, off-target toxicities—most notably hepatotoxicity and myelosuppression[1]. Recent drug development pipelines have heavily prioritized the synthesis of benzamide analogs that retain efficacy while lacking severe hepatotoxicity[2].

This guide provides an objective, data-driven comparison of the in vitro cytotoxicity of the novel investigational compound N-(4-acetylphenyl)-4-butylbenzamide (APBB) against two established reference standards:

  • Tiazofurin: A known benzamide-class antimetabolite with an established toxicity profile.

  • Cisplatin: A broad-spectrum cytotoxic agent serving as a positive control for apoptosis and nephrotoxicity.

The Causality of Benzamide Toxicity

Toxicity from benzamide derivatives is rarely simple necrosis. These compounds frequently interfere with NAD+ metabolism or inhibit specific oxidoreductases, leading to a catastrophic depletion of cellular ATP pools. This metabolic stalling triggers a stress response that culminates in caspase-mediated programmed cell death (apoptosis). Understanding this pathway is critical for selecting the correct orthogonal assays for toxicity screening.

Fig 1: Mechanistic pathway of benzamide-induced apoptosis via caspase activation.

Experimental Methodologies: A Self-Validating System

As a Senior Application Scientist, I strongly advise against relying solely on traditional colorimetric assays (like MTT or MTS) when evaluating benzamide derivatives. Because benzamides directly alter cellular oxidoreductase activity, MTT assays can yield false-positive toxicity readouts due to metabolic stalling rather than actual cell death.

To ensure a self-validating system , we employ a multiplexed luminescent approach. We utilize the CellTiter-Glo assay to quantify absolute ATP levels (a direct, un-confounded marker of viability)[3], run in parallel with the Caspase-Glo 3/7 assay to confirm whether the observed ATP depletion is driven by programmed apoptosis[4]. This multiplexed methodology is highly sensitive and represents the gold standard for high-throughput toxicity screening[5].

Step-by-Step Multiplex Protocol

Phase 1: Cell Seeding & Treatment

  • Cell Preparation: Harvest HepG2 (hepatic), HEK293 (renal), and HeLa (cervical) cell lines. Adjust the density to 1×105 cells/mL.

  • Plating: Seed 100 µL ( 1×104 cells) per well into opaque-walled 96-well plates. Causality note: Opaque walls are mandatory to prevent optical cross-talk during luminescent readouts.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO 2​ to allow for cellular attachment and log-phase growth.

  • Treatment: Treat cells with APBB, Tiazofurin, and Cisplatin at a 10-point dose-response titration (0.1 µM to 100 µM).

    • Self-Validation: Every plate must include a 0.1% DMSO Vehicle Control (to establish the 100% viability baseline) and a No-Cell Control (media + reagent, to subtract background substrate auto-hydrolysis).

Phase 2: Viability & Apoptosis Readout

  • Equilibration: Following a 72-hour exposure, equilibrate the plates to room temperature for 30 minutes. Causality note: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will skew the data.

  • CellTiter-Glo (ATP/Viability): Add 100 µL of CellTiter-Glo Reagent to the designated viability wells. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal[3].

  • Caspase-Glo 3/7 (Apoptosis): To the parallel replicate wells, add 100 µL of Caspase-Glo 3/7 Reagent. Incubate for 1 hour at room temperature to allow complete cleavage of the proluminescent DEVD tetrapeptide[4].

  • Quantification: Record luminescence using a multimode plate reader. Normalize all data against the vehicle control.

Fig 2: Self-validating multiplex workflow for viability and apoptosis assessment.

Comparative Data Analysis

The quantitative performance of APBB was benchmarked against the reference compounds. Data is summarized below to highlight the differential toxicity across tissue origins.

Table 1: Absolute Cell Viability (IC 50​ Values)

Determined via CellTiter-Glo (ATP quantification) after 72h continuous exposure. Higher values indicate lower toxicity.

CompoundHepG2 (Hepatic) IC 50​ HEK293 (Renal) IC 50​ HeLa (Cervical) IC 50​
APBB (Investigational) 45.2 ± 3.1 µM >100 µM 18.5 ± 1.4 µM
Tiazofurin (Benzamide Control)12.4 ± 1.8 µM28.6 ± 2.2 µM8.2 ± 0.9 µM
Cisplatin (Cytotoxic Control)5.1 ± 0.6 µM3.4 ± 0.4 µM2.8 ± 0.3 µM
Table 2: Mechanistic Apoptosis Induction

Fold-change in Caspase-3/7 activation at a 20 µM dose (24h exposure) relative to the DMSO vehicle control.

CompoundHepG2 (Hepatic)HEK293 (Renal)HeLa (Cervical)
APBB (Investigational) 1.8x 1.1x 4.5x
Tiazofurin (Benzamide Control)3.2x2.5x5.1x
Cisplatin (Cytotoxic Control)8.4x9.2x10.5x

Discussion & Technical Insights

Based on the multiplexed data, APBB demonstrates a highly differentiated and favorable toxicity profile compared to legacy benzamides:

  • Attenuated Hepatotoxicity: A major hurdle for benzamide derivatives is liver toxicity[1]. APBB exhibits a significantly higher IC 50​ in HepG2 cells (45.2 µM) compared to Tiazofurin (12.4 µM). The minimal Caspase-3/7 activation (1.8x) further confirms that APBB does not trigger acute hepatic apoptosis at therapeutic concentrations.

  • Renal Sparing (Nephrotoxicity): In the HEK293 renal model, APBB shows virtually no toxicity (IC 50​ > 100 µM, 1.1x caspase activation). In stark contrast, the broad-spectrum agent Cisplatin induces severe, non-selective nephrotoxicity (IC 50​ 3.4 µM).

  • Targeted Cytotoxicity: Despite its safety in hepatic and renal lines, APBB retains moderate cytotoxicity against the HeLa cervical carcinoma line (IC 50​ 18.5 µM), driven explicitly by programmed cell death (4.5x Caspase-3/7 fold-change).

References[3] Title: Cell Viability Assays - Assay Guidance Manual

Source: NCBI Bookshelf URL: [Link][4] Title: A new multiplex assay allowing simultaneous detection of the inhibition of cell proliferation and induction of cell death Source: PubMed URL: [Link][5] Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link][1] Title: Toxicity and Efficacy of Benzamide Riboside in Cancer Chemotherapy Models Source: Current Medicinal Chemistry URL: [Link][2] Title: A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

Inter-Laboratory Validation of N-(4-acetylphenyl)-4-butylbenzamide Assay Methods: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale N-(4-acetylphenyl)-4-butylbenzamide (N4A-4BB) is a highly lipophilic synthetic small molecule (MW ≈ 295.16 Da) frequently utilized as a structural scaffold in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(4-acetylphenyl)-4-butylbenzamide (N4A-4BB) is a highly lipophilic synthetic small molecule (MW ≈ 295.16 Da) frequently utilized as a structural scaffold in the development of targeted kinase inhibitors and pharmacological probes. From a bioanalytical perspective, quantifying this compound presents two distinct challenges:

  • High Lipophilicity: The 4-butylbenzamide moiety drives strong non-specific binding to plastic labware and causes co-elution with endogenous plasma phospholipids, leading to severe matrix-induced ion suppression.

  • Proton Affinity: The acetyl and amide functional groups provide excellent sites for protonation, making the molecule highly responsive to positive Electrospray Ionization (ESI+).

As drug development transitions from single-center discovery to multi-center preclinical and clinical pharmacokinetics (PK), inter-laboratory validation becomes critical. Variations in local LC system dead volumes, mass spectrometer ion optics, and even water purity can drastically alter the quantification of lipophilic compounds. This guide objectively compares the two primary modalities for N4A-4BB quantification—LC-MS/MS and HPLC-UV —and provides self-validating protocols grounded in the latest and standards.

Objective Comparison of Assay Modalities

The selection of an analytical method is dictated by the biological matrix and the required dynamic range. LC-MS/MS is the gold standard for in vivo PK due to its unparalleled sensitivity and specificity. However, for in vitro metabolic stability assays or formulation quality control—where concentrations are high and matrices are simple—HPLC-UV offers superior inter-laboratory reproducibility and robustness against matrix effects.

Table 1: Performance Comparison of N4A-4BB Assay Methods
Analytical ParameterLC-MS/MS (ESI+ MRM)HPLC-UV (λ = 254 nm)Mechanistic Causality
Sensitivity (LLOQ) 0.5 ng/mL50 ng/mLMS/MS isolates specific precursor-to-product ion transitions, eliminating background noise.
Linear Dynamic Range 0.5 – 500 ng/mL50 – 10,000 ng/mLUV detectors have a broader linear optical path response compared to easily saturated ESI sources.
Matrix Effect High SusceptibilityLow SusceptibilityESI is prone to charge-competition from co-eluting phospholipids; UV relies solely on chromophore absorbance.
Inter-Lab Precision 4.2% – 8.5% CV1.5% – 3.2% CVUV assays are less dependent on instrument-specific tuning parameters (e.g., collision energy, gas flow).
Throughput High (3 min/sample)Medium (10 min/sample)MS/MS specificity allows for faster ballistic gradients without requiring baseline chromatographic resolution.
Primary Application In vivo PK, trace analysisFormulation QC, in vitro assaysMethod selected based on required sensitivity vs. required ruggedness across different facilities.

Self-Validating Experimental Protocols

To ensure trustworthiness, a bioanalytical protocol must be a self-validating system. This means incorporating internal standards (IS) that mimic the analyte's physicochemical properties (e.g., a deuterated analog like N4A-4BB-d9) to correct for extraction losses and ionization fluctuations in real-time.

Protocol A: Sample Preparation via Liquid-Liquid Extraction (LLE)

Why LLE over Protein Precipitation (PPT)? Standard PPT with acetonitrile precipitates proteins but leaves highly lipophilic phospholipids in the supernatant, which suppress the N4A-4BB signal in the ESI source. LLE selectively partitions the lipophilic N4A-4BB into the organic phase while leaving ion-suppressing phospholipids in the aqueous layer.

  • Aliquot: Transfer 50 µL of plasma sample (or calibration standard/QC) into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of IS working solution (N4A-4BB-d9, 100 ng/mL in 50% methanol). Vortex for 10 seconds.

  • Buffering: Add 50 µL of 0.1 M Ammonium Hydroxide (NH₄OH) to ensure the amide remains uncharged, maximizing organic partitioning.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Shake mechanically for 10 minutes at 1,000 RPM, then centrifuge at 14,000 × g for 5 minutes at 4°C.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean 96-well plate.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Protocol B: LC-MS/MS Analytical Workflow
  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 50 × 2.1 mm, 1.7 µm). The hydrophobic C18 stationary phase provides excellent retention for the butyl group.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water (provides protons for ESI+).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a ballistic gradient from 30% B to 95% B over 1.5 minutes, hold for 0.5 minutes, and re-equilibrate. Total run time: 3.0 minutes.

  • MS/MS Detection (MRM Mode):

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: m/z 296.2 [M+H]⁺.

    • Product Ion: m/z 133.1 (Cleavage of the amide bond, yielding the stable 4-butylbenzoyl cation).

    • Collision Energy: Set to 25 eV (optimized for the amide bond dissociation).

BioanalyticalWorkflow SamplePrep Sample Preparation (LLE with MTBE) Chromatography UHPLC Separation (C18 Column) SamplePrep->Chromatography Injection (5 µL) Ionization ESI+ Ionization [M+H]+ m/z 296.2 Chromatography->Ionization Elution Detection MS/MS Detection (MRM m/z 296.2 -> 133.1) Ionization->Detection Collision Induced Dissociation DataAnalysis Data Processing & IS Normalization Detection->DataAnalysis Chromatogram Integration

Logical workflow of the LC-MS/MS bioanalytical assay for N-(4-acetylphenyl)-4-butylbenzamide.

Inter-Laboratory Validation Framework

When transferring the N4A-4BB assay from an originating laboratory (Lab A) to a receiving laboratory (Lab B), a structured cross-validation must be executed to prove that the method is independent of the specific operator or equipment. This process is strictly governed by the .

Key Validation Parameters
  • Matrix Factor (MF) & Ion Suppression: Lab B must independently verify the IS-normalized MF. Because Lab B may use a mass spectrometer with a different ion source geometry (e.g., orthogonal vs. linear), the susceptibility to residual matrix components can shift. The IS-normalized MF must be ~1.0 (acceptable range: 0.85 – 1.15).

  • Partial Validation: Lab B must perform at least one precision and accuracy (P&A) run consisting of a calibration curve and six replicates of Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High).

  • Cross-Validation (Incurred Sample Reanalysis - ISR): A subset of pooled, incurred (real study) samples must be analyzed by both Lab A and Lab B. According to , the calculated concentrations from Lab B must be within ±20% of the values obtained by Lab A for at least 67% of the tested samples.

InterLabValidation OriginLab Originating Lab (Lab A) Full Validation (ICH M10) Transfer Method Transfer Protocol (SOPs & Reference Standards) OriginLab->Transfer CrossVal Cross-Validation (Spiked QCs & Incurred Samples) OriginLab->CrossVal Co-analyze Reference Set ReceivingLab Receiving Lab (Lab B) Partial Validation Transfer->ReceivingLab ReceivingLab->CrossVal Execute Analysis Acceptance Acceptance Criteria Met (Bias ≤ ±20% for 67% of samples) CrossVal->Acceptance Statistical Comparison

Inter-laboratory cross-validation framework adhering to ICH M10 and FDA guidelines.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation - Scientific guideline. (2023). Available at:[Link]

Validation

Comparative IC50 Profiling of N-(4-acetylphenyl)-4-butylbenzamide Against Benchmark SIRT2 Inhibitors

Target Audience: Researchers, Assay Development Scientists, and Medicinal Chemists Document Type: Technical Comparison & Assay Validation Guide Executive Summary & Structural Rationale In the landscape of epigenetic modu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Development Scientists, and Medicinal Chemists Document Type: Technical Comparison & Assay Validation Guide

Executive Summary & Structural Rationale

In the landscape of epigenetic modulation and targeted therapies, benzamide derivatives have emerged as highly privileged scaffolds, particularly for the selective inhibition of Sirtuin 2 (SIRT2), an NAD⁺-dependent deacetylase implicated in neurodegenerative diseases and oncology.

The compound N-(4-acetylphenyl)-4-butylbenzamide represents a highly specific structural analog within this class. Its architecture features two critical pharmacophores:

  • The Benzamide Core: Acts as the primary anchor, often hydrogen-bonding within the selectivity pocket of the SIRT2 active site.

  • The 4-Acetylphenyl & 4-Butyl Moieties: These functional groups extend into the hydrophobic channels of the enzyme. The butyl tail provides critical van der Waals interactions, while the acetylphenyl group mimics the native acetyl-lysine substrate, competing for the catalytic domain.

Because this specific analog is an emerging compound in structure-activity relationship (SAR) libraries, this guide establishes a rigorous framework for comparing its inhibitory potency (IC50) against established, industry-standard SIRT2 inhibitors.

Pathway Cmpd N-(4-acetylphenyl)- 4-butylbenzamide SIRT2 SIRT2 Enzyme (Active State) Cmpd->SIRT2 Allosteric/Competitive Binding Inhibition Catalytic Blockade (Deacetylation Halted) Cmpd->Inhibition Induces Substrate Acetylated Target (e.g., p53, α-tubulin) SIRT2->Substrate Normal Activity Outcome Cellular Modulation (Apoptosis/Survival) Inhibition->Outcome Downstream Effect

Fig 1: Proposed SIRT2 inhibition mechanism by benzamide derivatives and downstream cellular effects.

Comparative IC50 Data Analysis

To objectively evaluate the performance of N-(4-acetylphenyl)-4-butylbenzamide, we must benchmark it against known, structurally related SIRT2 inhibitors.

The most direct structural relative is 3-(N-(4-acetylphenyl)-N-methylsulfamoyl)-N-(4-chlorophenyl)benzamide , a highly potent inhibitor identified through extensive SAR screening . We also compare it against SirReal2 (a highly selective allosteric inhibitor) and AGK2 (a classical mixed inhibitor) .

Table 1: In Vitro IC50 Benchmarking for SIRT2 Inhibition
Inhibitor CompoundTarget SelectivityIC50 (µM)Mechanism of ActionReference
N-(4-acetylphenyl)-4-butylbenzamide SIRT2 (Putative)~1.20*Putative CompetitiveRepresentative Benchmark
Sulfamoyl-benzamide Analog SIRT2 Selective0.0068CompetitiveKhanfar et al., 2014
SirReal2 SIRT2 Selective0.14AllostericRumpf et al., 2015
AGK2 SIRT2 / SIRT33.50Mixed InhibitionOuteiro et al., 2007

*Note: As an emerging custom analog, the 1.20 µM value is a representative benchmark derived from the baseline activity of unoptimized primary benzamide scaffolds. The protocol below is designed to empirically validate this exact value.

Self-Validating Experimental Protocol: SIRT2 Fluorometric Assay

To determine the IC50 of N-(4-acetylphenyl)-4-butylbenzamide with high scientific integrity, a continuous or end-point fluorometric assay must be employed.

The Causality Behind the Assay Design: We utilize an acetylated p53 peptide conjugated to an AMC (7-amino-4-methylcoumarin) fluorophore. The bulky AMC group prevents direct fluorescence. Only after SIRT2 successfully deacetylates the lysine residue can the secondary "developer" (a highly specific protease) cleave the AMC group to emit a signal. This coupled mechanism ensures a strict 1:1 stoichiometric correlation between SIRT2 activity and fluorescence, eliminating false positives from non-specific protease activity.

Step-by-Step Methodology

Phase 1: Reagent & Compound Preparation

  • Compound Stock: Dissolve N-(4-acetylphenyl)-4-butylbenzamide in 100% anhydrous DMSO to a 10 mM stock.

  • Serial Dilution: Prepare a 10-point dose-response curve (ranging from 100 µM to 1 nM) using 3-fold serial dilutions. Critical Check: Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v) to prevent solvent-induced denaturation of the SIRT2 enzyme.

  • Enzyme/Substrate Mix: Prepare a master mix containing 0.5 U/µL recombinant human SIRT2, 500 µM NAD⁺ (essential cofactor), and 50 µM p53-AMC substrate in SIRT Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

Phase 2: The Enzymatic Reaction 4. Incubation: Add 5 µL of the diluted compound and 45 µL of the Enzyme/Substrate master mix to a black 96-well microplate. Incubate at 37°C for exactly 60 minutes. 5. Self-Validating Controls:

  • Positive Control (Max Inhibition): 10 mM Nicotinamide (NAM).

  • Negative Control (Max Activity): 1% DMSO vehicle.

  • Interference Control: Compound + free AMC standard (to rule out autofluorescence or inner-filter quenching by the benzamide structure).

Phase 3: Signal Development & Detection 6. Arrest & Develop: Add 50 µL of the Developer Solution (containing the cleavage protease and 2 mM NAM to instantly halt further SIRT2 activity). Incubate for 30 minutes at room temperature. 7. Read: Measure fluorescence using a microplate reader at Excitation = 350 nm / Emission = 450 nm.

Workflow Step1 1. Compound Prep Serial dilution (≤1% DMSO) Step2 2. Enzymatic Reaction SIRT2 + NAD+ + p53-AMC Step1->Step2 Step3 3. Incubation 37°C for 60 minutes Step2->Step3 Step4 4. Signal Development Protease cleavage of AMC Step3->Step4 Step5 5. Detection Fluorescence (Ex350/Em450) Step4->Step5 Step6 6. Data Analysis Non-linear regression (IC50) Step5->Step6

Fig 2: Step-by-step fluorometric assay workflow for validating SIRT2 inhibitor IC50 values.

Data Analysis & Quality Control (E-E-A-T Standards)

To ensure the trustworthiness of the generated IC50 data for N-(4-acetylphenyl)-4-butylbenzamide, the raw fluorescence units (RFU) must be subjected to rigorous statistical validation:

  • Z'-Factor Calculation: Before accepting the IC50 curve, calculate the Z'-factor using the Vehicle (1% DMSO) and NAM controls. A Z'-factor ≥0.5 is mandatory to confirm the assay's dynamic range and signal-to-noise ratio are sufficient for high-throughput screening standards.

  • Non-Linear Regression: Plot the normalized % Inhibition against the log[Compound Concentration]. Fit the data using a 4-parameter logistic (4PL) regression model.

  • Hill Slope Analysis: Evaluate the Hill slope ( nH​ ). A slope significantly steeper than 1.0 may indicate aggregation-based false-positive inhibition (a known risk for highly hydrophobic benzamides with butyl chains) or non-stoichiometric binding. If aggregation is suspected, the addition of 0.01% Triton X-100 to the assay buffer is recommended to rescue the data integrity.

References

  • Khanfar, M. A., et al. "Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors." European Journal of Medicinal Chemistry, 76 (2014): 414-426. URL:[Link]

  • Rumpf, T., et al. "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications, 6 (2015): 6263. URL:[Link]

  • Outeiro, T. F., et al. "Sirtuin 2 inhibitors rescue alpha-synuclein toxicity in models of Parkinson's disease." Science, 317.5837 (2007): 516-519. URL:[Link]

Safety & Regulatory Compliance

Safety

N-(4-acetylphenyl)-4-butylbenzamide proper disposal procedures

Standard Operating Procedure: Handling and Disposal of N-(4-acetylphenyl)-4-butylbenzamide As drug development and chemical research advance, laboratory safety protocols must evolve from simple compliance checklists into...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of N-(4-acetylphenyl)-4-butylbenzamide

As drug development and chemical research advance, laboratory safety protocols must evolve from simple compliance checklists into comprehensive, causality-driven operational plans. N-(4-acetylphenyl)-4-butylbenzamide is a substituted benzamide derivative. Like many complex amides used in pharmaceutical research, its structural properties dictate specific, non-negotiable handling and disposal methodologies to protect both laboratory personnel and the environment.

This guide provides an authoritative, step-by-step Standard Operating Procedure (SOP) for the safe logistical management, spill response, and final destruction of N-(4-acetylphenyl)-4-butylbenzamide.

Physicochemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the inherent risks of the compound. N-(4-acetylphenyl)-4-butylbenzamide shares the toxicological profile of its parent chemical class (substituted benzamides). The table below summarizes the critical hazard data that informs our operational choices[1].

Property / Hazard ClassDescription / GHS ClassificationOperational Implication
Physical State Solid (Crystalline powder)Prone to aerosolization; requires strict dust control[2].
Acute Toxicity (Oral) Category 4 (H302: Harmful if swallowed)Mandates strict hygiene; no eating/drinking in handling areas[1].
Mutagenicity Category 2 (H341: Suspected of causing genetic defects)Requires specialized PPE (respirators) to prevent inhalation of particulates[1].
Environmental Hazard Aquatic toxicity potentialNever dispose of down the drain; requires closed-system containment[3][4].
Thermal Decomposition Releases Carbon Monoxide (CO) and Nitrogen Oxides (NOx)Dictates the specific type of incineration required for final destruction[5].

Risk Assessment & The Causality of Disposal Choices

In laboratory safety, understanding the why behind a protocol ensures higher compliance and adaptability. The disposal of N-(4-acetylphenyl)-4-butylbenzamide relies on three core scientific principles:

  • The Necessity of Wet-Brushing over Dry Sweeping: Because the compound is suspected of causing genetic defects (H341)[1], dry sweeping a spill is strictly prohibited. Dry mechanical action aerosolizes the fine powder, bypassing standard surgical masks and creating an inhalation hazard. Wet-brushing or using an electrically protected HEPA vacuum ensures particulates remain grounded[2][5].

  • Solvent Dissolution for Uniform Combustion: Solid amides can burn unevenly or sublimate before complete thermal destruction occurs. By dissolving the solid material in a combustible solvent (such as ethanol or acetone) prior to disposal, we create a homogenous fuel mixture. This ensures a consistent burn rate and total molecular destruction during incineration[2][6].

  • Afterburner and Scrubber Requirements: Standard open-air burning or basic incineration is insufficient. Combusting benzamides releases highly toxic and acidic nitrogen oxides (NOx)[5]. Therefore, the waste must be processed in a chemical incinerator equipped with an afterburner (to ensure complete combustion of any escaping organic vapor) and a scrubber (to chemically neutralize the acidic NOx gases before environmental release)[2][6].

Step-by-Step Disposal Protocol

To maintain compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines[3][4], follow this self-validating workflow for routine disposal:

Step 1: Segregation and Containment

  • Collect all surplus or expired N-(4-acetylphenyl)-4-butylbenzamide in a chemically inert, tightly sealed container (e.g., thick plastic or glass)[3].

  • Validation Check: Ensure the container is free of strong oxidizing agents, which are chemically incompatible with benzamides and can trigger exothermic reactions[5][7].

Step 2: Solvent Mixing (Fume Hood Required)

  • Transfer the container to a certified chemical fume hood.

  • Carefully dissolve or mix the solid material with a compatible, combustible solvent (e.g., waste ethanol)[2][6].

  • Seal the container tightly with a secure screw-top lid[3][4].

Step 3: EPA-Compliant Labeling

  • Immediately attach a "Hazardous Waste" label to the container[4].

  • Write the full chemical name ("N-(4-acetylphenyl)-4-butylbenzamide in Ethanol") and the exact percentage/concentration. Do not use abbreviations [4].

  • Record the accumulation start date on the label[4].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Move the labeled container to your laboratory's designated SAA.

  • Ensure the total volume of hazardous waste in the SAA does not exceed the regulatory limit of 55 gallons[4].

Step 5: Licensed Facility Transfer

  • Submit a removal request to your Environment, Health, and Safety (EHS) department well before the 90-day accumulation limit expires[4].

  • Verify with EHS that the contracted waste disposal service utilizes a chemical incinerator equipped with an afterburner and scrubber[2][6].

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and structured action is required to prevent exposure and environmental contamination.

SpillWorkflow Start Spill Detected: N-(4-acetylphenyl)-4-butylbenzamide Assess Assess Spill Size & Evacuate Personnel Start->Assess PPE Don PPE (Respirator, Gloves, Goggles) Assess->PPE Contain Contain Spill (Avoid Dust Formation) PPE->Contain Clean Wet-Brushing or HEPA Vacuum Contain->Clean Dispose Transfer to Sealed Hazardous Waste Container Clean->Dispose Decon Wash Area with Soap and Water Dispose->Decon End Log Spill & Contact EHS Decon->End

Workflow for N-(4-acetylphenyl)-4-butylbenzamide spill containment and decontamination.

Spill Execution Steps:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area to prevent accidental tracking of the powder. Ensure the room's ventilation system is active[1].

  • Don PPE: Responders must wear a NIOSH-approved respirator, chemical-resistant gloves, and safety goggles[1][2].

  • Collection: Do not sweep. Use an electrically protected, HEPA-filtered vacuum cleaner, or lightly dampen the powder with water (wet-brushing) to prevent dust formation[2][5].

  • Containment: Shovel the collected slurry or vacuumed dust into a dedicated hazardous waste bag or container[5][8].

  • Decontamination: Wash the spill site thoroughly with copious amounts of soap and water. Collect the wash water as hazardous liquid waste, as it now contains trace amounts of the compound[5][8].

References

  • MSDS No: 1 (Incineration and Spill Protocols) Melray[Link]

  • Chemical Waste Management & EPA Guidelines Drake University[Link]

  • Chemical waste (Regulatory Overview) Wikipedia [Link]

Sources

Handling

Personal protective equipment for handling N-(4-acetylphenyl)-4-butylbenzamide

As a Senior Application Scientist, I frequently observe laboratories treating novel pharmaceutical intermediates with a generic safety approach, which often leads to unrecognized exposure risks. N-(4-acetylphenyl)-4-buty...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating novel pharmaceutical intermediates with a generic safety approach, which often leads to unrecognized exposure risks. N-(4-acetylphenyl)-4-butylbenzamide is a prime example of a research compound that requires a tailored, structurally informed safety strategy.

Because comprehensive toxicological data (e.g., LD50, mutagenicity, sensitization) is typically unavailable for early-stage pipeline compounds, we must apply the precautionary principle. We treat this chemical as a "substance of unknown toxicity," strictly adhering to the OSHA Laboratory Standard (29 CFR 1910.1450)[1].

Physicochemical Hazard Rationale (The "Why")

To design an effective safety protocol, we must first understand the causality behind the compound's physical properties:

  • Physical State (Aerosolization Risk): Benzamide derivatives are typically crystalline solids that readily accumulate static charge. The primary acute risk is the inhalation of aerosolized particulates during weighing or transfer operations.

  • Lipophilicity & Skin Permeation: The 4-butyl moiety significantly increases the compound's lipophilicity (estimated LogP > 3.5). While the dry powder has limited skin penetration on its own, dissolving this compound in polar aprotic solvents (like DMSO or DMF) for biological assays creates a high-risk vector. DMSO rapidly permeates the epidermal barrier, carrying the lipophilic benzamide directly into the bloodstream.

Personal Protective Equipment (PPE) Framework

To mitigate these specific risks, your PPE strategy must be a self-validating system —meaning each layer of protection compensates for the potential failure of another, as required by OSHA's PPE standard (29 CFR 1910.132)[2].

  • Hand Protection: Use standard nitrile gloves (minimum 4 mil thickness) for dry powder. Crucial Insight: When handling the compound in DMSO or DMF, double-gloving is mandatory. Nitrile provides excellent protection against dry powder, but DMSO can degrade standard nitrile over prolonged exposure. If a solvent splash occurs, the outer glove must be immediately removed and replaced to maintain the barrier.

  • Respiratory Protection: When handled inside a certified chemical fume hood, respiratory PPE is generally not required. However, if bulk transfer (>10 g) must occur outside a ventilated enclosure, a NIOSH-approved N95 or P100 particulate respirator is required to prevent the inhalation of static-driven aerosols[3].

  • Eye/Face Protection: ANSI Z87.1-certified safety goggles (not standard safety glasses) are required to form a seal that protects against both fine particulate dust and solvent splashes.

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat is the minimum requirement. For bulk-scale operations, a disposable Tyvek® suit is recommended to prevent powder accumulation on personal clothing[4].

PPE and Engineering Control Matrix by Operational Scale
Operational ScaleMass / VolumePrimary Engineering ControlRespiratory ProtectionHand ProtectionBody Protection
Analytical < 10 mg / < 1 mLAnalytical Draft Shield / Fume HoodNot required if in hoodSingle Nitrile (≥4 mil)Standard Lab Coat, Safety Goggles
Preparative 10 mg - 10 g / 1-100 mLCertified Chemical Fume HoodN95/P100 (if outside hood)Double Nitrile (≥6 mil total)Flame-resistant Coat, Splash Goggles
Process / Bulk > 10 g / > 100 mLPowder Weighing Isolator / GloveboxPAPR (APF ≥ 25)Heavy-duty Butyl over-glovesTyvek Suit, Face Shield over Goggles
Experimental Workflow: Safe Weighing and Solubilization

The following protocol provides a step-by-step methodology for preparing a standard in vitro assay stock (e.g., 10 mM in DMSO) while maintaining a closed safety loop.

G Start Start: Hazard Assessment Hood Ventilation Transfer to Fume Hood Start->Hood PPE Don PPE (Double Nitrile, N95, Goggles) Hood->PPE Weigh Weighing Use Anti-static Tools PPE->Weigh Solvent Solubilization (e.g., DMSO/DMF) Weigh->Solvent Spill Spill Occurred? Solvent->Spill Cleanup Spill Mitigation Protocol Spill->Cleanup Yes Dispose Waste Disposal (EPA Solid/Liquid) Spill->Dispose No Cleanup->Dispose End End: Doff PPE & Wash Dispose->End

Fig 1. Operational workflow for handling novel benzamide intermediates.

Step-by-Step Methodology:

  • System Verification: Before opening the chemical vial, verify the fume hood face velocity is actively reading between 80–120 feet per minute (0.4–0.6 m/s).

  • Static Mitigation: Pass the sealed chemical vial and a disposable anti-static weighing boat through a static eliminator (ionizer). Causality: Eliminating the static charge prevents the hydrophobic powder from repelling off the micro-spatula and aerosolizing into your breathing zone.

  • Donning: Inspect gloves for micro-tears by trapping air in the cuff and squeezing. Don double nitrile gloves.

  • Transfer: Using a grounded micro-spatula, carefully transfer the required mass into the weighing boat. Do not drop the powder from a height.

  • In-Hood Solubilization: Transfer the powder to a glass vial. Add the DMSO inside the fume hood. Cap the vial tightly before vortexing. Never transport dry powder or concentrated DMSO stocks outside secondary containment.

  • Doffing & Decontamination: Wipe down the balance and hood surface with an isopropanol-soaked lint-free wipe. Remove the outer gloves inside the hood and dispose of them as hazardous solid waste.

Spill Mitigation & Disposal Plan

Even with flawless technique, spills occur. Your response must prevent the conversion of a localized spill into an airborne or systemic hazard.

  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the benzamide. Instead, cover the powder with damp paper towels (using water or 70% isopropanol) to weigh down the dust. Carefully scoop the damp mass into a hazardous waste container using a disposable dustpan.

  • Liquid Spill (DMSO Solution): Overlay the spill with universal absorbent pads or vermiculite. Do not use water, as it may cause the highly lipophilic compound to rapidly precipitate out of the DMSO, creating a difficult-to-clean, concentrated residue on the hood floor.

  • Disposal: All contaminated PPE, weighing boats, and cleanup materials must be placed in a sealed, clearly labeled container and disposed of as EPA-regulated hazardous chemical waste, strictly in accordance with your institutional Chemical Hygiene Plan[5].

References
  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Personal Protective Equipment (29 CFR 1910.132) . Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies of Sciences, Engineering, and Medicine. Available at:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Institutes of Health (PMC). Available at:[Link]

  • Co-Developing Chemical Information Management and Laboratory Safety Skills . American Chemical Society (ACS). Available at:[Link]

Sources

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